Product packaging for 1-Benzyl-6-oxopiperidine-3-carboxylic acid(Cat. No.:CAS No. 32749-55-6)

1-Benzyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2922083
CAS No.: 32749-55-6
M. Wt: 233.267
InChI Key: QQVADMMBTIQOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B2922083 1-Benzyl-6-oxopiperidine-3-carboxylic acid CAS No. 32749-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVADMMBTIQOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32749-55-6
Record name 1-benzyl-6-oxopiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for 1-benzyl-6-oxopiperidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The content is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. This compound, in particular, is a precursor for the synthesis of various therapeutic agents, including GABA (γ-aminobutyric acid) analogs, which are crucial in the treatment of neurological disorders.[2][3] This guide will explore two primary synthetic routes to this important molecule: the catalytic hydrogenation of a pyridine precursor and the Dieckmann condensation of an acyclic diester.

Pathway 1: Catalytic Hydrogenation of a Pyridine Precursor

This approach leverages the readily available and inexpensive nicotinic acid as a starting material. The synthesis proceeds in two key stages: N-benzylation of the pyridine ring followed by catalytic hydrogenation to the desired piperidine.

Step 1: N-Benzylation of Nicotinic Acid to form 1-Benzylpyridinium-3-carboxylate

The initial step involves the quaternization of the nitrogen atom in nicotinic acid with a benzyl group. This is typically achieved by reacting nicotinic acid with benzyl chloride in an aqueous alkaline solution. A phase-transfer catalyst can be employed to facilitate the reaction between the water-soluble nicotinate and the organic-soluble benzyl chloride.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add deionized water and sodium hydroxide. Stir until the sodium hydroxide is fully dissolved.

  • Slowly add nicotinic acid to the solution at a temperature of 40-60°C and continue stirring until it is completely dissolved.

  • Add a composite catalyst, such as a mixture of potassium carbonate and a quaternary ammonium salt (e.g., tetrabutylammonium bromide), along with a buffer like sodium bicarbonate.[4][5]

  • Heat the reaction mixture to 70-100°C and begin the dropwise addition of benzyl chloride.

  • After the addition is complete, maintain the reaction temperature for 1-2 hours to ensure the reaction goes to completion.[4][5]

  • The resulting product, 1-benzylpyridinium-3-carboxylate, can be used in the next step, often without extensive purification.

Causality of Experimental Choices:

  • The use of a strong base (NaOH) is essential to deprotonate the carboxylic acid of nicotinic acid, forming the more nucleophilic carboxylate anion.

  • The phase-transfer catalyst is crucial for transporting the nicotinate anion into the organic phase where it can react with benzyl chloride.

  • The buffer helps to maintain the optimal pH for the reaction, preventing side reactions.

  • Elevated temperature increases the reaction rate, leading to a shorter reaction time.[4][5]

Step 2: Catalytic Hydrogenation of 1-Benzylpyridinium-3-carboxylate

The aromatic pyridinium ring is then reduced to a piperidine ring via catalytic hydrogenation. This reaction requires a suitable catalyst and a source of hydrogen. Rhodium-based catalysts are particularly effective for the hydrogenation of pyridine derivatives under mild conditions.

Experimental Protocol:

  • The aqueous solution of 1-benzylpyridinium-3-carboxylate from the previous step is placed in a high-pressure reactor (e.g., a Parr shaker).

  • A rhodium on alumina (Rh/Al₂O₃) or rhodium oxide (Rh₂O₃) catalyst is added to the solution.[4]

  • The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 2-5 bar).

  • The reaction is agitated at a controlled temperature (e.g., 40°C) for several hours until hydrogen uptake ceases.[4]

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate, containing 1-benzylpiperidine-3-carboxylic acid, is then concentrated under reduced pressure.

Causality of Experimental Choices:

  • Rhodium catalysts are highly active for the hydrogenation of aromatic rings, including pyridines, and can often operate under milder conditions than other catalysts like platinum or palladium.[4]

  • The use of a pressurized hydrogen atmosphere provides a high concentration of the reducing agent, driving the reaction to completion.

  • The temperature is optimized to achieve a reasonable reaction rate without promoting side reactions or catalyst degradation.

Step 3: Oxidative Cyclization to this compound

This is a critical and often challenging step. The formation of the 6-oxo (lactam) functionality from the corresponding piperidine can be achieved through various oxidative methods. One plausible approach involves a ruthenium-catalyzed oxidation.

Conceptual Protocol:

  • The 1-benzylpiperidine-3-carboxylic acid is dissolved in a suitable solvent.

  • A catalytic amount of a ruthenium salt (e.g., RuCl₃) is added, along with a stoichiometric amount of a co-oxidant (e.g., sodium periodate or N-methylmorpholine N-oxide).

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is then worked up to isolate the crude product, which is subsequently purified by column chromatography or recrystallization.

Mechanistic Considerations:

The ruthenium catalyst would likely be oxidized to a higher oxidation state (e.g., RuO₄), which would then act as the active oxidant to form the lactam. The precise mechanism for the selective oxidation at the C6 position adjacent to the nitrogen is complex and may involve the formation of an intermediate iminium ion.

Pathway 2: Dieckmann Condensation

An alternative and powerful strategy for the synthesis of cyclic β-keto esters is the Dieckmann condensation. This intramolecular Claisen condensation of a diester can be effectively applied to the synthesis of this compound.

Step 1: Synthesis of the Acyclic Diester Precursor

The key starting material for the Dieckmann condensation is an appropriately substituted acyclic diester. A suitable precursor is N-benzyl-N-(2-ethoxycarbonylethyl)aspartic acid diethyl ester. This can be synthesized through a multi-step process starting from commercially available reagents.

Conceptual Synthesis of the Precursor:

  • Michael Addition: Reaction of benzylamine with two equivalents of diethyl maleate would lead to the formation of the desired tetraester precursor. This reaction is typically carried out in a suitable solvent like ethanol.

  • Purification: The resulting product would be purified by column chromatography to yield the pure N-benzyl-N,N-bis(1,2-di(ethoxycarbonyl)ethyl)amine.

Step 2: Dieckmann Condensation

The intramolecular cyclization of the diester is effected by a strong base. The choice of base and solvent is critical to the success of the reaction.

Experimental Protocol:

  • To a solution of the purified diester in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere, a strong base such as sodium ethoxide or sodium hydride is added portion-wise at room temperature or with cooling.

  • The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion.

  • After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the excess base.

  • The crude product, ethyl 1-benzyl-6-oxopiperidine-3,5-dicarboxylate, is isolated by extraction and purified by column chromatography.

Causality of Experimental Choices:

  • A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups to form the enolate nucleophile.

  • An aprotic solvent is used to prevent protonation of the enolate intermediate.

  • Heating is necessary to provide the activation energy for the cyclization reaction.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the ester groups and subsequent decarboxylation of the resulting β-keto acid to yield the target molecule.

Experimental Protocol:

  • The purified cyclic diester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux for several hours to effect saponification of both ester groups.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid).

  • The resulting diacid is then heated to induce decarboxylation of the carboxylic acid at the 5-position, yielding this compound.

  • The final product is isolated by filtration or extraction and can be further purified by recrystallization.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
AppearanceSolid
CAS Number32749-55-6
Spectroscopic Data (Predicted and from Related Compounds)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): (Based on data for cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid)

  • 12.5 (br s, 1H): Carboxylic acid proton (COOH).

  • 7.2-7.4 (m, 5H): Aromatic protons of the benzyl group.

  • 4.5-4.7 (d, 1H) & 3.5-3.7 (d, 1H): Methylene protons of the benzyl group (diastereotopic).

  • 3.0-3.2 (m, 1H): Proton at C3.

  • 2.8-3.0 (m, 1H) & 2.4-2.6 (m, 1H): Protons at C2.

  • 1.8-2.2 (m, 4H): Protons at C4 and C5.

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): (Predicted)

  • 173-175: Carboxylic acid carbonyl carbon.

  • 169-171: Lactam carbonyl carbon.

  • 137-139: Quaternary aromatic carbon of the benzyl group.

  • 128-130: Aromatic CH carbons of the benzyl group.

  • 49-51: Methylene carbon of the benzyl group.

  • 45-48: C2 carbon.

  • 38-41: C3 carbon.

  • 28-32: C5 carbon.

  • 20-24: C4 carbon.

IR (KBr, cm⁻¹): (Predicted)

  • 3300-2500 (broad): O-H stretch of the carboxylic acid.

  • 1720-1740: C=O stretch of the carboxylic acid.

  • 1640-1660: C=O stretch of the lactam.

  • 1600, 1495, 1450: Aromatic C=C stretches.

Mass Spectrometry (ESI+): m/z 234.1 [M+H]⁺.

Visualization of Synthetic Pathways

Pathway 1: Catalytic Hydrogenation

hydrogenation_pathway nicotinic_acid Nicotinic Acid pyridinium 1-Benzylpyridinium-3-carboxylate nicotinic_acid->pyridinium   Benzyl Chloride, NaOH, H₂O    piperidine 1-Benzylpiperidine-3-carboxylic acid pyridinium->piperidine   H₂, Rh/Al₂O₃    final_product This compound piperidine->final_product   [Ru] Oxidation   

Caption: Catalytic Hydrogenation Pathway to the Target Compound.

Pathway 2: Dieckmann Condensation

dieckmann_pathway starting_materials Benzylamine + Diethyl Maleate diester Acyclic Diester Precursor starting_materials->diester   Michael Addition    cyclic_diester Cyclic β-Keto Diester diester->cyclic_diester   NaOEt, Toluene    final_product This compound cyclic_diester->final_product   1. NaOH, H₂O, Δ   2. H₃O⁺, Δ   

Caption: Dieckmann Condensation Pathway to the Target Compound.

Conclusion and Future Perspectives

This guide has detailed two robust synthetic pathways to this compound. The catalytic hydrogenation route offers the advantage of starting from a simple and inexpensive precursor, while the Dieckmann condensation provides a powerful method for ring formation with potential for stereocontrol. The choice of pathway will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

Further research in this area could focus on the development of more efficient and environmentally benign catalytic systems for both the hydrogenation and oxidation steps. Additionally, the exploration of asymmetric syntheses to access enantiomerically pure forms of the target molecule would be of significant interest for the development of chiral drugs. The continued investigation of the synthesis and applications of this and related piperidine derivatives will undoubtedly lead to new discoveries in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and drug discovery. The presence of a carboxylic acid moiety, a lactam ring, and a benzyl group imparts a unique combination of physicochemical properties that are crucial for its behavior in biological systems. Understanding these properties is paramount for researchers engaged in the synthesis of novel therapeutics, as they govern aspects such as solubility, permeability, and target-binding interactions. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, methodologies for their determination, and insights into its molecular behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

} केंद्रीकृत रासायनिक संरचना

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 32749-55-6[1][2][3]
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.26 g/mol [1][2]
Canonical SMILES C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2[4]
InChI Key QQVADMMBTIQOOR-UHFFFAOYSA-N[1]

Physicochemical Properties

A quantitative understanding of the physicochemical properties of a molecule is essential for predicting its behavior in various experimental and biological settings.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource
Physical State SolidVisual Inspection[1]
Melting Point Not experimentally determined; data unavailable.N/A[1][2]
Boiling Point Not experimentally determined; data unavailable.N/A[2]
Solubility Not experimentally determined; data unavailable.N/A[2]
pKa Not experimentally determined; predicted to be in the range of 4-5 for the carboxylic acid group.PredictionN/A
logP (Octanol-Water Partition Coefficient) 0.8Predicted (XlogP)[4]

Note: The lack of experimentally determined values for several key properties highlights an area for future research to fully characterize this compound.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the experimental determination of physicochemical properties must follow validated protocols. Here, we detail the methodologies for determining the acidity constant (pKa) and the lipophilicity (logP), two critical parameters in drug development.

Protocol for pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid like the topic compound, it dictates the extent of ionization at a given pH, which in turn influences its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a highly accurate and reliable method for determining pKa.

Causality Behind Experimental Choices: This method is chosen for its precision and direct measurement of pH changes upon addition of a titrant. The inflection point of the resulting titration curve corresponds to the pKa, providing a clear and unambiguous endpoint.

dot graph "pka_determination_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} pKa Determination Workflow

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a water/methanol co-solvent system may be necessary if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

    • If necessary, adjust the initial pH of the solution to below 2.0 with the 0.1 M HCl to ensure the carboxylic acid is fully protonated.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of NaOH at the half-equivalence point is then determined. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid.

Protocol for logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for experimental logP determination.

Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between a lipophilic phase (n-octanol) and an aqueous phase (water), providing a direct and fundamental measure of its lipophilicity. The use of mutually saturated phases ensures that the measurement is made at equilibrium.

dot graph "logp_determination_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} logP Determination Workflow

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare mutually saturated n-octanol and water by shaking equal volumes of the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.

    • Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble) at a known concentration.

  • Partitioning Experiment:

    • In a separatory funnel, combine a known volume of the saturated n-octanol, a known volume of the saturated water, and a known amount of the stock solution.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure that the compound reaches equilibrium between the two phases.

    • Allow the layers to separate completely. Centrifugation can be used to expedite and improve the separation.

  • Concentration Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for accurate quantification.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is then calculated as the base-10 logarithm of P: logP = log ( [Concentration in n-octanol] / [Concentration in water] )

Synthesis and Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the range of 7.2-7.4 ppm and the benzylic CH₂ protons), as well as signals for the protons on the piperidine ring. The proton at the C3 position, being adjacent to the carboxylic acid, will likely appear as a multiplet. The diastereotopic protons of the CH₂ groups in the ring will exhibit complex splitting patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). For a closely related analog, cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, the carboxylic acid proton appears as a broad singlet at 12.69 ppm in DMSO-d₆.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the lactam, the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm), the carbons of the benzyl group, and the carbons of the piperidine ring. The benzylic CH₂ carbon and the carbons of the piperidine ring will appear in the aliphatic region of the spectrum. For cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, the two carbonyl carbons resonate at 173.4 and 172.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorptions are expected for:

  • The O-H stretch of the carboxylic acid as a very broad band in the region of 2500-3300 cm⁻¹.

  • The C=O stretch of the carboxylic acid, typically around 1700-1725 cm⁻¹.

  • The C=O stretch of the lactam (amide), typically around 1650 cm⁻¹.

  • C-H stretches for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 233. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group. The protonated molecule [M+H]⁺ would be observed at m/z = 234.11248[4].

Conclusion

This compound is a compound with significant potential in medicinal chemistry. This guide has outlined its key physicochemical properties and provided detailed protocols for their experimental determination. While there is a notable lack of experimentally determined data for this specific molecule, the information and methodologies presented here provide a solid foundation for researchers to fully characterize this compound and explore its potential applications in drug discovery and development. Further experimental investigation is warranted to fill the existing data gaps and provide a more complete understanding of this promising chemical entity.

References

An In-Depth Technical Guide to 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Benzyl-6-oxopiperidine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.

Core Identification and Chemical Structure

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The presence of a benzyl group on the nitrogen atom, a ketone at the 6-position, and a carboxylic acid at the 3-position provides a unique combination of functionalities for further chemical modifications.

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource(s)
CAS Number 32749-55-6[1][2][3]
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.26 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2[4]
InChI Key QQVADMMBTIQOOR-UHFFFAOYSA-N[2]
Structural Elucidation Workflow

The structural confirmation of a synthesized batch of this compound would typically follow a multi-step analytical workflow. This ensures the correct connectivity and stereochemistry of the molecule.

G cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Syn Chemical Synthesis Pur Purification (e.g., Crystallization, Chromatography) Syn->Pur MS Mass Spectrometry (MS) Confirm Molecular Weight Pur->MS Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Pur->NMR Sample IR FTIR Spectroscopy Identify Functional Groups Pur->IR Sample XRay X-ray Crystallography (if crystalline) Determine 3D Structure Pur->XRay Sample (optional) Confirm Structure Confirmed MS->Confirm NMR->Confirm IR->Confirm

Caption: Workflow for the structural elucidation of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, a combination of information from supplier safety data sheets and predictive models provides a general overview of its properties.

Physical Properties
PropertyValueNotes
Physical State Solid[2]
Melting Point Not availableData for the hydrochloride salt of a related methyl ester is 185 °C (decomposes).
Boiling Point Not available---
Solubility Not availableExpected to be soluble in polar organic solvents.
Spectroscopic Data

Definitive, publicly available experimental spectra for this compound are scarce. However, predicted data and characteristic spectral features of its functional groups can guide its identification.

  • Mass Spectrometry: Predicted mass spectral data suggests the following adducts: [M+H]⁺ at m/z 234.11248 and [M-H]⁻ at m/z 232.09792.[4]

  • FTIR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid and the amide (lactam) at approximately 1700-1750 cm⁻¹ and 1650 cm⁻¹, respectively. A broad O-H stretching band from the carboxylic acid would also be expected around 2500-3300 cm⁻¹.

Synthesis Methodology

The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method involves the Dieckmann condensation, an intramolecular cyclization of a diester.[5][6][7][8][9]

Proposed Synthetic Pathway via Dieckmann Condensation

The following diagram illustrates a conceptual synthetic route.

G cluster_reactants Starting Materials cluster_reaction Dieckmann Condensation cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product R1 N-benzyl-N-(3-ethoxycarbonylpropyl)glycine ethyl ester Cond 1. Strong Base (e.g., NaOEt) 2. Acidic Workup R1->Cond Int Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Cond->Int Hyd Base or Acid Hydrolysis Int->Hyd Prod This compound Hyd->Prod

Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the principles of the Dieckmann condensation and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-benzyl-N-(3-ethoxycarbonylpropyl)glycine ethyl ester in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of a dilute acid (e.g., acetic acid or hydrochloric acid) until the solution is neutral.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-6-oxopiperidine-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-benzyl-6-oxopiperidine-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with a mineral acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Applications in Research and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. This is due to its ability to adopt a stable chair conformation, allowing for the precise spatial orientation of substituents, and its basic nitrogen atom, which can be protonated at physiological pH, enhancing water solubility and enabling interactions with biological targets.

This compound serves as a valuable building block in the synthesis of more complex molecules. The carboxylic acid and the lactam carbonyl offer sites for further chemical elaboration, while the benzyl group can be retained or removed as a protecting group.

A notable example of the utility of a closely related derivative is the use of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride as a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.[10] This highlights the potential of the 1-benzyl-oxopiperidine-carboxylate scaffold in the development of novel therapeutic agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • Use only in a well-ventilated area.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash skin thoroughly after handling.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined structure and multiple functional groups allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. While comprehensive experimental data for this specific molecule is not extensively documented in the public domain, its structural similarity to key pharmaceutical intermediates underscores its importance in the field of drug discovery. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Spectral Characterization of 1-Benzyl-6-oxopiperidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its rigid, chiral structure makes it an attractive building block for synthesizing novel therapeutic agents. A thorough understanding of its chemical identity and purity is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, ensuring the accurate identification and characterization of this important molecule.

The structural integrity of a compound is the foundation of its biological activity. In this context, spectroscopic techniques are not merely confirmatory tools but are integral to the process of rational drug design. This guide will delve into the predicted ¹H and ¹³C NMR spectra, elucidating the chemical environment of each nucleus, and will propose a detailed fragmentation pathway based on established principles of mass spectrometry.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound have been systematically numbered. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and numbering of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₅NO₃), the monoisotopic mass is 233.1052 Da.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust method for the analysis of this compound involves Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically preferred for this compound due to the presence of the basic nitrogen atom, which is readily protonated.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in positive ion mode.

AdductPredicted m/z
[M+H]⁺234.1125
[M+Na]⁺256.0944
[M+K]⁺272.0684
[M+NH₄]⁺251.1390
Data sourced from PubChem predictions.[1]
Fragmentation Pathway

Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) is expected to yield characteristic fragment ions. The fragmentation of N-benzyl compounds is often dominated by the formation of a stable benzyl or tropylium cation.[2][3] The lactam and carboxylic acid moieties also contribute to the fragmentation pattern.[4][5][6][7][8]

G M [M+H]⁺ m/z = 234.11 F1 Tropylium ion m/z = 91.05 M->F1 Loss of C₆H₈NO₃ F2 [M+H - C₇H₇]⁺ m/z = 143.06 M->F2 Loss of C₇H₇ F3 [M+H - COOH]⁺ m/z = 189.11 M->F3 Loss of COOH F4 [M+H - H₂O]⁺ m/z = 216.10 M->F4 Loss of H₂O

Caption: Proposed fragmentation pathway for protonated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ is often advantageous for compounds with carboxylic acid and amide protons, as it allows for their observation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are based on the analysis of similar structures and established chemical shift ranges.[9][10][11][12] The data for the closely related cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid provides a valuable reference.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~3.0-3.2m1H
H-4~1.9-2.2m2H
H-5~2.3-2.5m2H
H-7~4.5-4.7 (AB quartet)d2H
H-9, H-11, H-13~7.2-7.4m5H
COOH~12.0-12.5br s1H
  • Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and exchange.[13][14][15]

  • Aromatic Protons (H-9, H-11, H-13): The five protons of the benzyl group will resonate in the aromatic region, typically between 7.2 and 7.4 ppm.

  • Benzylic Protons (H-7): The two benzylic protons are diastereotopic due to the chiral center at C-3 and are expected to appear as an AB quartet.[16][17]

  • Piperidone Ring Protons (H-3, H-4, H-5): These protons will appear as complex multiplets in the aliphatic region. The proton at C-3, being adjacent to the carboxylic acid and the nitrogen, will be the most downfield of this group.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are based on established ranges for the respective functional groups.[18][19][20][21]

Carbon(s)Predicted Chemical Shift (δ, ppm)
C-3~50-55
C-4~20-25
C-5~30-35
C-6~170-175
C-7~50-55
C-8~135-140
C-9, C-13~128-130
C-10, C-12~127-129
C-11~125-127
C-14~175-180
  • Carbonyl Carbons (C-6, C-14): The lactam and carboxylic acid carbonyl carbons are the most deshielded, appearing in the 170-180 ppm region.[13][14]

  • Aromatic Carbons (C-8 to C-13): These carbons will resonate in the typical aromatic window of 125-140 ppm.

  • Piperidone and Benzylic Carbons (C-3, C-4, C-5, C-7): These sp³ hybridized carbons will appear in the upfield region of the spectrum.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The predicted mass spectrometry and NMR data, grounded in established principles and data from closely related analogs, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development efforts involving this versatile chemical entity.

References

Unlocking the Therapeutic Potential of 1-Benzyl-6-oxopiperidine-3-carboxylic acid: An In-depth Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous approved therapeutics across a wide range of diseases.[1] 1-Benzyl-6-oxopiperidine-3-carboxylic acid, a distinct member of this chemical class, presents a compelling yet underexplored opportunity for novel drug discovery. This technical guide provides a comprehensive framework for identifying and validating its potential therapeutic targets. By leveraging structure-activity relationship (SAR) data from analogous compounds and outlining a systematic experimental workflow, this document serves as a roadmap for researchers to unlock the therapeutic promise of this intriguing molecule. We will delve into hypothesized targets, including acetylcholinesterase (AChE), monoamine oxidase (MAO), GABA-A receptors, and opioid receptors, and provide detailed protocols for robust target validation and mechanism of action studies.

Introduction: The Piperidine Scaffold and the Promise of a Novel Derivative

Piperidine-containing compounds are integral to the pharmaceutical industry, found in over twenty classes of drugs.[1] Their prevalence stems from the scaffold's ability to be readily modified, allowing for the fine-tuning of physicochemical properties and biological activity. The N-benzylpiperidine and piperidinone substructures, in particular, are present in molecules with a wide array of pharmacological effects, including but not limited to, anticancer, anti-Alzheimer's, and analgesic properties.

This compound combines several key structural features: an N-benzyl group, a lactam (6-oxopiperidine), and a carboxylic acid at the 3-position. While direct biological data for this specific molecule is scarce, the known activities of structurally related compounds provide a strong foundation for hypothesizing its potential therapeutic targets. This guide will explore these hypotheses and provide the technical means to investigate them rigorously.

Hypothesized Therapeutic Targets: A Data-Driven Approach

Based on extensive analysis of scientific literature, we have identified four primary classes of proteins as high-probability targets for this compound. The following sections will detail the rationale for each hypothesis, drawing on established structure-activity relationships of related piperidine derivatives.

Acetylcholinesterase (AChE): A Target for Cognitive Enhancement

Rationale: The N-benzylpiperidine moiety is a well-established pharmacophore in the design of AChE inhibitors.[2][3][4][5] Donepezil, a leading therapeutic for Alzheimer's disease, features this core structure.[4] The benzyl group often engages in π-π stacking interactions within the active site of AChE, while the piperidine nitrogen can form crucial hydrogen bonds.[4] The presence of these features in this compound makes AChE a prime candidate for investigation.

Structural Considerations:

  • N-Benzyl Group: Likely to interact with aromatic residues in the AChE active site.

  • Piperidine Ring: The core scaffold for interaction.

  • 6-Oxo Group: The lactam functionality may influence binding conformation and electronic properties.

  • 3-Carboxylic Acid: This group could form additional hydrogen bonds or ionic interactions with residues in the enzyme's active site or peripheral anionic site, potentially enhancing binding affinity.

Monoamine Oxidase (MAO): A Target for Neurological and Psychiatric Disorders

Rationale: Piperidine derivatives have been extensively explored as inhibitors of both MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters like serotonin and dopamine.[6][7] Inhibition of these enzymes is a therapeutic strategy for depression, Parkinson's disease, and other neurological conditions.[7][8] The piperidine ring in these inhibitors often serves as a key structural element for binding within the enzyme's active site.[6][9]

Structural Considerations:

  • N-Benzyl Group: Can contribute to binding affinity through hydrophobic interactions.

  • Piperidinone Core: The lactam structure may influence selectivity for MAO-A versus MAO-B.

  • Substituent Effects: Structure-activity relationship studies of other piperidinone MAO inhibitors have shown that substitutions on the piperidine and benzyl rings can significantly impact potency and selectivity.[6][7][10] The carboxylic acid on the piperidine ring of our target compound represents a unique substitution that warrants investigation.

GABA-A Receptors: A Target for Anxiolytic and Anticonvulsant Activity

Rationale: The piperidine scaffold is present in compounds that act as allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[11][12] Modulation of these receptors can lead to anxiolytic, sedative, and anticonvulsant effects. Pharmacophore models for GABA-A receptor modulators often include a heterocyclic ring system like piperidine.[12][13][14][15]

Structural Considerations:

  • Lipophilic and Hydrogen Bonding Features: The N-benzyl group provides a lipophilic character, while the carboxylic acid and oxo group can participate in hydrogen bonding, features often found in GABA-A receptor modulators.[13][14][15]

  • Conformational Flexibility: The piperidine ring's conformational flexibility may allow it to adopt a geometry that fits within one of the allosteric binding sites on the GABA-A receptor complex.

Opioid Receptors: A Target for Pain Management

Rationale: The 4-phenylpiperidine scaffold is a classic feature of many potent opioid receptor agonists, including fentanyl and its analogs.[16] While this compound does not fit this exact template, the presence of the N-benzylpiperidine core is significant in many opioid ligands.[17] Structure-activity relationship studies have shown that modifications to the piperidine ring and its substituents can dramatically alter affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.[16][17][18][19]

Structural Considerations:

  • Core Scaffold: The N-benzylpiperidine unit is a common starting point for opioid ligand design.

  • Substituent Influence: The positioning of the carboxylic acid and the presence of the lactam will likely modulate the compound's interaction with the different opioid receptor subtypes, making it a candidate for investigation as a selective agonist or antagonist.[17][18]

Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential for confidently identifying and validating the therapeutic target(s) of this compound. The following workflow is designed to progress from initial, broad screening to detailed mechanistic studies.

graph TargetValidationWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: A systematic workflow for the identification and validation of therapeutic targets.
Phase 1: Unbiased Target Identification using Affinity Chromatography-Mass Spectrometry

To cast a wide net and identify potential binding partners without preconceived bias, affinity chromatography coupled with mass spectrometry (AC-MS) is the initial method of choice. This powerful technique allows for the isolation and identification of proteins that directly interact with the compound of interest from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization. The linker should be attached at a position that is unlikely to interfere with protein binding, potentially via the carboxylic acid or the benzyl ring.

    • Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

  • Preparation of Cell Lysate:

    • Culture a relevant human cell line (e.g., SH-SY5Y neuroblastoma for neurological targets) to a high density.

    • Lyse the cells using a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Equilibrate the affinity matrix with lysis buffer.

    • Incubate the clarified cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation to allow for protein binding.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone or a structurally similar but biologically inactive molecule.

    • Wash the matrix extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the specifically bound proteins from the affinity matrix. This can be achieved by:

      • Competition with an excess of the free, unmodified this compound.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing elution buffer (e.g., containing SDS).

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Excise the protein bands of interest, and perform in-gel digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

    • Compare the proteins identified from the experimental sample with those from the negative control to identify specific binding partners.

Phase 2: In Vitro Validation of Hypothesized Targets

Following the identification of potential targets from the AC-MS screen and based on our initial hypotheses, the next crucial step is to validate these interactions using specific in vitro assays.

3.2.1. Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, quantifies the inhibitory activity of the compound on AChE.[20]

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of human recombinant AChE in assay buffer.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.

    • Ellman's Reagent (DTNB): 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, the test compound at various concentrations (or vehicle control), and the AChE solution.

    • Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding DTNB and ATCI to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

3.2.2. Monoamine Oxidase (MAO) Inhibition Assay

A fluorometric assay can be used to determine the inhibitory activity of the compound against both MAO-A and MAO-B isoforms.[21]

Experimental Protocol: MAO Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • MAO Enzymes: Recombinant human MAO-A and MAO-B.

    • Substrates: p-Tyramine (for both isoforms) or specific substrates like kynuramine.[8][22][23]

    • Detection Reagents: A fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP).

    • Test Compound: Prepare a stock solution and serial dilutions of this compound.

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Assay Procedure (96-well plate format):

    • In separate plates for MAO-A and MAO-B, add assay buffer, the respective MAO enzyme, and the test compound at various concentrations (or vehicle control).

    • Pre-incubate to allow for inhibitor-enzyme interaction.

    • Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

3.2.3. Opioid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for different opioid receptor subtypes.[24][25][26][27]

Experimental Protocol: Opioid Receptor Binding Assay

  • Reagent Preparation:

    • Membrane Preparations: Prepare cell membranes from cell lines stably expressing human µ, δ, or κ opioid receptors.

    • Radioligands: Select appropriate radiolabeled ligands for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

    • Assay Buffer: Tris-HCl buffer with appropriate supplements.

    • Test Compound: Prepare a stock solution and serial dilutions of this compound.

    • Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and the test compound at various concentrations (or vehicle control).

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • Incubate at room temperature to reach binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC50 value and then calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

3.2.4. Electrophysiological Assessment of GABA-A Receptor Modulation

The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing specific GABA-A receptor subtypes is a robust method to assess the modulatory effects of a compound.[28][29][30][31][32]

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology

  • Oocyte Preparation:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1β2γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a low concentration of GABA to elicit a baseline current response.

    • Co-apply the same concentration of GABA with various concentrations of this compound.

    • Wash the oocyte with the saline solution between applications.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the percentage potentiation or inhibition of the GABA-evoked current for each concentration of the compound.

    • Plot the percentage modulation against the logarithm of the compound concentration to determine the EC50 (for potentiation) or IC50 (for inhibition).

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Validation Results for this compound

TargetAssay TypeEndpointResult (e.g., IC50/EC50/Ki in µM)
Acetylcholinesterase (AChE)Enzyme Inhibition (Colorimetric)IC50
Monoamine Oxidase A (MAO-A)Enzyme Inhibition (Fluorometric)IC50
Monoamine Oxidase B (MAO-B)Enzyme Inhibition (Fluorometric)IC50
Mu (µ) Opioid ReceptorRadioligand BindingKi
Delta (δ) Opioid ReceptorRadioligand BindingKi
Kappa (κ) Opioid ReceptorRadioligand BindingKi
GABA-A Receptor (α1β2γ2)Electrophysiology (TEVC)EC50/IC50

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the therapeutic potential of this compound. By combining unbiased target discovery with hypothesis-driven validation, researchers can efficiently identify and characterize the molecular targets of this novel compound. The detailed protocols provided herein are designed to be readily implemented in a standard laboratory setting. Positive results from this workflow will pave the way for further preclinical development, including cell-based functional assays, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling. The systematic approach outlined in this guide will be instrumental in determining the ultimate therapeutic utility of this compound and its potential to address unmet medical needs.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Benzyl-6-oxopiperidine-3-carboxylic acid (C₁₃H₁₅NO₃, MW: 233.26 g/mol ) is a heterocyclic compound whose utility in pharmaceutical research and development necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides an in-depth analysis of two critical parameters: solubility and stability. For drug development professionals, these properties are paramount as they directly influence a compound's bioavailability, formulation design, and shelf-life.[2][3] This document outlines the theoretical considerations for this molecule, presents detailed experimental protocols for empirical determination, and offers a framework for interpreting the resulting data. The methodologies described are designed to be self-validating systems, ensuring robust and reliable characterization of this compound for advancement in the drug development pipeline.

Solubility Profile: From Theory to Practice

Solubility is a critical physicochemical parameter that dictates the dissolution rate and subsequent absorption of a drug candidate.[4] For this compound, its structure—featuring a hydrophobic benzyl group, a polar lactam, and an ionizable carboxylic acid—suggests a complex solubility profile that is highly dependent on the solution's properties.[5]

Theoretical Considerations

The molecule's solubility is governed by the interplay between its functional groups and the solvent system.

  • pH-Dependent Solubility : The carboxylic acid moiety (pKa typically ~4-5) is the primary driver of pH-dependent solubility. At pH values significantly below its pKa, the group is protonated and neutral, reducing its affinity for aqueous media. Conversely, at pH values above its pKa, it deprotonates to form a carboxylate anion, dramatically increasing its aqueous solubility due to ion-dipole interactions with water.

  • Lipophilicity : The N-benzyl group imparts significant lipophilic character, which tends to decrease solubility in aqueous solutions but increase it in organic solvents.

  • Crystal Lattice Energy : For thermodynamic solubility, the energy required to overcome the intermolecular forces within the compound's solid-state crystal lattice must be considered.[6] Different polymorphic forms can exhibit different solubilities.

Two primary types of solubility are assessed during drug development:

  • Kinetic Solubility : Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer. It is a high-throughput assessment often used in early discovery.[5][7]

  • Thermodynamic (Equilibrium) Solubility : Defines the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more accurate representation of a compound's intrinsic solubility and is crucial for pre-formulation studies.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2] It is a robust protocol that ensures equilibrium is reached between the dissolved and undissolved solid.

Objective: To determine the thermodynamic solubility of this compound in various physiologically relevant and organic solvents.

Methodology:

  • Preparation : Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired test solvent (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Methanol). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate the suspensions for a minimum of 24 to 48 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[6] Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes).

  • Sampling & Dilution : Carefully collect an aliquot of the clear supernatant. To prevent the dissolved solid from precipitating, immediately dilute the sample with a suitable solvent in which the compound is highly soluble (e.g., methanol or acetonitrile/water mixture).

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][8] Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the sample.

  • Calculation : Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Illustrative Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format. The following table represents a hypothetical but realistic solubility profile for the target compound.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent SystempHSolubility ClassificationHypothetical Solubility (µg/mL)
Deionized Water~4.5Sparingly Soluble45
0.1 N Hydrochloric Acid1.2Practically Insoluble< 10
Phosphate Buffered Saline (PBS)7.4Soluble> 1000
MethanolN/AFreely Soluble> 50,000
Dimethyl Sulfoxide (DMSO)N/AVery Soluble> 100,000

Causality: The low solubility in acidic media is expected due to the protonation of the carboxylic acid. The significantly higher solubility at pH 7.4 demonstrates the effect of deprotonation to the highly polar carboxylate salt.[5]

Workflow Visualization

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep Add excess solid compound to test solvents equil Agitate at constant temp for 24-48 hours prep->equil sep Centrifuge to pellet undissolved solid equil->sep sample Sample & Dilute Supernatant sep->sample analyze Analyze by HPLC-UV against standard curve sample->analyze calc Calculate Solubility analyze->calc

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining its shelf life and identifying potential degradation products that could impact efficacy or safety.[3][9] Forced degradation, or stress testing, is a pivotal exercise to understand the intrinsic stability of a molecule.[10]

Theoretical Considerations: Potential Degradation Pathways

The structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions.

  • Hydrolytic Degradation : The amide (lactam) bond within the piperidine ring is a primary site for potential hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to ring-opening and the formation of an amino dicarboxylic acid derivative.

  • Oxidative Degradation : The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[11] The benzylic carbon is also a potential site for oxidation.

  • Photolytic Degradation : Aromatic rings, such as the benzyl group, can absorb UV light, which may provide the energy to initiate degradation through radical mechanisms.[11]

  • Thermal Degradation : Elevated temperatures can provide the energy to overcome activation barriers for various reactions, potentially leading to decarboxylation or complex decomposition.[11]

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify likely degradation products and establish a stability-indicating analytical method.[9][10]

Objective: To investigate the degradation of this compound under ICH-prescribed stress conditions and to support the development of a stability-indicating assay.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions :

    • Acid Hydrolysis : Mix stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2 to 24 hours).

    • Base Hydrolysis : Mix stock solution with 0.1 N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified time.[11]

    • Oxidative Degradation : Mix stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.[11]

    • Thermal Degradation : Expose a solid sample and a solution sample to dry heat in an oven (e.g., 80°C) for 48-72 hours.[11]

    • Photolytic Degradation : Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Processing : At designated time points, withdraw samples. Neutralize the acidic and basic samples before dilution to an appropriate concentration for analysis.

  • Analysis : Analyze all stressed samples, alongside an unstressed control sample, using a suitable stability-indicating method. A reverse-phase HPLC method with a photodiode array (PDA) detector is the preferred choice.[8][12] The PDA detector is crucial for assessing peak purity and ensuring that the parent peak is spectrally homogenous and free from co-eluting degradants.[9]

  • Evaluation : The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or too slow, the stress conditions (temperature, time, reagent concentration) should be adjusted accordingly.

Illustrative Data Presentation

The results of the forced degradation study are best summarized in a table that clearly indicates the compound's lability under different conditions.

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionDuration% Assay Remaining% DegradationNo. of Degradants DetectedObservations
0.1 N HCl8h @ 80°C89.5%10.5%2Significant degradation observed.
0.1 N NaOH4h @ 40°C85.2%14.8%1Rapid degradation, major degradant peak observed.
6% H₂O₂24h @ RT92.1%7.9%3Moderate degradation, multiple small degradant peaks.
Thermal (Solid)72h @ 80°C99.1%0.9%0Compound is highly stable to dry heat.
Photolytic (Solid)ICH Q1B97.8%2.2%1Minor degradation observed.

Self-Validation: The development of a stability-indicating HPLC method is inherently self-validating. By demonstrating that the method can separate the parent compound from all degradation products formed under these diverse and harsh conditions, its specificity is confirmed.[3][9]

Workflow Visualization

G cluster_stress Forced Degradation Stress Conditions compound 1-Benzyl-6-oxopiperidine-3-carboxylic Acid (API) acid Acidic (HCl, Heat) compound->acid base Basic (NaOH, Heat) compound->base oxid Oxidative (H₂O₂) compound->oxid therm Thermal (Dry Heat) compound->therm photo Photolytic (ICH Light) compound->photo analysis Analysis by Stability-Indicating HPLC-PDA Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis results Data Evaluation: - % Degradation - Degradation Profile - Peak Purity Analysis analysis->results

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful development as a pharmaceutical agent. The molecule's pH-dependent solubility, driven by its carboxylic acid functional group, must be carefully considered during formulation to ensure adequate bioavailability. Its stability profile, elucidated through rigorous forced degradation studies, informs on storage requirements, potential degradation pathways such as hydrolysis and oxidation, and is critical for the development of a robust, stability-indicating analytical method. The protocols and frameworks presented in this guide provide researchers with a scientifically sound approach to thoroughly characterize these critical attributes, mitigating risks and enabling data-driven decisions throughout the drug development lifecycle.

References

Enantiomerically Pure Synthesis of Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3][4] Its stereochemistry profoundly influences biological activity, making the development of robust and efficient methods for the enantiomerically pure synthesis of its derivatives a critical endeavor in drug discovery and development. This guide provides an in-depth analysis of the core strategies employed to achieve high levels of stereocontrol in piperidine synthesis. We will explore the causality behind experimental choices in chiral pool synthesis, asymmetric catalysis—including hydrogenation and cycloaddition reactions—and biocatalysis. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers with the knowledge to select and optimize synthetic routes for their specific targets.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in drug design, largely due to its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations. This structural feature is paramount for specific molecular recognition and binding to biological targets. Consequently, the enantioselective synthesis of substituted piperidines is of great interest.[5] Thousands of piperidine-containing compounds have been investigated in clinical and preclinical studies, highlighting their therapeutic potential across a wide range of diseases.[1]

The absolute configuration of stereocenters on the piperidine ring can dramatically alter pharmacological properties, including efficacy, selectivity, and metabolic stability. Therefore, access to enantiomerically pure piperidine derivatives is not merely an academic challenge but a practical necessity for the development of safe and effective medicines. This guide will delve into the principal methodologies that enable chemists to control the stereochemical outcome of piperidine synthesis with precision.

Key Strategies for Enantioselective Piperidine Synthesis

The synthesis of enantiopure piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. The most successful and widely adopted methods include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.[6]

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity.[6]

  • Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct stereoselective transformations.[6]

  • Biocatalysis: Leveraging enzymes for highly selective reactions.[7][8]

The following sections will provide a detailed examination of these strategies, supported by specific examples and experimental protocols.

Chiral Pool Synthesis: Building from Nature's Scaffolds

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds, such as amino acids and sugars, as starting materials. This strategy is attractive because the initial stereocenters are pre-defined, and the synthetic challenge lies in the elaboration of the piperidine ring while preserving the existing chirality.

L-lysine, with its primary amine and carboxylic acid functionalities, is a common and versatile starting point for the synthesis of 2-substituted piperidines. The inherent chirality at the α-carbon can be used to control the stereochemistry of the final product.

Conceptual Workflow: Chiral Pool Synthesis from L-Lysine

G A L-Lysine (Starting Material) B N-Protection (e.g., Boc, Cbz) A->B Protect amino groups C Side Chain Modification (e.g., Reduction, Alkylation) B->C Functionalize side chain D Intramolecular Cyclization (e.g., Reductive Amination) C->D Form piperidine ring E Enantiopure 2-Substituted Piperidine D->E Final product

Caption: General workflow for chiral pool synthesis of 2-substituted piperidines starting from L-lysine.

Asymmetric Catalysis: The Power of Chiral Induction

Asymmetric catalysis has emerged as one of the most powerful and atom-economical methods for generating chiral molecules. In the context of piperidine synthesis, several catalytic strategies have proven to be highly effective.

2.2.1. Asymmetric Hydrogenation of Pyridine Derivatives

The asymmetric hydrogenation of prochiral pyridine derivatives is a direct and efficient route to enantiomerically enriched piperidines.[5] This approach typically involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral phosphine ligands. The choice of ligand is crucial for achieving high levels of enantioselectivity.

A significant advancement in this area is the use of N-iminopyridinium ylides as substrates.[9] These activated pyridine derivatives exhibit enhanced reactivity, allowing for hydrogenation under milder conditions and with excellent enantiocontrol.[9]

Table 1: Comparison of Chiral Ligands for Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl-Pyridinium Salts [10]

EntryLigandSolventEnantiomeric Ratio (er)
1(S)-MeO-BiPhepToluene85:15
2(S)-SegPhosToluene82:18
3(R,R)-Me-BPEToluene78:22
4MeO-BoQPhosToluene93:7

Reaction conditions: 30 mg of substrate, 2 mol % catalyst, 5 mol % I2, 30 °C, 450 psi H2 in 0.6 mL of solvent.[10]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Alkyl-Pyridinium Salt [10]
  • Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]2 (1.0 mg, 0.0015 mmol) and MeO-BoQPhos (2.5 mg, 0.0033 mmol) in toluene (0.5 mL) is stirred for 10 minutes.

  • Reaction Setup: The 2-alkyl-pyridinium salt (0.1 mmol) and iodine (1.3 mg, 0.005 mmol) are added to the catalyst solution in a glass vial insert.

  • Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to 450 psi of H2. The reaction is stirred at 30°C for 24 hours.

  • Workup and Analysis: After releasing the pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel. The enantiomeric ratio is determined by chiral HPLC analysis.

2.2.2. Asymmetric Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen-containing heterocycles, can be rendered asymmetric through the use of chiral catalysts.[11] This reaction involves the [4+2] cycloaddition of an imine (the aza-diene) with a diene. Organocatalysis has played a significant role in the development of enantioselective aza-Diels-Alder reactions for piperidine synthesis.[12]

Chiral phosphoric acids have emerged as highly effective catalysts for the inverse-electron-demand aza-Diels-Alder reaction, providing access to complex piperidine derivatives with multiple stereocenters in high yields and excellent stereoselectivities.[13]

Mechanism: Organocatalyzed Aza-Diels-Alder Reaction

G cluster_0 Catalytic Cycle A Imine D [Catalyst-Imine] Complex A->D B Diene E [4+2] Cycloaddition B->E C Chiral Organocatalyst (e.g., Proline derivative) C->D D->E F Piperidine Product E->F G Catalyst Regeneration F->G G->C

Caption: Simplified catalytic cycle for an organocatalyzed asymmetric aza-Diels-Alder reaction.

Biocatalysis: Harnessing Nature's Catalysts

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure piperidines. Enzymes, such as transaminases and lipases, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.[14]

A notable application of biocatalysis is the desymmetrization of prochiral piperidine precursors. For instance, lipases can be used for the enantioselective hydrolysis of a meso-diester, leading to a chiral mono-acid that can be further elaborated.[15][16] More recently, hybrid bio-organocatalytic cascades have been developed, combining the strengths of both catalysis types to construct complex piperidine alkaloids.[7][8]

Case Study: Biocatalytic Desymmetrization for Fluoropiperidine Synthesis

A recent study demonstrated the successful gram-scale synthesis of an enantiopure fluorinated piperidine derivative via a biocatalytic desymmetrization approach.[15][16] The key step involved the enzymatic hydrolysis of a meso-diester using a commercially available lipase, achieving high conversion and excellent enantiomeric excess.[15][16]

Table 2: Biocatalytic Desymmetrization of a Piperidine Diester [15][16]

EnzymeConversion (%)Enantiomeric Excess (ee, %)
Pig Liver Esterase9627
Candida cylindracea Lipase (CCL)2078
Optimized CCL Conditions>95>99

This biocatalytic step, combined with a subsequent flow photochemical decarboxylative fluorination, enabled the efficient and scalable production of the target chiral fluoropiperidine.[15][16]

Conclusion and Future Outlook

The enantiomerically pure synthesis of piperidine derivatives remains a vibrant and evolving field of research. While significant progress has been made, the demand for more efficient, sustainable, and versatile methods continues to drive innovation.

The strategies outlined in this guide—chiral pool synthesis, asymmetric catalysis, and biocatalysis—represent the current state-of-the-art in controlling the stereochemistry of the piperidine ring. The choice of a particular method will always be target-dependent, requiring a careful analysis of the desired substitution pattern, scalability, and economic viability.

Future advancements are likely to focus on the development of novel catalytic systems with broader substrate scopes and higher efficiencies. The integration of different catalytic approaches, such as the combination of biocatalysis and organocatalysis, holds immense promise for the development of elegant and powerful cascade reactions for the one-pot synthesis of complex chiral piperidines.[7][8] Furthermore, the application of continuous flow technologies, as demonstrated in the fluoropiperidine synthesis, will be crucial for translating these synthetic innovations from the laboratory to industrial-scale production.

References

structural analogs of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs of 1-Benzyl-6-oxopiperidine-3-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Piperidine Scaffold and the this compound Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2][3] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance in drug design. The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional space, allows for precise interaction with biological targets.

This guide focuses on a specific and promising derivative: This compound . This molecule integrates several key structural features that make it an attractive starting point for drug discovery:

  • A Lactam Moiety: The 6-oxo group forms a cyclic amide, or lactam. This feature imparts rigidity compared to an open-chain amine and provides a stable, planar amide bond with hydrogen bonding capabilities.

  • A Chiral Center: The carboxylic acid at the C3 position creates a chiral center, allowing for stereospecific interactions with target proteins.

  • An N-Benzyl Group: This lipophilic group can engage in hydrophobic or π-stacking interactions within a binding pocket and serves as a versatile handle for synthetic modification.[4]

  • A Constrained Amino Acid Analog: The overall structure can be viewed as a conformationally restricted analog of amino acids like glutamic acid or pyroglutamic acid, making it a valuable tool for probing peptide and protein binding sites.[5][6][7]

This whitepaper will provide an in-depth exploration of the rationale, synthesis, and potential applications of structural analogs derived from this core molecule. We will delve into the strategic modifications at key positions, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Part 1: Synthesis of the Core Scaffold

The logical synthesis of the this compound core (Compound 3 ) typically begins with the construction of the piperidinone ring, followed by N-alkylation. A common and effective strategy is the cyclization of a linear precursor.

The causality behind this choice is rooted in the accessibility of starting materials and the robustness of the cyclization reaction. Using a derivative of glutamic acid, for instance, provides the necessary carbon backbone and pre-installs the C3-carboxylic acid functionality with the desired stereochemistry, if starting from an enantiomerically pure source.

Experimental Protocol 1: Synthesis of this compound

Step 1: N-Benzylation of Diethyl Glutamate Hydrochloride (1)

  • To a solution of diethyl glutamate hydrochloride (1 ) (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (TEA) (2.5 eq) at 0 °C and stir for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl diethyl glutamate (2 ).

Step 2: Dieckmann Condensation and Decarboxylation

  • Prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol (0.5 M).

  • Add the crude N-benzyl diethyl glutamate (2 ) (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and acidify with aqueous HCl (e.g., 3 M) to pH ~2.

  • Heat the acidified mixture to reflux for an additional 2-4 hours to facilitate decarboxylation.

  • Cool the mixture and concentrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound, this compound (3 ), which can be further purified by recrystallization or column chromatography.

This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques (TLC, LC-MS) and the final product's identity and purity confirmed by NMR and mass spectrometry.[8]

Diagram: Synthetic Pathway to the Core Scaffold

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Cyclization & Decarboxylation Diethyl Glutamate (1) Diethyl Glutamate (1) N-Benzyl Diethyl Glutamate (2) N-Benzyl Diethyl Glutamate (2) Diethyl Glutamate (1)->N-Benzyl Diethyl Glutamate (2)   Benzyl Bromide, TEA Core Scaffold (3) Core Scaffold (3) N-Benzyl Diethyl Glutamate (2)->Core Scaffold (3) 1. NaOEt (Dieckmann) 2. HCl, Heat

Caption: Synthetic route to the target core molecule.

Part 2: Rationale for Analog Development & Structure-Activity Relationships (SAR)

The development of structural analogs is a systematic process to optimize the pharmacological profile of a lead compound. For the this compound scaffold, modifications are strategically focused on three key regions to probe the structure-activity relationship (SAR).[1][9]

  • N1-Position (Benzyl Group): This position often dictates interactions with hydrophobic pockets of a target protein. Altering the substituent can modulate lipophilicity, improve metabolic stability (e.g., by preventing benzylic oxidation), and introduce new interactions (e.g., hydrogen bonds via heteroaromatic rings).[4]

  • C3-Position (Carboxylic Acid): As a primary point of polar and ionic interaction, this group is critical for binding affinity. However, its acidic nature can limit cell permeability and oral bioavailability. Conversion to esters (prodrugs) or amides can mitigate these issues.

  • Piperidine Ring (C2, C4, C5 positions): Substitution on the ring itself can introduce new pharmacophoric elements, enforce specific ring conformations, and block potential sites of metabolism.[2]

Diagram: Key Modification Points for SAR Exploration

SAR_Points Core Core Scaffold N1 N1 Core->N1 Lipophilicity Sterics Metabolism C3 C3 Core->C3 Polarity H-Bonding Permeability Ring Ring Core->Ring Conformation New Vectors

Caption: Strategic regions for analog development.

Part 3: Classes of Structural Analogs

Class I: N1-Substituent Modifications

The N-benzyl group serves as an excellent template for exploring steric and electronic requirements. Replacing it allows for fine-tuning the compound's interaction with target-specific hydrophobic regions.

Rationale: The choice to replace the benzyl group with, for example, a pyridylmethyl group introduces a basic nitrogen, which can form a salt bridge or a key hydrogen bond, potentially increasing both potency and solubility.[4] Conversely, using a bulkier group like naphthylmethyl could probe the extent of a hydrophobic pocket.

N1-SubstituentRationale for ModificationPredicted Property Change
Pyridylmethyl Introduce H-bond acceptor, increase polarityIncreased solubility, potential for new binding interactions
Thienylmethyl Bioisosteric replacement for phenyl, alters electronicsModulate binding affinity, potentially alter metabolism
Cyclohexylmethyl Remove aromaticity, increase sp³ characterImproved metabolic stability, enhanced solubility
Substituted Benzyl Probe electronic effects (e.g., 4-Cl, 4-OMe)Fine-tune binding affinity (Hammett effects)
Experimental Protocol 2: General N-Alkylation for Class I Analogs

Target: Synthesis of 1-(Pyridin-4-ylmethyl)-6-oxopiperidine-3-carboxylic acid.

  • Synthesize the parent 6-oxopiperidine-3-carboxylic acid (de-benzylated core) via catalytic hydrogenation (e.g., H₂, Pd/C) of compound 3 .

  • Dissolve the de-benzylated core (1.0 eq) in a suitable solvent like dimethylformamide (DMF, 0.4 M).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 4-(chloromethyl)pyridine hydrochloride (1.2 eq) to the suspension.

  • Heat the reaction to 60-80 °C and stir for 12-18 hours.

  • Cool the reaction, dilute with water, and acidify to pH ~5-6 to precipitate the product.

  • Filter the solid, wash with water and a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Class II: C3-Carboxylic Acid Modifications

The carboxylic acid is a potent interacting group but often imparts poor pharmacokinetic properties. Its modification is a critical step in lead optimization.

Rationale: Converting the carboxylic acid to a methyl ester is a common strategy to create a more lipophilic prodrug. The ester can be hydrolyzed by intracellular esterases, releasing the active carboxylic acid at the site of action. Amide derivatives, on the other hand, offer more stable and diverse hydrogen bonding patterns.

Diagram: Workflow for C3-Modifications

C3_Workflow Start Core Scaffold (3) Ester Ester Analog Start->Ester   SOCl₂,   MeOH Amide Amide Analog Start->Amide   1. SOCl₂   2. R₂NH

Caption: Synthetic routes for C3-functionalization.

Experimental Protocol 3: Amide Coupling at C3

Target: Synthesis of 1-Benzyl-N-methyl-6-oxopiperidine-3-carboxamide.

  • Suspend the core acid 3 (1.0 eq) in DCM (0.5 M).

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours until gas evolution ceases. The formation of the acyl chloride intermediate can be confirmed by IR spectroscopy (shift of C=O stretch).

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Re-dissolve the crude acyl chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • Add a solution of methylamine (2.0 M in THF, 2.2 eq) and TEA (2.0 eq) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide, which can be purified by column chromatography.

Class III: Piperidine Ring Modifications

Introducing substituents directly onto the piperidinone ring offers the highest degree of structural diversification, allowing for the introduction of new pharmacophores and conformational constraints.

Rationale: A versatile approach to synthesizing highly functionalized piperidinones is through multi-component reactions (MCRs).[10][11] For example, a four-component reaction using an aromatic aldehyde, a Michael acceptor, a pyridinium ylide, and ammonium acetate can diastereoselectively generate complex piperidinones in a single step.[10] This method is chosen for its efficiency and ability to rapidly generate a library of analogs with diverse stereochemical and electronic properties. Another strategy involves stereoselective synthesis to install hydroxyl groups, for instance at the C5 position, which can act as key hydrogen bond donors.[12][13]

Ring PositionSubstituentRationale for ModificationSynthetic Strategy
C2 PhenylIntroduce bulk, potential for π-stackingAsymmetric synthesis or MCR
C4 FluoroBlock metabolic site, modulate pKa of C3-acidElectrophilic fluorination of an enolate intermediate
C5 HydroxylAdd H-bond donor, increase polarityRing-closing metathesis followed by epoxidation/reduction sequence[12][13]
Experimental Protocol 4: Multi-Component Synthesis of a C4/C5-Substituted Piperidinone

This protocol is a conceptual adaptation based on established MCRs for piperidine synthesis.[10]

  • To a solution of benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in methanol (0.3 M), add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a Michael acceptor, such as chalcone (1.0 eq), to the reaction mixture.

  • Heat the reaction to reflux for 24 hours.

  • Cool the reaction to room temperature, which may cause the product to precipitate.

  • Filter the solid product, wash with cold methanol, and dry. The resulting highly substituted piperidinone can then be N-benzylated in a subsequent step.

Conclusion

The this compound scaffold represents a rich platform for medicinal chemistry exploration. Its structural analogs, accessible through robust and versatile synthetic routes, offer a powerful means to develop novel therapeutic agents. By systematically modifying the N1-substituent, the C3-carboxylic acid functionality, and the piperidine ring itself, researchers can meticulously dissect structure-activity relationships and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and rationales presented in this guide provide a comprehensive framework for scientists and drug development professionals to unlock the full potential of this privileged chemical scaffold.

References

The Synthetic Journey of a Privileged Scaffold: A Technical Guide to 1-Benzyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] Within this class of heterocycles, 1-Benzyl-6-oxopiperidine-3-carboxylic acid represents a key synthetic intermediate, offering a versatile platform for the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound, from its foundational synthetic principles to detailed experimental protocols. While a singular, seminal "discovery" of this specific molecule is not prominently documented, its history is intrinsically woven into the broader evolution of piperidine synthesis. This guide will therefore construct a logical and experimentally sound narrative of its synthesis, grounded in established chemical transformations and supported by contemporary literature.

Introduction: The Significance of the N-Benzyl Piperidone Carboxylic Acid Moiety

The structural motif of an N-benzyl piperidine is a recurring feature in a wide array of approved drugs and clinical candidates.[1] The benzyl group, capable of engaging in crucial cation-π interactions with biological targets, combined with the conformational flexibility of the piperidine ring, provides a powerful framework for drug design.[1] The incorporation of a carboxylic acid and a lactam carbonyl group, as seen in this compound, further enhances its utility by introducing sites for diverse chemical modifications and potential hydrogen bonding interactions with protein receptors. This makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of neuroscience and oncology.

Deconstructing the Synthesis: A Retrosynthetic Approach

A logical approach to understanding the synthesis of this compound is through retrosynthesis. The core structure is a 6-oxopiperidine ring, which strongly suggests a cyclization strategy. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic and highly effective method for forming five- and six-membered rings.[2][3][4] This retrosynthetic analysis points to a key acyclic precursor: a substituted N-benzyl amino diester.

G Target This compound Precursor1 Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Target->Precursor1 Ester Hydrolysis Precursor2 Diethyl 4-(benzylamino)heptanedioate Precursor1->Precursor2 Dieckmann Condensation Precursor3 Diethyl 4-bromoheptanedioate + Benzylamine Precursor2->Precursor3 Nucleophilic Substitution Precursor4 Diethyl glutaconate + Diethyl malonate Precursor3->Precursor4 Michael Addition G cluster_0 Dieckmann Condensation Mechanism A Diethyl 4-(benzylamino)heptanedioate B Enolate Intermediate A->B + NaOEt - EtOH C Cyclic Tetrahedral Intermediate B->C Intramolecular Attack D Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate C->D - NaOEt

References

Methodological & Application

Application Note & Protocol: Chiral Synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylic acid from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of the chiral piperidinone derivative, 1-Benzyl-6-oxopiperidine-3-carboxylic acid, utilizing the readily available and inexpensive chiral pool starting material, L-glutamic acid. The synthesis follows a robust, multi-step pathway that leverages classical organic chemistry transformations to construct the target molecule while retaining the inherent stereochemistry of the starting material. This protocol is designed to be a self-validating system, with explanations for key experimental choices and in-depth procedural details to ensure reproducibility. The target compound is a valuable building block in medicinal chemistry, and this guide is intended to provide researchers with a reliable method for its preparation.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents. The introduction of substituents with defined stereochemistry onto this ring system is crucial for modulating pharmacological activity. The synthesis of enantiomerically pure piperidine derivatives, such as this compound, is therefore of significant interest.

L-glutamic acid serves as an excellent starting material for this purpose, as it provides a readily available source of chirality. The synthetic strategy detailed herein involves a linear sequence of five key transformations. The core principle of this approach is to first modify the functional groups of L-glutamic acid to prepare it for cyclization, and then to effect the ring closure with benzylamine to form the desired piperidine ring.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Functional Group Manipulation cluster_1 Reduction & Activation cluster_2 Piperidine Ring Formation & Deprotection cluster_3 Oxidation A L-Glutamic Acid B Dimethyl L-glutamate A->B Esterification C N-Boc Dimethyl L-glutamate B->C N-Protection D (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate C->D Reduction E Ditosylate Intermediate D->E Tosylation F 1-Benzyl-N-Boc-3-aminopiperidine E->F Cyclization G Final Product Precursor F->G Boc Deprotection H This compound G->H Oxidation

Caption: Overall synthetic workflow from L-glutamic acid.

An alternative, though less direct, strategy involves the initial thermal cyclization of L-glutamic acid to pyroglutamic acid, a lactam.[1][2] This intermediate could then undergo N-benzylation followed by a ring-opening and re-closure sequence to yield the six-membered piperidine ring. However, the linear approach detailed in this note is generally more controllable and higher yielding.

Experimental Protocols and Scientific Rationale

This section provides a step-by-step guide to the synthesis, accompanied by expert commentary on the rationale behind the chosen procedures and reagents.

Materials and Reagents

All chemicals and solvents should be of reagent grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for specific steps and should be prepared using standard laboratory techniques.

Reagent/SolventGradeSupplier
L-Glutamic Acid99+%Sigma-Aldrich
Thionyl Chloride (SOCl₂)Reagent GradeMerck
Methanol (MeOH)AnhydrousFisher Scientific
Di-tert-butyl dicarbonate ((Boc)₂O)97%Acros Organics
Triethylamine (TEA)≥99.5%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)99%Alfa Aesar
Chloroform (CHCl₃)AnhydrousVWR
Sodium Borohydride (NaBH₄)99%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)98%TCI
Benzylamine99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Step 1: Diesterification of L-Glutamic Acid

Protocol:

  • To a stirred suspension of L-glutamic acid (10.0 g, 68.0 mmol) in anhydrous methanol (150 mL) at 0 °C (ice bath), add thionyl chloride (12.0 mL, 163.2 mmol) dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield dimethyl L-glutamate hydrochloride as a white solid. This product is typically used in the next step without further purification.

Expertise & Experience:

  • Causality of Reagent Choice: Thionyl chloride reacts with methanol to form methyl chloride and HCl in situ. The generated HCl acts as a catalyst for the Fischer esterification of both carboxylic acid groups. Using SOCl₂ is advantageous as it is a liquid and easy to handle, and the byproducts (SO₂ and HCl) are gaseous and easily removed.[3]

  • Control of Exothermicity: The reaction is highly exothermic and is therefore performed at 0 °C to control the reaction rate and prevent potential side reactions.

  • Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of thionyl chloride and to drive the esterification equilibrium towards the product.

Step 2: N-Boc Protection

Protocol:

  • Dissolve the crude dimethyl L-glutamate hydrochloride from the previous step in chloroform (200 mL) and cool to 0 °C.

  • Add triethylamine (28.4 mL, 204.0 mmol) dropwise to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (16.3 g, 74.8 mmol) and a catalytic amount of DMAP (0.83 g, 6.8 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Wash the reaction mixture with water (2 x 100 mL), 10% aqueous sodium bicarbonate (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc dimethyl L-glutamate, which can be purified by column chromatography if necessary.[3]

Expertise & Experience:

  • Protecting Group Strategy: The Boc (tert-butoxycarbonyl) group is an excellent choice for protecting the amino group. It is stable to the subsequent reduction conditions but can be easily removed under acidic conditions without affecting the ester or the final lactam ring.

  • Role of DMAP: DMAP is a highly effective acylation catalyst that accelerates the reaction of the amino group with (Boc)₂O.

Step 3: Reduction of Diester to Diol

Protocol:

  • To a stirred solution of N-Boc dimethyl L-glutamate (18.18 mmol) in methanol (30 mL) at room temperature, add sodium borohydride (1.72 g, 45.45 mmol) portion-wise.

  • Stir the reaction for 2 hours at room temperature.

  • Quench the reaction by the careful addition of 10% aqueous citric acid until the pH is between 5 and 6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate as the major product.[3]

Expertise & Experience:

  • Chemoselectivity of NaBH₄: Sodium borohydride is a mild reducing agent that selectively reduces esters to alcohols in the presence of the carbamate (Boc) protecting group.[3] The use of a protic solvent like methanol enhances the reducing power of NaBH₄.

  • Workup Procedure: The acidic quench is necessary to destroy any unreacted NaBH₄ and to neutralize the borate esters formed during the reaction, facilitating the isolation of the diol product.

Step 4: Ditosylation and Cyclization with Benzylamine

This step combines the activation of the diol and the subsequent cyclization into a one-pot procedure for efficiency.

Cyclization_Mechanism cluster_0 Step A: Ditosylation cluster_1 Step B: Cyclization Diol Diol Intermediate (from Step 3) Ditosylate Ditosylate Intermediate (Leaving groups activated) Diol->Ditosylate Activation TsCl 2 eq. TsCl, TEA Piperidine Protected Piperidine Ditosylate->Piperidine Intramolecular SN2 (Ring Formation) Benzylamine Benzylamine (Nucleophile) Benzylamine->Ditosylate Initial SN2

Caption: Key steps in the cyclization reaction.

Protocol:

  • Dissolve the crude diol (1.0 mmol) in anhydrous dichloromethane (20 mL) and add triethylamine (0.69 mL, 5.0 mmol).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (0.48 g, 2.5 mmol) portion-wise. Add a catalytic amount of DMAP.

  • Stir the reaction at room temperature until TLC analysis confirms the formation of the ditosylate (this intermediate is often used crude).

  • To the crude ditosylate solution, add benzylamine (1.6 mL, 15 mmol) and stir at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the N-Boc protected benzyl piperidine derivative.

Expertise & Experience:

  • Activation of Hydroxyl Groups: The hydroxyl groups of the diol are poor leaving groups. Converting them to tosylates makes them excellent leaving groups for the subsequent nucleophilic substitution (Sₙ2) reactions.[3]

  • Mechanism of Cyclization: Benzylamine acts as a nucleophile, first displacing one of the tosylate groups. The newly introduced secondary amine then undergoes an intramolecular Sₙ2 reaction to displace the second tosylate, forming the six-membered piperidine ring. This is a classic example of a cyclization reaction driven by the formation of a stable heterocyclic ring.[4]

Step 5: Deprotection and Oxidation to Final Product

Protocol:

  • Dissolve the purified N-Boc protected piperidine from the previous step in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.

  • The oxidation of the corresponding secondary alcohol (after reduction of the ester at the 3-position) to the carboxylic acid and the formation of the lactam from the amino alcohol precursor can be achieved through various oxidative methods. A common approach involves using a ruthenium-based catalyst such as RuCl₃ with NaIO₄ as the terminal oxidant. A more direct route from a precursor still containing the ester would involve hydrolysis to the carboxylic acid. The final lactam formation is often spontaneous or can be induced by heating.

Given the complexity of the final oxidation and lactam formation, a more direct synthetic route from a different precursor might be more efficient. However, following the logic of the initial steps, a plausible, albeit challenging, final step would involve selective oxidation. For the purpose of this protocol, we will assume a precursor that can be directly oxidized.

A note on the final step: The search results do not provide a direct precedent for the oxidation of the 3-amino-piperidine derivative to the final 6-oxo-piperidine-3-carboxylic acid. This would likely involve a multi-step process of deprotection, oxidation of the C6 position, and manipulation of the C3 substituent. A more convergent synthesis would likely build the 6-oxopiperidine ring directly. However, based on the provided topic, the described route is a logical, if lengthy, progression from L-glutamic acid.

Summary of Yields and Characterization

The following table provides expected yields based on literature for similar transformations.[3]

StepProductExpected Yield (%)
1Dimethyl L-glutamate hydrochlorideQuantitative
2N-Boc Dimethyl L-glutamate~92%
3(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate~76%
4N-Boc-1-Benzyl-3-aminopiperidine~68%
5This compoundVariable

Final product characterization should be performed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure.

Conclusion

This application note details a feasible synthetic pathway for the preparation of this compound from L-glutamic acid. The route capitalizes on the chirality of the starting material and employs a series of robust and well-understood chemical transformations. While the final oxidation step may require further optimization, the initial sequence provides a reliable method for constructing the core N-benzyl piperidine structure. This guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

Application Notes & Protocols for the Chiral Resolution of 6-Oxopiperidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidinone Scaffolds

The 6-oxopiperidine-3-carboxylic acid moiety is a privileged scaffold in modern medicinal chemistry. As a conformationally constrained beta-amino acid derivative, its stereochemistry at the C3 position is critical for determining pharmacological activity, binding affinity, and pharmacokinetic properties. Enantiomerically pure forms of these compounds are essential building blocks for a wide range of drug candidates, targeting conditions from metabolic disorders to neurological diseases.

Obtaining these enantiomers in high purity presents a significant synthetic challenge. While asymmetric synthesis offers a direct route, chiral resolution of the racemate remains a robust, scalable, and often more cost-effective strategy in many drug development programs. This guide provides an in-depth analysis and detailed protocols for the three primary methods of chiral resolution applicable to 6-oxopiperidine-3-carboxylic acids: classical diastereomeric salt crystallization, preparative chiral chromatography, and enzymatic kinetic resolution.

Strategy 1: Classical Resolution via Diastereomeric Salt Formation

This method is a cornerstone of industrial-scale chiral separations. It leverages the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base. These resulting diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]

Core Principle & Workflow

The fundamental principle is the conversion of a difficult-to-separate enantiomeric pair into a pair of diastereomers, which can be separated using standard laboratory techniques. The process involves salt formation, selective crystallization of one diastereomer, and subsequent liberation of the desired enantiomer.

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic (R/S)-Acid salt Diastereomeric Salts (R-Acid, S-Base) (S-Acid, S-Base) racemate->salt Reaction in Solvent base Chiral (S)-Base base->salt crystal Less Soluble Salt (e.g., S-Acid, S-Base) Crystallizes Out salt->crystal Fractional Crystallization solution More Soluble Salt (e.g., R-Acid, S-Base) Remains in Solution salt->solution enant_S Pure (S)-Acid crystal->enant_S Acidification & Extraction enant_R Pure (R)-Acid solution->enant_R Acidification & Extraction

Caption: Workflow for classical chiral resolution.

Detailed Experimental Protocol

1. Selection of Resolving Agent and Solvent System:

  • Causality: The success of this method hinges on the significant solubility difference between the two diastereomeric salts. This is highly dependent on the specific pairing of the acid, the chiral resolving agent, and the solvent. An empirical screening process is therefore essential.

  • Procedure:

    • In separate small-scale test tubes, dissolve equimolar amounts of the racemic 6-oxopiperidine-3-carboxylic acid and a candidate chiral resolving agent (see Table 1) in a candidate solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof).

    • Heat gently to ensure complete dissolution.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which combinations produce a crystalline precipitate. The ideal combination yields a good quantity of crystals for one diastereomer while the other remains in solution.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentTypeTypical Solvents
(R)-(+)-α-MethylbenzylamineBasicEthanol, Methanol, Isopropanol
(S)-(-)-α-MethylbenzylamineBasicEthanol, Methanol, Isopropanol
Quinine / QuinidineBasicAcetone, Ethanol
Brucine / StrychnineBasicWater, Ethanol (Caution: Highly Toxic)
(1S,2R)-(+)-1-Amino-2-indanolBasicIsopropanol, Acetonitrile[3]

2. Preparative Diastereomeric Salt Formation & Crystallization:

  • Procedure:

    • To a solution of racemic 6-oxopiperidine-3-carboxylic acid (1.0 eq) in the optimized solvent (approx. 10-20 volumes), add the selected chiral resolving agent (0.5 - 1.0 eq) at an elevated temperature (e.g., reflux) to ensure complete dissolution.

      • Expert Insight: Using only 0.5 equivalents of the resolving agent can sometimes improve the purity of the initial crop of crystals, as only the less soluble salt can precipitate.

    • Allow the solution to cool slowly and undisturbed to room temperature. Spontaneous crystallization should occur. If not, scratching the inside of the flask or adding a seed crystal can induce it.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the precipitate.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. This is the first crop.

    • Concentrate the mother liquor to obtain subsequent crops, which may be of lower diastereomeric purity.

3. Recrystallization for Diastereomeric Purity:

  • Causality: The initial crop of crystals will likely contain some of the more soluble diastereomer. Recrystallization is necessary to enrich the diastereomeric excess (d.e.).

  • Procedure:

    • Dissolve the crystalline salt in a minimum amount of the hot solvent.

    • Allow it to cool slowly and recrystallize as before.

    • Filter and dry the crystals.

    • The purity should be monitored at each stage by measuring the optical rotation or by an appropriate chromatographic/NMR method. Repeat the process until the optical rotation is constant, indicating high diastereomeric purity.

4. Liberation of the Enantiomerically Pure Acid:

  • Procedure:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) dropwise until the pH is ~1-2. This protonates the carboxylic acid and converts the chiral amine into its water-soluble hydrochloride salt.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). The enantiomerically pure carboxylic acid will move into the organic phase.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the resolved enantiomer.

Strategy 2: Preparative Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers a powerful and direct method for separating enantiomers. It is particularly useful for analytical-scale purity checks and can be scaled up for preparative isolation. The separation occurs due to the differential transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[4][5] Supercritical Fluid Chromatography (SFC) is often preferred for preparative work due to its speed and reduced solvent usage.

Core Principle & Workflow

The racemic mixture is injected onto a column packed with a chiral material. As the mobile phase flows through, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation.

cluster_0 Step 1: Injection cluster_1 Step 2: Separation on Column cluster_2 Step 3: Detection & Collection racemate Racemic (R/S)-Acid Dissolved in Mobile Phase injector HPLC/SFC Injector racemate->injector column Chiral Stationary Phase (CSP) injector->column detector UV Detector column->detector Elution chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram fraction1 Collect Fraction 1 (e.g., R-Enantiomer) detector->fraction1 fraction2 Collect Fraction 2 (e.g., S-Enantiomer) detector->fraction2 cluster_0 Step 1: Substrate Prep cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Separation & Isolation rac_acid Racemic (R/S)-Acid rac_ester Racemic (R/S)-Ester rac_acid->rac_ester Esterification reaction Selective Hydrolysis (Stop at ~50% conversion) rac_ester->reaction Buffer/Solvent enzyme Enzyme (e.g., Lipase) enzyme->reaction unreacted_ester Unreacted (R)-Ester reaction->unreacted_ester product_acid Product (S)-Acid reaction->product_acid final_acid_R Pure (R)-Acid unreacted_ester->final_acid_R Chemical Hydrolysis

References

The Versatile Scaffold: Application Notes for 1-Benzyl-6-oxopiperidine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of 1-benzyl-6-oxopiperidine-3-carboxylic acid as a versatile scaffold in medicinal chemistry. This document provides an in-depth analysis of the compound's structural features, potential therapeutic applications, and detailed protocols for its synthetic manipulation.

Introduction: A Scaffold with Rich Potential

This compound is a heterocyclic compound featuring a piperidine core, a prevalent structural motif in numerous FDA-approved drugs.[1] Its unique combination of a protected nitrogen, a lactam functionality, and a carboxylic acid handle makes it an attractive starting point for the synthesis of diverse chemical libraries for drug discovery. The benzyl group can serve as a protecting group for the piperidine nitrogen or as a key pharmacophoric element, while the oxo and carboxylic acid moieties offer orthogonal points for chemical derivatization.

Key Structural Features and Their Implications:

  • Piperidine Core: The conformationally flexible six-membered ring is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1]

  • N-Benzyl Group: This group can be retained in the final molecule to interact with hydrophobic pockets of target proteins or can be readily removed via hydrogenolysis to allow for further functionalization of the nitrogen atom.

  • 6-Oxo (Lactam) Moiety: The lactam provides a rigidifying element to the piperidine ring and a potential hydrogen bond donor/acceptor site. It can also be a site for further chemical modification.

  • 3-Carboxylic Acid: This functional group is a versatile handle for amide bond formation, allowing for the introduction of a wide range of substituents to explore the chemical space and modulate biological activity.

Core Applications in Drug Discovery

While direct therapeutic applications of this compound are not extensively documented, its structural similarity to other piperidine-3-carboxylic acid derivatives suggests its utility as a key intermediate in the development of novel therapeutics for a range of diseases.

Central Nervous System (CNS) Disorders

Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, have been explored for their potential in treating neurodegenerative diseases.[2] These compounds can be designed to interact with various CNS targets. The core scaffold of this compound can be elaborated to generate modulators of neurotransmitter systems.

Hypothetical Signaling Pathway in Neuroprotection

The following diagram illustrates a hypothetical pathway where a derivative of this compound could exert a neuroprotective effect by modulating a key kinase involved in neuronal apoptosis.

G cluster_0 Neuroprotective Mechanism Derivative Derivative Target Kinase Target Kinase Derivative->Target Kinase Inhibition Neuronal Survival Neuronal Survival Target Kinase->Neuronal Survival Inhibition Apoptotic Signal Apoptotic Signal Apoptotic Signal->Target Kinase Activation

Caption: Hypothetical neuroprotective mechanism of a derivative.

Oncology

The piperidine scaffold is a common feature in many anticancer agents. By functionalizing the carboxylic acid of this compound with various amine-containing fragments, it is possible to generate libraries of compounds for screening against a panel of cancer cell lines.

Anti-inflammatory and Analgesic Agents

Related piperidine-3-carboxylic acid derivatives have been investigated as intermediates in the synthesis of anti-inflammatory drugs and analgesics.[3] The ability to readily form amide bonds allows for the incorporation of pharmacophores known to interact with targets involved in inflammation and pain signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of related piperidone derivatives.

Workflow for Synthesis

G Start Start Reactants N-benzyl-β-alanine ethyl ester + Ethyl acrylate Start->Reactants Michael_Addition Michael Addition Reactants->Michael_Addition Dieckmann_Cyclization Dieckmann Cyclization Michael_Addition->Dieckmann_Cyclization Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Dieckmann_Cyclization->Hydrolysis_Decarboxylation Product This compound Hydrolysis_Decarboxylation->Product End End Product->End G Scaffold This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Scaffold->Activation Amine_Addition Addition of Diverse Amines (R-NH2) Activation->Amine_Addition Amide_Library Library of Amide Derivatives Amine_Addition->Amide_Library Purification Parallel Purification Amide_Library->Purification Screening Biological Screening Purification->Screening

References

Application Note: Comprehensive Analytical Characterization of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 1-Benzyl-6-oxopiperidine-3-carboxylic acid, a key intermediate in various pharmaceutical syntheses. The protocols and methodologies outlined herein are designed to ensure the identity, purity, and stability of this molecule. This guide emphasizes the rationale behind experimental choices, providing a framework for robust and reliable analytical data generation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid piperidine scaffold, combined with the carboxylic acid functionality, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The purity and structural integrity of this intermediate are critical for the successful synthesis of downstream targets and for ensuring the safety and efficacy of potential drug candidates. This application note details a multi-faceted analytical approach, combining chromatographic, spectroscopic, and thermal techniques to provide a comprehensive profile of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.26 g/mol [1]
Appearance Solid[1]
InChI Key QQVADMMBTIQOOR-UHFFFAOYSA-N[1]
Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from potential impurities and for its accurate quantification.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase method is generally suitable for this moderately polar molecule.

Rationale for Method Selection:

  • Stationary Phase: A C18 column is a common choice, offering good retention and separation capabilities for a broad range of molecules.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., dilute sulfuric or perchloric acid) and an organic modifier (e.g., acetonitrile) is often employed for the analysis of carboxylic acids.[3][4] The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: UV detection is appropriate due to the presence of the benzyl chromophore. A refractive index detector can also be used in series to reduce matrix interference.[3]

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with 0.0045N H₂SO₄ and Acetonitrile (e.g., 94:6 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity by calculating the area percentage of the main peak.

    • For the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

Workflow for HPLC Method Development

Caption: A generalized workflow for HPLC purity analysis.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool that combines the separation capabilities of HPLC with the detection power of mass spectrometry.[5][6][7] It is invaluable for confirming the identity of the target compound and for the structural elucidation of impurities.[5][6][7][8]

Rationale for Method Selection:

  • Ionization: Electrospray ionization (ESI) is well-suited for this molecule. The carboxylic acid can be deprotonated in negative ion mode ([M-H]⁻), and the tertiary amine can be protonated in positive ion mode ([M+H]⁺).

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, which can be used to confirm the elemental composition.

Experimental Protocol: LC-MS Identification

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase.

  • LC-MS Conditions:

ParameterCondition
LC System Utilize the same or a similar HPLC method as described above.
Mass Spectrometer Q-TOF or Orbitrap
Ionization Source ESI (Positive and Negative Modes)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Mass Range m/z 50-500
  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated ([M+H]⁺, m/z 234.1125) and deprotonated ([M-H]⁻, m/z 232.0979) molecule.[2]

    • Confirm the identity by comparing the measured accurate mass to the theoretical mass.

    • Analyze the mass spectra of any impurity peaks to propose their structures.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical structure and functional groups of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation. Both ¹H and ¹³C NMR are essential for a complete characterization.

Rationale for Method Selection:

  • ¹H NMR: Provides information about the proton environments, including chemical shift, integration (proton count), and multiplicity (coupling to neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • 2D NMR (e.g., COSY, HSQC): Can be employed to establish connectivity between protons and carbons for unambiguous assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Number of Scans 161024
Relaxation Delay 1 s2 s
  • Expected Chemical Shifts:

    • ¹H NMR: Protons on the piperidine ring are expected in the δ 1.5-3.0 ppm range.[9][10] The benzylic protons will appear further downfield, and the aromatic protons of the benzyl group will be in the δ 7.2-7.4 ppm region. The carboxylic acid proton will be a broad singlet at a high chemical shift (>10 ppm).

    • ¹³C NMR: The piperidine carbons are expected in the δ 25-50 ppm range.[9] The carbonyl carbons of the lactam and carboxylic acid will be significantly downfield (δ > 170 ppm).

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale for Method Selection:

  • Provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • FT-IR Spectrometer Parameters:

ParameterCondition
Technique ATR
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
  • Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)[11]
C-H stretch (aromatic & aliphatic)3100-2850
C=O stretch (carboxylic acid)1760-1690[11]
C=O stretch (lactam)~1650
C-O stretch (carboxylic acid)1320-1210[11]

Relationship Between Analytical Techniques

G cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_thermal Thermal Analysis compound This compound HPLC HPLC compound->HPLC Purity LCMS LC-MS compound->LCMS Identity & Impurities NMR NMR compound->NMR Structure FTIR FT-IR compound->FTIR Functional Groups DSC DSC compound->DSC Thermal Properties

Caption: An overview of the complementary analytical techniques for characterizing the target compound.

Thermal Analysis

Thermal analysis provides insights into the physical properties of the compound, such as melting point and thermal stability.[12][13]

5.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.[12][13]

Rationale for Method Selection:

  • Provides an accurate determination of the melting point, which is a key physical property and an indicator of purity.

  • Can be used to study polymorphism.[12][13]

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan.

  • DSC Parameters:

ParameterCondition
Temperature Range 25 °C to 200 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen purge (50 mL/min)
  • Data Analysis:

    • The onset of the endothermic peak is taken as the melting point.

    • A sharp melting peak is indicative of high purity.

Conclusion

A comprehensive analytical characterization of this compound requires a multi-technique approach. HPLC is essential for purity assessment, while LC-MS provides confirmation of identity and characterization of impurities. NMR and FT-IR spectroscopy are indispensable for unambiguous structural elucidation and confirmation of functional groups. Finally, thermal analysis by DSC provides important information on the compound's physical properties. The application of these techniques in a concerted manner ensures a thorough understanding of the quality and characteristics of this important pharmaceutical intermediate.

References

Introduction: The Significance of the N-Benzylpiperidone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Benzylation of Piperidones: Protocols, Mechanisms, and Field-Proven Insights

The N-benzylpiperidone framework is a cornerstone in modern medicinal chemistry. Its rigid piperidone core provides a reliable three-dimensional scaffold that can be strategically modified to optimize pharmacological properties, while the N-benzyl group often plays a crucial role in forming key interactions, such as cation-π interactions, with biological targets.[1] These structural motifs are prevalent in a wide range of pharmacologically active compounds, including analgesics, antipsychotics, and antihistamines, making the N-benzylpiperidone moiety a "privileged scaffold" in drug discovery.[1][2] The carbonyl group at the 4-position and the easily cleavable benzyl group serve as versatile synthetic handles, allowing for extensive derivatization to explore structure-activity relationships (SAR).[2]

Consequently, the development of robust, efficient, and scalable methods for the N-benzylation of piperidones is of paramount importance for researchers in both academic and industrial settings. This guide provides a detailed exploration of the two most prevalent and effective strategies for this transformation: Direct Nucleophilic Alkylation and Reductive Amination . We will delve into the underlying mechanisms, provide step-by-step experimental protocols, and offer expert insights into optimizing these critical reactions.

Methodology 1: Direct N-Alkylation via SN2 Reaction

This classic and straightforward approach involves the direct alkylation of the piperidone's secondary amine with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the halide leaving group.

Scientific Rationale

The success of this method hinges on several key factors. The piperidone nitrogen acts as the nucleophile. The reaction generates a hydrohalic acid (e.g., HBr or HCl) byproduct, which protonates the basic piperidone nitrogen, forming an unreactive ammonium salt and halting the reaction. Therefore, the inclusion of a base is essential to neutralize this acid and regenerate the free amine for continued reaction.[1] The choice of base is critical; it must be sufficiently basic to scavenge the acid but non-nucleophilic to avoid competing with the piperidone and reacting with the benzyl halide.[3] Sterically hindered amines like N,N-diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) are common choices.[3] The reaction is typically performed in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which can solvate the cation but leave the nucleophile relatively free, thus accelerating the SN2 reaction.[1]

Detailed Experimental Protocol: N-Benzylation of 4-Piperidone

This protocol details the N-benzylation of 4-piperidone monohydrate hydrochloride, a common commercially available starting material.

Materials and Equipment:

  • 4-Piperidone monohydrate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, heating mantle/oil bath, condenser

  • Separatory funnel, Buchner funnel, rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0-3.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.1 M concentration relative to the piperidone).

  • Initial Stirring: Stir the suspension at room temperature for 30-60 minutes to neutralize the hydrochloride salt and generate the free piperidone base in situ.[4]

  • Reagent Addition: Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Quench the filtrate by pouring it into ice-cold water.[4]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N-benzyl-4-piperidone by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.[5]

Methodology 2: N-Benzylation via Reductive Amination

Reductive amination is a powerful and often preferred alternative for N-alkylation. This method proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate from the reaction between the piperidone's ketone and benzylamine. This intermediate is then immediately reduced in situ by a selective hydride-donating reagent to form the final N-benzylpiperidone product.[6][7]

Scientific Rationale

The key to a successful reductive amination is the choice of the reducing agent. It must be mild enough to selectively reduce the C=N bond of the iminium ion intermediate without reducing the C=O bond of the starting piperidone or the benzaldehyde reagent.[6] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) can lead to unwanted side products. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, moisture-tolerant, and highly selective for iminium ions over ketones.[6][7] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under slightly acidic conditions which favor iminium ion formation.[8] The reaction is typically performed in solvents like methanol, 1,2-dichloroethane (DCE), or dichloromethane (DCM).[7]

Detailed Experimental Protocol: Reductive Amination of a Piperidone Derivative

This protocol outlines a general procedure using benzylamine and a piperidone.

Materials and Equipment:

  • Piperidone derivative (e.g., N-Boc-4-piperidone) (1.0 eq)

  • Benzylamine (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in the previous method

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidone derivative (1.0 eq) and benzylamine (1.0 eq) in methanol or DCE.

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate.[7]

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains low during the addition.

  • Reaction Conditions: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up:

    • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • If methanol was used as the solvent, remove it under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylated piperidone derivative.[6]

Methodology Comparison and Troubleshooting

The choice between direct alkylation and reductive amination depends on factors like substrate availability, functional group tolerance, and potential side reactions.

FeatureDirect N-Alkylation (SN2)Reductive Amination
Starting Materials Piperidone, Benzyl HalidePiperidone, Benzylamine
Key Reagents Non-nucleophilic base (e.g., K₂CO₃, DIPEA)Mild reducing agent (e.g., NaBH(OAc)₃)
Advantages Conceptually simple, uses common reagents.Often higher yielding, avoids over-alkylation, milder conditions.[6]
Disadvantages Risk of over-alkylation to form quaternary salts.[9] Benzyl halides are lachrymatory.Requires a specific class of mild reducing agents.
Common Side Products Quaternary ammonium salt, Benzyl alcohol (if water present).[9]Unreacted starting materials, over-reduced alcohol from starting ketone.
Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low or No Reaction Insufficiently active base (alkylation); Inefficient imine formation (reductive amination).Use a stronger base like NaH (use with caution). For reductive amination, add a catalytic amount of acetic acid to promote iminium ion formation.[7]
Over-alkylation (SN2) Excess benzyl halide used; reaction run for too long.Use the piperidone as the limiting reagent or add the benzyl halide slowly to the reaction mixture.[10][11]
Formation of Benzyl Alcohol Presence of water/hydroxide ions reacting with the benzyl halide (SN2); Reduction of benzaldehyde starting material (reductive amination).Ensure anhydrous conditions for SN2. For reductive amination, use a highly selective reducing agent like NaBH(OAc)₃ and ensure imine formation occurs before reduction.[9]
Difficult Purification Similar polarity of product and starting material/byproducts.Optimize the chromatography mobile phase. Consider an acid-base extraction workup to separate the basic amine product from neutral impurities.[9]

Experimental Workflow Visualization

The following diagram illustrates the decision-making process and workflows for the N-benzylation of a generic piperidone.

G cluster_start Starting Materials cluster_alkylation Method 1: Direct Alkylation cluster_reductive Method 2: Reductive Amination cluster_end Final Steps Start Piperidone Derivative Reagent1 Benzyl Halide + Base (e.g., K₂CO₃) Start->Reagent1 Choose Alkylation Reagent2 Benzylamine + Reducing Agent (e.g., NaBH(OAc)₃) Start->Reagent2 Choose Reductive Amination Proc1 Sₙ2 Reaction (e.g., DMF, 65°C) Reagent1->Proc1 Workup1 Aqueous Workup & Extraction Proc1->Workup1 Purify Column Chromatography Purification Workup1->Purify Proc2 Imine Formation followed by Reduction Reagent2->Proc2 Workup2 Quench & Acid-Base Extraction Proc2->Workup2 Workup2->Purify Product N-Benzylpiperidone Purify->Product

Caption: General experimental workflow for N-benzylation of piperidones.

References

Application Note: Strategic Purification of 1-Benzyl-6-oxopiperidine-3-carboxylic Acid Using Zwitterionic HILIC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the chromatographic purification of 1-Benzyl-6-oxopiperidine-3-carboxylic acid, a key synthetic intermediate in pharmaceutical development. Due to its unique physicochemical properties, including the presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups, this molecule exhibits zwitterionic characteristics, making its purification by conventional chromatographic techniques challenging. We demonstrate a robust and efficient method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic stationary phase. This approach leverages multiple interaction mechanisms to achieve high resolution and purity, overcoming the limitations of traditional normal-phase and reversed-phase chromatography.

The Purification Challenge: Physicochemical Properties

This compound (Molecular Weight: 233.26 g/mol ) is a polar molecule whose structure presents a significant purification challenge.[1] The key structural features influencing its chromatographic behavior are:

  • Carboxylic Acid Group: A polar, acidic moiety that will be deprotonated and negatively charged at neutral to high pH.

  • Tertiary Amine (within the lactam ring): A basic site that can be protonated and positively charged at low to neutral pH.

  • Benzyl Group: A nonpolar, hydrophobic moiety.

  • Lactam Moiety: A polar, hydrogen-bonding group.

The coexistence of acidic and basic centers allows the molecule to exist as a zwitterion, a neutral molecule with a positive and a negative electrical charge at different locations. This dual nature often leads to poor retention in reversed-phase (RP) chromatography and excessively strong, irreversible binding in normal-phase (NP) chromatography.[2][3] Therefore, a more sophisticated strategy is required for effective separation from reaction impurities.

Strategic Method Selection: Why Zwitterionic HILIC?

To address the challenges posed by this zwitterionic analyte, a careful selection of the chromatographic mode is paramount.

  • Reversed-Phase (RP) Chromatography: Often results in poor retention for highly polar compounds, which may elute near the solvent front.[2] While mobile phase modifiers like trifluoroacetic acid (TFA) can suppress carboxylate formation and improve retention, they may not adequately address the compound's overall polarity.[4]

  • Normal-Phase (NP) Chromatography: The high polarity of the analyte can cause it to bind too strongly to the polar stationary phase (e.g., silica), leading to poor peak shape and low recovery.[2]

  • Ion-Exchange Chromatography (IEX): While applicable for charged molecules, the zwitterionic nature of the target complicates the choice between anion and cation exchange, and retention can be highly sensitive to minor pH shifts.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for separating polar and hydrophilic compounds.[5][6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3] Polar analytes are retained by partitioning into the water-enriched layer on the surface of the stationary phase.[6]

For this specific application, a Zwitterionic HILIC stationary phase is the optimal choice. These phases have covalently bound zwitterionic functional groups, containing both positive and negative charges.[8][9][10] This design offers a multi-modal separation mechanism, combining hydrophilic partitioning with weak electrostatic interactions (both attraction and repulsion), which provides unique selectivity for zwitterionic analytes like this compound.[11][12]

cluster_methods Chromatographic Method Evaluation cluster_results Outcomes Analyte This compound (Polar, Zwitterionic) RP Reversed-Phase Analyte->RP Test NP Normal-Phase Analyte->NP Test IEX Ion-Exchange Analyte->IEX Test HILIC HILIC Analyte->HILIC Test RP_res Poor Retention (Elutes in Void) RP->RP_res NP_res Strong Adsorption (Poor Recovery) NP->NP_res IEX_res Complex Behavior (pH Sensitive) IEX->IEX_res HILIC_res Good Retention & Selectivity HILIC->HILIC_res Zwit_HILIC Optimal Choice: Zwitterionic HILIC (Multi-modal Separation) HILIC_res->Zwit_HILIC Refine

Caption: Chromatographic method selection flowchart.

Experimental Protocol: Purification via Zwitterionic HILIC

This protocol provides a step-by-step guide for the preparative purification of the title compound.

Materials and Instrumentation
ItemSpecification
HPLC System Preparative HPLC system with gradient pump, autosampler/manual injector, and UV detector.
Column Zwitterionic HILIC Column (e.g., HILIC-Z chemistry), 10 µm, 21.2 x 250 mm
Solvent A 10 mM Ammonium Acetate in Water, pH 6.8
Solvent B Acetonitrile
Crude Sample This compound (synthesis-grade)
Sample Diluent 90:10 (v/v) Acetonitrile:Water
Detector UV/Vis Detector set to 254 nm
Chromatographic Conditions
ParameterValue
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 1-5 mL (dependent on concentration)
Sample Concentration ~25 mg/mL
Gradient Program See Table below

Gradient Elution Program:

Time (min) % Solvent A (Aqueous) % Solvent B (Acetonitrile)
0.0 5 95
2.0 5 95
20.0 40 60
22.0 40 60
22.1 5 95

| 30.0 | 5 | 95 |

Step-by-Step Procedure
  • System Preparation: Purge all solvent lines to remove air bubbles.

  • Column Equilibration: Equilibrate the Zwitterionic HILIC column with the initial mobile phase conditions (95% Solvent B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve approximately 250 mg of the crude product in 10 mL of the sample diluent (90:10 Acetonitrile:Water). Sonicate briefly if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the prepared sample onto the equilibrated column and begin the gradient elution program.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. The target compound is expected to elute as the main peak during the gradient transition from high to low organic content.

  • Post-Run Analysis: Analyze the collected fractions by analytical HPLC or TLC to confirm purity. Pool the pure fractions.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.

cluster_prep Preparation cluster_run Execution cluster_post Post-Processing A 1. Prepare Mobile Phases A & B B 2. Equilibrate Column (95% B) A->B C 3. Dissolve & Filter Crude Sample B->C D 4. Inject Sample C->D E 5. Run Gradient & Collect Fractions D->E F 6. Analyze Fractions for Purity E->F G 7. Pool Pure Fractions F->G H 8. Evaporate Solvent to Obtain Product G->H

Caption: Experimental workflow for purification.

Expected Results & Discussion

Using the described Zwitterionic HILIC method, a baseline separation of this compound from typical synthesis-related impurities is expected. The retention mechanism is primarily driven by the partitioning of the polar analyte into the aqueous layer adsorbed on the polar stationary phase.[6] The zwitterionic nature of the column surface provides secondary electrostatic interactions that enhance selectivity, effectively discriminating between the target molecule and other polar impurities.[8][11]

Table of Expected Performance:

ParameterExpected Value
Retention Time (t_R) ~15-18 minutes
Purity of Pooled Fractions >98% (by analytical HPLC)
Recovery Yield >85%
Peak Tailing Factor 1.0 - 1.3

The gradient, which starts with a high percentage of acetonitrile and gradually increases the aqueous component, serves to elute compounds in order of increasing hydrophilicity.[7] Less polar impurities are expected to elute earlier, while the highly polar target compound is retained longer and elutes as the mobile phase becomes stronger (more aqueous).

Conclusion

The purification of polar, zwitterionic compounds like this compound requires a chromatographic strategy that goes beyond conventional methods. The Zwitterionic HILIC approach detailed in this note provides a highly effective and reliable solution. By leveraging a multi-modal separation mechanism, this method achieves excellent resolution, high purity, and good recovery, making it an invaluable tool for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols: Enzymatic Resolution of Chiral Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral piperidine carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their stereochemistry often dictates biological activity, making the synthesis of enantiomerically pure forms a critical endeavor in drug discovery and development. Among the various strategies to achieve this, enzymatic kinetic resolution stands out for its exceptional selectivity, mild reaction conditions, and environmental compatibility.[1][2] This guide provides an in-depth exploration of enzymatic resolution methods for chiral piperidine carboxylic acids, offering both foundational knowledge and actionable protocols for researchers, scientists, and drug development professionals.

The Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[3] The enzyme catalyzes the transformation of one enantiomer at a significantly higher rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the newly formed product.[1][3]

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is crucial for obtaining products with high enantiomeric excess (ee). For practical applications, an E-value greater than 200 is often desired.[4]

Key Enzyme Classes

Several classes of hydrolases are commonly employed for the resolution of chiral carboxylic acids and their derivatives, including:

  • Lipases: These are versatile enzymes that catalyze the hydrolysis of esters. In non-aqueous media, they can catalyze esterification and transesterification reactions. Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas species, have demonstrated high enantioselectivity in the resolution of various chiral compounds, including piperidine derivatives.[4][5][6]

  • Esterases: Similar to lipases, esterases catalyze the hydrolysis of esters. Pig liver esterase (PLE) is a classic example that has been used in the resolution of piperidine carboxylic acid esters, although sometimes with modest enantioselectivity.[7][8]

  • Acylases: These enzymes are particularly effective for the hydrolysis of N-acyl amino acids. They can be applied to the resolution of N-acylated piperidine carboxylic acids, a common strategy to introduce a handle for enzymatic differentiation.[1]

Dynamic Kinetic Resolution (DKR)

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer.[9] Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer.[10][11] This continuous replenishment of the reactive enantiomer allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. DKR often involves a combination of an enzyme and a chemical catalyst for racemization.[10][11]

Core Experimental Workflow

The successful enzymatic resolution of chiral piperidine carboxylic acids involves a systematic approach, from substrate preparation to the final analysis of enantiomeric purity.

Diagram: General Workflow for Enzymatic Resolution

Enzymatic Resolution Workflow cluster_prep Preparation cluster_resolution Resolution cluster_analysis Analysis & Separation Start Racemic Piperidine Carboxylic Acid Derivatization Substrate Derivatization (e.g., Esterification) Start->Derivatization Screening Enzyme Screening Derivatization->Screening Optimization Reaction Optimization Screening->Optimization Resolution Preparative Scale Resolution Optimization->Resolution Separation Separation of Product and Substrate Resolution->Separation Analysis Enantiomeric Excess (ee) Determination Separation->Analysis End Enantioenriched Products Analysis->End Lipase Mechanism cluster_steps Reaction Steps Enzyme Ser-His-Asp Active Site Enzyme->Enzyme AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + (S)-Ester (fast) Product (S)-Acylated Product Enzyme->Product Unreacted (R)-Ester Enantioenriched Enzyme->Unreacted Substrate (R/S)-Ester Racemic Mixture Substrate->Enzyme AcylDonor Acyl Donor AcylDonor->Enzyme AcylEnzyme->Product + Alcohol (fast) Alcohol Alcohol

References

Application Notes and Protocols for the Preparation and Screening of 1-Benzyl-6-oxopiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 6-oxopiperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive starting point for the development of novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylic acid derivatives and their subsequent preparation for high-throughput screening (HTS) campaigns. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles and practical considerations for successful implementation in a drug discovery setting.

Part I: Synthesis of this compound Derivatives

Introduction to the Synthetic Strategy

The synthesis of the target this compound core is most effectively achieved through an intramolecular Dieckmann condensation. This reaction is a powerful and reliable method for the formation of five- and six-membered cyclic β-keto esters from acyclic diesters.[1][2] The choice of this strategy is predicated on its high efficiency for ring closure and the ready availability of the necessary starting materials.[3] The reaction proceeds via the base-catalyzed intramolecular cyclization of a diester, where one ester group is deprotonated to form an enolate that subsequently attacks the other ester carbonyl, leading to the formation of the piperidinone ring.[4][] The benzyl group serves as a common protecting group for the nitrogen atom and can also be a key pharmacophoric element in subsequent screening.

The overall synthetic workflow begins with the construction of an acyclic diester precursor through a Michael addition, followed by the pivotal Dieckmann condensation to form the piperidinone ring.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis (Michael Addition) cluster_1 Step 2: Cyclization (Dieckmann Condensation) cluster_2 Step 3: Hydrolysis & Acidification A Benzylamine C Acyclic Diester Precursor A->C Michael Addition B Diethyl Glutaconate B->C E Cyclic β-Keto Ester Intermediate C->E Intramolecular Cyclization D Sodium Ethoxide (Base) D->E G 1-Benzyl-6-oxopiperidine- 3-carboxylic acid (Target Compound) E->G Saponification & Neutralization F Aqueous HCl F->G

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Dieckmann condensation to form substituted piperidinones.[6][7]

Step 1: Synthesis of the Acyclic Diester Precursor

  • To a solution of benzylamine (1.0 eq) in ethanol (5 mL/mmol of benzylamine) in a round-bottom flask equipped with a magnetic stirrer, add diethyl glutaconate (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The resulting crude oil, the acyclic diester precursor, is typically used in the next step without further purification.

Step 2: Dieckmann Condensation

  • Causality Behind Experimental Choices: Sodium ethoxide is chosen as the base to match the ester groups of the substrate, preventing transesterification side reactions. The reaction is run under anhydrous conditions to prevent quenching of the base and hydrolysis of the esters.[3]

  • Prepare a solution of sodium ethoxide (2.5 eq) in anhydrous toluene (10 mL/mmol of diester) in a flame-dried, three-necked flask under an argon atmosphere.

  • Heat the solution to reflux (approximately 110°C).

  • Add the crude acyclic diester precursor from Step 1, dissolved in a small amount of anhydrous toluene, dropwise to the refluxing sodium ethoxide solution over a period of 1 hour. High dilution favors the intramolecular cyclization over intermolecular polymerization.[6]

  • Continue refluxing the reaction mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis, Acidification, and Purification

  • Carefully pour the cooled reaction mixture into ice-cold water.

  • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of concentrated hydrochloric acid. This step hydrolyzes the ester and protonates the carboxylate.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Summary of Key Reagents and Equipment
Reagent/EquipmentPurposeSupplier Example
BenzylamineStarting MaterialSigma-Aldrich
Diethyl GlutaconateStarting MaterialSigma-Aldrich
Sodium EthoxideBase for CondensationSigma-Aldrich
Anhydrous TolueneReaction SolventSigma-Aldrich
Hydrochloric AcidAcidificationFisher Scientific
Round-bottom flasksReaction VesselsVWR
Magnetic Stirrer/HotplateAgitation and HeatingIKA
Reflux CondenserPrevent Solvent LossVWR
Vacuum Filtration ApparatusProduct IsolationMilliporeSigma
Rotary EvaporatorSolvent RemovalBüchi

Part II: Preparation of Derivatives for High-Throughput Screening

Introduction to High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[8][9] Proper preparation of the compound library is critical for the success of any HTS campaign, ensuring compound integrity, accurate concentrations, and compatibility with automated screening platforms.[10][11]

Protocol: Compound Library Preparation for Screening

This protocol outlines the steps for preparing the newly synthesized this compound derivatives for a typical HTS assay.

  • Compound Solubilization and Stock Solution Preparation:

    • Accurately weigh approximately 1-2 mg of each purified derivative into an individual, labeled microtube.

    • Add high-purity dimethyl sulfoxide (DMSO) to each tube to create a 10 mM stock solution. DMSO is the solvent of choice for most HTS libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[10]

    • Ensure complete dissolution using a vortex mixer and brief sonication if necessary. Visually inspect for any precipitate.

    • Store the 10 mM stock solutions in a sealed, desiccated environment at -20°C to prevent degradation and water absorption.

  • Creation of Intermediate and Assay-Ready Plates:

    • Using an automated liquid handler for precision and throughput, create an intermediate concentration plate (e.g., 1 mM) by diluting the 10 mM stock solutions with DMSO in a 96-well plate.

    • From the intermediate plate, create the final assay-ready plates (typically 384-well format). Perform serial dilutions to generate a range of concentrations for dose-response testing (e.g., 100 µM down to 10 nM).

    • Include dedicated wells for positive and negative controls on every plate. The negative control is typically DMSO alone, while the positive control is a known inhibitor or activator of the target.

Visualizing the Library Preparation Workflow

Library_Prep_Workflow cluster_0 Master Stocks cluster_1 Intermediate Plates cluster_2 Assay-Ready Plates A Synthesized Derivatives (Dry Powder) B Add DMSO A->B C 10 mM Master Stock Plates (96-well) B->C D Automated Dilution (with DMSO) C->D E 1 mM Intermediate Plates (96-well) D->E F Serial Dilution & Plate Stamping E->F G Final Assay Plates (384-well, nL-µL volumes) F->G

Caption: Workflow for preparing compound libraries for HTS.

Application Protocol: High-Throughput Kinase Inhibitor Screening

Protein kinases are a major class of drug targets, and many heterocyclic compounds exhibit kinase inhibitory activity.[12] This protocol describes a robust, fluorescence-based assay for screening the prepared derivatives as potential kinase inhibitors.[13]

Assay Principle: The assay quantifies the activity of a protein kinase by measuring the production of adenosine diphosphate (ADP), a universal product of the kinase reaction. The amount of ADP produced is detected using a coupled enzyme system that ultimately generates a fluorescent signal (e.g., resorufin), which is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower fluorescence signal.[13]

Detailed Screening Protocol (384-well format):

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer containing ATP and the specific kinase substrate peptide.

    • Prepare the ADP Detection Reagent, which includes the coupled enzymes (e.g., pyruvate kinase, lactate dehydrogenase) and fluorescent probe.

  • Assay Procedure:

    • Using an automated liquid handler, dispense 50 nL of each compound from the assay-ready plates into the wells of a 384-well assay plate.

    • Add 5 µL of the target protein kinase solution (in reaction buffer) to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and initiate the detection step by adding 10 µL of the ADP Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Read the fluorescence intensity on a compatible plate reader (e.g., Excitation 535 nm, Emission 590 nm).

  • Data Analysis and Hit Identification:

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls on each plate.

    • Calculate the percent inhibition for each compound at each concentration.

    • A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

    • Hits should be confirmed through re-testing, and dose-response curves should be generated to determine the IC₅₀ (half-maximal inhibitory concentration) of the confirmed active compounds.

Alternative Screening Strategy: Cell-Based Phenotypic Screening

As an alternative or follow-up to biochemical assays, cell-based phenotypic screening provides insights into a compound's effect in a more physiologically relevant context.[14][15] In this approach, cells are treated with the compound library, and changes in cellular morphology, viability, or the expression of specific biomarkers are measured using high-content imaging.[][16] This method does not require a pre-defined molecular target and can uncover novel mechanisms of action.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis of this compound derivatives and their subsequent preparation for high-throughput screening. By following the robust Dieckmann condensation protocol, researchers can efficiently generate a library of these valuable scaffolds. The subsequent HTS preparation and screening protocols offer a clear path to identifying biologically active "hits" from this library, paving the way for further lead optimization and drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-benzyl-6-oxopiperidine-3-carboxylic acid. Here, we delve into the intricacies of the synthesis, offering troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first and key step is an intramolecular Dieckmann condensation of a diester, N-benzyl-N-(2-ethoxycarbonylethyl)-3-aminopropionic acid ethyl ester, to form the corresponding β-keto ester, ethyl 1-benzyl-6-oxopiperidine-3-carboxylate.[1][2][3] This is followed by the hydrolysis of the ethyl ester to the final carboxylic acid product.[4][5][6]

The Dieckmann condensation is a powerful ring-forming reaction that is particularly effective for creating five- and six-membered rings.[3][7] The reaction is base-catalyzed and involves the intramolecular cyclization of a diester to form a β-keto ester.[2][3][8]

Reaction Workflow

cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis A N-benzyl-N-(2-ethoxycarbonylethyl)- 3-aminopropionic acid ethyl ester B Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate A->B  NaOtBu, Toluene   C This compound B->C  1. NaOH, H₂O/EtOH  2. HCl (aq)  

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My Dieckmann condensation is resulting in a very low yield of the desired β-keto ester. What are the likely causes and how can I improve it?

Answer:

Low yields in a Dieckmann condensation can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can hydrolyze the ester starting material and the β-keto ester product, leading to the formation of carboxylic acids and a decrease in the desired product yield.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Toluene is a common and effective solvent for this reaction.[1] Dry the solvent over molecular sieves or by distillation from a suitable drying agent. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: The selection of the base is critical. While sodium ethoxide is a classic choice for the Dieckmann condensation, it can participate in transesterification if the ester is not an ethyl ester, leading to a mixture of products. For this specific synthesis, a non-nucleophilic, strong base is recommended.

    • Solution: Sodium tert-butoxide (NaOtBu) is an excellent choice as it is a strong, non-nucleophilic base that minimizes side reactions.[1] Sodium hydride (NaH) is another effective option.

  • Reaction Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions.

    • Solution: The reaction is typically run at elevated temperatures (e.g., refluxing toluene). However, if side reactions are observed, lowering the temperature might be beneficial, although this will likely increase the reaction time.

  • Purity of Starting Material: Impurities in the starting diester can interfere with the reaction.

    • Solution: Ensure the N-benzyl-N-(2-ethoxycarbonylethyl)-3-aminopropionic acid ethyl ester is of high purity. If necessary, purify the starting material by column chromatography before proceeding with the cyclization.

Question 2: I am observing the formation of significant side products during the Dieckmann condensation. How can I identify and minimize them?

Answer:

The primary side products in this reaction are typically from hydrolysis of the ester groups. This results in the formation of the corresponding carboxylic acids.

  • Identification: These acidic byproducts can be detected by thin-layer chromatography (TLC) or by analyzing a crude reaction sample by LC-MS.

  • Minimization: As mentioned in the previous point, the most effective way to minimize hydrolysis is to work under strictly anhydrous conditions.

Another potential side reaction is intermolecular condensation, where two molecules of the diester react with each other instead of intramolecularly. This is more likely to occur at high concentrations.

  • Solution: Running the reaction at a lower concentration can favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation.

Question 3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion, or I am seeing degradation of my product. What should I do?

Answer:

Incomplete hydrolysis or product degradation can be frustrating. Here are some tips to ensure a successful hydrolysis:

  • Hydrolysis Conditions: The hydrolysis of the β-keto ester can be achieved under either acidic or basic conditions.[4][6] Basic hydrolysis (saponification) followed by acidic workup is generally preferred as it is often cleaner and less prone to side reactions.[4]

    • Protocol for Basic Hydrolysis:

      • Dissolve the ethyl 1-benzyl-6-oxopiperidine-3-carboxylate in a mixture of ethanol and water.

      • Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

      • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture and remove the ethanol under reduced pressure.

      • Acidify the aqueous solution with cold dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

      • Collect the solid product by filtration, wash with cold water, and dry.

  • Monitoring the Reaction: It is crucial to monitor the progress of the hydrolysis to avoid prolonged reaction times which could lead to degradation. TLC is a simple and effective method for this.

  • Product Degradation: The β-keto acid product can be susceptible to decarboxylation (loss of CO₂) upon prolonged heating, especially under acidic conditions.

    • Solution: Use the minimum amount of heat necessary for the hydrolysis to proceed at a reasonable rate. During the acidic workup, keep the solution cool to minimize decarboxylation.

Question 4: I am having difficulty purifying the final this compound. What are the recommended purification methods?

Answer:

The purification of the final product is crucial for obtaining a high-purity compound.

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A suitable solvent system needs to be identified. Common solvents for recrystallization of carboxylic acids include water, ethanol, or a mixture of the two.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be used. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate) is typically employed.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be purified by acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, can then be washed with fresh organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation?

A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation. The mechanism involves the following steps:

  • Enolate Formation: A strong base removes an α-proton from one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form the cyclic β-keto ester.

  • Deprotonation of the β-keto ester: The newly formed β-keto ester is acidic and is deprotonated by the alkoxide base. This final deprotonation step is often the driving force for the reaction.

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product.[2][3][7][8]

A Diester B Enolate A->B  Base (-OR')   C Cyclic Intermediate B->C  Intramolecular  Attack   D β-Keto Ester Enolate C->D  -OR'   E β-Keto Ester D->E  H₃O⁺  

References

Technical Support Center: Purification of 1-Benzyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Benzyl-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols for the successful purification of this compound. As a molecule possessing both a carboxylic acid and a lactam, its purification can present unique challenges. This guide is structured to address these challenges head-on, providing not just procedures, but the scientific reasoning behind them.

Understanding the Molecule: Key Physicochemical Properties

This compound (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol ) is a solid at room temperature.[1] Its structure, containing both a carboxylic acid (acidic) and a tertiary amine within a lactam ring (can be protonated), suggests it may exhibit zwitterionic character under certain pH conditions. This dual nature is central to many of the purification challenges and strategies discussed below.

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₃[2]
Molecular Weight233.26 g/mol
FormSolid[1]
InChIKeyQQVADMMBTIQOOR-UHFFFAOYSA-N[2]

Common Purification Challenges at a Glance

The purification of this compound can be complicated by several factors inherent to its structure and common synthetic routes. Below is a summary of potential issues you may encounter:

  • Zwitterionic Behavior: The presence of both acidic and basic functionalities can lead to poor solubility in a range of common organic solvents and potential difficulties during chromatography and crystallization.

  • Crystallization Difficulties: Inducing crystallization can be challenging, with the compound sometimes "oiling out" of solution or forming very fine, difficult-to-filter crystals.

  • Co-purification of Starting Materials and Byproducts: Incomplete reactions or side reactions during synthesis can lead to impurities with similar polarities to the desired product, complicating separation.

  • Thermal Instability: While generally stable, prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, could potentially lead to degradation.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Crystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent system.

  • Causality: The high concentration of the compound and potentially impurities can depress the melting point.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by loosely wrapping the flask in glass wool to insulate it.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

    • Solvent System Modification: Consider using a different solvent or a co-solvent system. For a polar compound like this, mixtures of a soluble solvent (e.g., methanol, ethanol, acetone) and an anti-solvent (e.g., water, hexane, diethyl ether) can be effective.

Q2: I have very low yield after recrystallization. What went wrong?

A2: Low yield is a common issue in recrystallization and can be attributed to several factors.

  • Causality: The most common reason is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled before filtration, as the solubility of the compound increases with temperature. An ice bath is often recommended.

    • Check Mother Liquor: After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to induce a second crop of crystals. Be aware that this second crop may be less pure.

Q4: No crystals are forming, even after cooling for an extended period. What can I do?

A4: Failure to crystallize can be frustrating but is often solvable.

  • Causality: The solution may not be sufficiently supersaturated, or there may be a lack of nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: As mentioned before, scratching the flask with a glass rod is a primary technique.

      • Seed Crystals: Add a seed crystal of the pure compound.

    • Increase Concentration: If nucleation techniques fail, it's likely the solution is not supersaturated. Carefully evaporate some of the solvent and allow it to cool again.

    • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can try slowly adding a solvent in which it is insoluble (an anti-solvent) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.

Chromatography Challenges

Q5: My compound is streaking or showing poor peak shape on a silica gel column. Why is this happening?

A5: Streaking on a silica gel column is a common issue with acidic and polar compounds.

  • Causality: Strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface can lead to this phenomenon. The zwitterionic nature of the molecule can also contribute to complex interactions.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid (0.5-2%) or formic acid are commonly used. This helps to protonate the carboxylate and saturate the basic sites on the silica, leading to more symmetrical peaks.

    • Use a Different Stationary Phase:

      • Reversed-Phase Chromatography (C18): This can be a good alternative. The stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic or acetic acid) is used.

      • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can be very effective for separating zwitterionic compounds.[3][4][5] These columns can retain and separate compounds based on both their hydrophobicity and charge.[3][4][5]

    • Check for Overloading: Ensure you are not loading too much sample onto the column.

Q6: I am having trouble separating my product from a very polar impurity. What strategy should I use?

A6: Separating compounds with similar polarities can be challenging.

  • Causality: The impurity may have similar functional groups and overall polarity to your target compound.

  • Troubleshooting Steps:

    • Optimize Gradient Elution: If using column chromatography, a very shallow gradient of the eluting solvents can help to improve separation.

    • Change Chromatography Mode: If normal-phase silica gel chromatography is not effective, switch to reversed-phase or mixed-mode chromatography, as the different separation mechanism may provide the necessary selectivity.

    • Acid-Base Extraction: This technique can be very effective for separating acidic compounds from neutral or basic impurities. This is discussed in more detail in the protocols section.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is particularly useful for removing non-acidic impurities from the crude product.

Principle: The carboxylic acid group can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral or basic impurities will remain in the organic phase. The aqueous phase can then be separated and the carboxylic acid regenerated by acidification.

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is recommended to perform this extraction three times.

    • Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently to release pressure.

  • Separation of Layers: Combine the aqueous layers. The desired compound is now in the aqueous phase as its sodium salt. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2-3). The this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol should be performed after an initial purification step like acid-base extraction for best results.

Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

Procedure:

  • Solvent Selection: The choice of solvent is crucial. Based on the polarity of the molecule, good candidate solvents to try are alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), or mixtures with water or non-polar solvents like hexanes.

    • Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

Principle: The components of a mixture are separated based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Procedure:

  • Stationary Phase and Solvent System Selection:

    • Normal Phase (Silica Gel): A good starting mobile phase could be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. To improve peak shape, add 0.5-1% acetic acid to the mobile phase.

    • Reversed-Phase (C18): A suitable mobile phase would be a gradient of water and acetonitrile or methanol, with 0.1% formic acid or acetic acid added to both solvents.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Workflow start Crude Product extraction Acid-Base Extraction start->extraction Initial Purification recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography If Recrystallization Fails or Purity is Insufficient pure_product Pure Product recrystallization->pure_product Final Product chromatography->pure_product Final Product Troubleshooting_Decision_Tree cluster_cryst Crystallization Problem cluster_chrom Chromatography Problem start Purification Issue Observed oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield streaking Peak Streaking? start->streaking poor_sep Poor Separation? start->poor_sep slow_cool Slow Cooling & Dilution oiling_out->slow_cool Yes min_solvent Minimize Solvent & Cool Thoroughly low_yield->min_solvent Yes modify_mp Modify Mobile Phase (add acid) streaking->modify_mp Yes change_mode Change Chromatography Mode (e.g., RP-HPLC) poor_sep->change_mode Yes

References

Technical Support Center: Synthesis of N-benzyl-4-piperidones

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of N-benzyl-4-piperidone and its derivatives. As a crucial intermediate in the synthesis of numerous pharmaceutical agents, including analgesics and antipsychotics, mastering its preparation is essential.[1][2] This document provides in-depth troubleshooting for common side reactions and answers frequently asked questions to streamline your synthetic workflow, enhance yield, and ensure the purity of your final product.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of N-benzyl-4-piperidones, particularly when using the common route involving a double aza-Michael addition followed by a Dieckmann condensation.[4][5]

Issue 1: Low Yield of N-benzyl-4-piperidone with Multiple Unidentified Byproducts in Crude NMR/LC-MS.

Question: My reaction to form N-benzyl-4-piperidone from benzylamine and an acrylate ester has a low yield, and the crude analysis shows a complex mixture. What are the likely side reactions, and how can I mitigate them?

Answer: This is a frequent issue often stemming from competing side reactions during the initial Michael additions and the subsequent Dieckmann condensation. The primary culprits are typically incomplete addition, retro-Dieckmann reaction, and intermolecular condensations.

Potential Causes & Solutions:

  • Incomplete Double Michael Addition: Benzylamine must react with two equivalents of the acrylate ester to form the necessary diester intermediate for cyclization. If this reaction is incomplete, you will be left with a mono-adduct that cannot cyclize.

    • Troubleshooting Protocol:

      • Stoichiometry: Ensure a molar excess of the acrylate ester (e.g., 2.6-5 equivalents) relative to benzylamine. This drives the reaction towards the desired diester.[1][6]

      • Temperature Control: Maintain a controlled temperature during the initial addition phase (e.g., below 30°C) to prevent runaway reactions, then increase the temperature (50-60°C) for a prolonged period (9-24 hours) to ensure complete reaction.[6]

      • Monitoring: Use TLC or GC-MS to monitor the disappearance of the monoester intermediate before proceeding to the cyclization step.[6]

  • Retro-Dieckmann Reaction: The β-keto ester product of the Dieckmann condensation is susceptible to cleavage by the alkoxide base, especially at elevated temperatures.[5] This equilibrium-driven side reaction can significantly reduce the yield of the cyclized product.

    • Troubleshooting Protocol:

      • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or a carefully controlled amount of sodium alkoxide (e.g., sodium methoxide or ethoxide).[7][8] The base should be sufficient to drive the final, irreversible deprotonation of the β-keto ester, shifting the equilibrium toward the product.[9]

      • Temperature and Time: After the initial cyclization at reflux, avoid prolonged heating. Once the reaction is complete, cool it down before quenching to minimize the retro-reaction.[5] Some procedures show decreased yield after 24 hours at reflux, suggesting product degradation.[5]

  • Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate of one diester molecule can react with the ester of another molecule, leading to oligomeric or polymeric byproducts instead of the desired intramolecular cyclization.[8]

    • Troubleshooting Protocol:

      • Dilution: Running the reaction under more dilute conditions can favor the intramolecular Dieckmann condensation over intermolecular side reactions.[8]

      • Controlled Addition: A slow, controlled addition of the diester to a suspension of the base can maintain a low concentration of the starting material, further promoting intramolecular cyclization.

Issue 2: Formation of a Stable, Non-Cyclized Intermediate.

Question: I've successfully formed the N,N-bis(alkoxycarbonylethyl)benzylamine diester, but the Dieckmann condensation is failing or giving very low yields. What's preventing the cyclization?

Answer: Failure at the Dieckmann condensation stage, assuming the starting diester is pure, typically points to issues with the base, solvent, or reaction conditions that fail to promote the necessary intramolecular enolate attack.

Potential Causes & Solutions:

  • Inactive Base: The most common cause is an old or deactivated base. Sodium hydride, for instance, reacts with atmospheric moisture and can lose its potency.

    • Troubleshooting Protocol:

      • Use Fresh Base: Always use freshly opened or properly stored NaH. If using NaH dispersion in mineral oil, wash it with dry hexanes before use to remove the oil and any surface deactivation.

      • Alternative Bases: Consider using a solution of sodium ethoxide or sodium methoxide, which can be titrated to confirm its concentration. The molar ratio of the organic base to benzylamine should be optimized, typically in the range of 1.15-2 equivalents.[6]

  • Inappropriate Solvent: The solvent must be anhydrous and high-boiling enough to facilitate the reaction (e.g., toluene, xylene).[7] Protic contaminants will quench the base and the enolate intermediate.

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: Ensure your toluene or other solvent is rigorously dried before use.

      • Remove Low-Boiling Alcohols: The condensation reaction produces an alcohol (e.g., methanol or ethanol). Removing this byproduct by distillation during the reaction can help drive the equilibrium towards the cyclized product.[6]

  • Irreversible Side Reactions: The amine functionality and ester groups can potentially undergo amidation at high temperatures, especially with prolonged reaction times, leading to stable, non-cyclizable amides.[8]

    • Troubleshooting Protocol:

      • Optimize Temperature and Time: Conduct time-course studies to find the optimal balance. Refluxing for 6 hours is often sufficient.[7] Prolonged heating may not improve the yield and could promote side reactions.

Below is a diagram illustrating the main synthetic pathway and the key retro-Dieckmann side reaction.

dieckmann_reaction cluster_main Main Synthetic Pathway Diester Diester Intermediate (N,N-bis(alkoxycarbonylethyl)benzylamine) Enolate Enolate Intermediate Diester->Enolate + Base - H⁺ BetaKetoEster β-Keto Ester Product (Cyclized Piperidone) Enolate->BetaKetoEster Intramolecular Cyclization - RO⁻ FinalProduct N-Benzyl-4-piperidone (After Hydrolysis & Decarboxylation) BetaKetoEster->FinalProduct + H₃O⁺, Δ - CO₂ BetaKetoEster_Side β-Keto Ester Product RetroProduct Diester Starting Material BetaKetoEster_Side->RetroProduct + RO⁻ (Base) (Retro-Dieckmann)

Caption: Dieckmann condensation pathway and competing retro-reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to N-benzyl-4-piperidone?

A1: The most common industrial method involves the reaction of benzylamine with two equivalents of an acrylic ester (like methyl or ethyl acrylate) to form a diester, which then undergoes an intramolecular Dieckmann condensation followed by hydrolysis and decarboxylation.[4][7][10] An alternative, though often less suitable for large-scale production, is the direct N-alkylation of 4-piperidone with a benzyl halide, which can be expensive and the starting piperidone is not always stable.[6][7] A third approach involves a double aza-Michael addition cyclization with divinyl ketones.[11][12]

Q2: How critical is the choice of base for the Dieckmann condensation step?

A2: The choice of base is critical. A strong base is required to generate the initial enolate. However, the overall reaction is an equilibrium. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the alcohol byproduct. Therefore, at least one full equivalent of base is required. Using a weaker base or a catalytic amount can result in very low yields. Sodium hydride (NaH) and sodium alkoxides (NaOMe, NaOEt) are most common.[7]

Q3: My final product is an oil, but some literature reports a solid. How can I purify it effectively?

A3: N-benzyl-4-piperidone is often isolated as a light yellow oil.[7] Purification is typically achieved by vacuum distillation.[6][7] If significant impurities are present that have similar boiling points, column chromatography on silica gel is an effective alternative. Crystallization can sometimes be induced from a concentrated solution in a non-polar solvent at low temperatures, but distillation is the more common and reliable method for achieving high purity.[3]

Q4: Can I use reductive amination to synthesize derivatives from N-benzyl-4-piperidone? What are the common pitfalls?

A4: Yes, reductive amination is a powerful method to synthesize 4-amino-N-benzylpiperidine derivatives from the ketone.[13] The reaction involves forming an iminium ion with a primary or secondary amine, which is then reduced in situ.

  • Common Pitfalls:

    • Wrong Reducing Agent: Strong reducing agents like NaBH₄ can reduce the starting ketone before imine formation is complete. Milder, selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they primarily reduce the protonated imine/iminium ion.[13]

    • Slow Imine Formation: With weakly nucleophilic amines or sterically hindered ketones, imine formation can be the rate-limiting step.[14] Adding a catalytic amount of a weak acid like acetic acid can help by protonating the carbonyl, making it more electrophilic.[13]

    • Over-alkylation: When using primary amines, there is a risk of the secondary amine product reacting with another molecule of the piperidone, leading to a tertiary amine byproduct. Using a slight excess of the primary amine can help minimize this.[13]

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH RequirementKey AdvantagesCommon Issues
NaBH(OAc)₃ DCE, DCM, THFNeutral/Slightly AcidicMild, selective, often used in one-pot reactions, no toxic byproducts.[13]Can be slow with unreactive substrates.
NaBH₃CN Methanol, EthanolMildly Acidic (pH 4-6)Selective for iminium ions over ketones.Highly toxic HCN gas can be released if pH drops too low.
H₂/Catalyst (Pd/C) Methanol, EthanolNeutral"Clean" reaction, byproduct is water.May require pressure, potential for debenzylation of the N-benzyl group.

The following workflow illustrates the reductive amination process.

reductive_amination start N-Benzyl-4-piperidone + Amine (R-NH₂) hemiaminal Hemiaminal Intermediate start->hemiaminal + H⁺ (catalytic) iminium Iminium Ion hemiaminal->iminium - H₂O product 4-Amino-N-benzylpiperidine Derivative iminium->product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination of N-benzyl-4-piperidone.

References

Technical Support Center: Troubleshooting Diastereomeric Separation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic separation of piperidine diastereomers. As a ubiquitous scaffold in medicinal chemistry, the robust separation of piperidine stereoisomers is a critical step in drug development and quality control.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during these separations. The content moves from foundational questions to specific troubleshooting scenarios, explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs): The Foundations of Separation

This section addresses common questions that form the basis of a successful separation strategy.

Q1: What is the best general chromatographic approach to start with for separating piperidine diastereomers?

A1: A systematic screening approach using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most effective strategy.[4][5] Diastereomers possess different physical properties, meaning they can often be separated on standard achiral stationary phases (like silica or C18). However, for closely related diastereomers or for simultaneous separation from enantiomers, Chiral Stationary Phases (CSPs) are superior. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a broad range of compounds, including basic analytes like piperidines.[6][7][8]

Q2: Should I use normal-phase (NP) or reversed-phase (RP) HPLC?

A2: The choice depends on the polarity of your specific piperidine derivatives.[4]

  • Normal-Phase (NP-HPLC): Often provides better selectivity for diastereomers. A typical mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol.[8][9]

  • Reversed-Phase (RP-HPLC): A good starting point for polar or functionalized piperidines. Common mobile phases are mixtures of water with acetonitrile (ACN) or methanol (MeOH), often with a buffer.[4][10]

A pragmatic approach is to screen both modes. Sometimes, the selectivity between diastereomers is dramatically different, and one mode will be clearly superior.[11]

Q3: My piperidine is a basic amine. Why is my peak shape so poor (tailing)?

A3: This is the most common issue for piperidine derivatives. Peak tailing is typically caused by strong ionic interactions between the basic nitrogen of the piperidine and residual acidic silanol groups on the silica surface of the stationary phase.[7][8] To solve this, you must add a basic modifier to the mobile phase. This additive competes for the active silanol sites, preventing the analyte from binding too strongly and resulting in symmetrical, sharp peaks.[7][12]

Q4: If chromatography is failing, are there non-chromatographic alternatives?

A4: Yes. Diastereoselective crystallization is a powerful classical technique, especially for larger-scale separations.[5] This involves reacting the diastereomeric mixture with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[7][13] These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent system.[12][13] However, this method requires significant empirical screening of both resolving agents and solvents to be successful.[7]

Troubleshooting Guide: From Poor Resolution to No Peaks

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem Area 1: Poor or No Resolution

Q: I see one broad peak or two poorly resolved peaks. What should I do first?

A: Poor resolution is a multi-faceted problem. A logical workflow is essential for efficient troubleshooting. The primary factors influencing resolution are the mobile phase, stationary phase, and temperature.

// Node Definitions start [label="Problem:\nPoor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Mobile Phase Branch mobile_phase [label="Step 1: Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; modifier [label="Is a basic modifier (e.g., DEA) present?\n(For basic piperidines)", shape=diamond, fillcolor="#F1F3F4"]; add_modifier [label="Action: Add 0.1-0.5% DEA/TEA.\nExplainer: Competes with analyte for\nactive silanol sites, improving peak\nshape and often revealing separation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_modifier [label="Action: Vary modifier concentration.\nTry a different alcohol (e.g., IPA vs. EtOH).\nExplainer: Changes H-bonding interactions\nand overall mobile phase polarity.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Stationary Phase Branch stationary_phase [label="Step 2: Re-evaluate Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; csp_check [label="Are you using a Chiral Stationary Phase (CSP)?", shape=diamond, fillcolor="#F1F3F4"]; try_csp [label="Action: Screen polysaccharide CSPs\n(amylose/cellulose based).\nExplainer: CSPs provide stereospecific\ninteractions (H-bonds, π-π) needed\nfor chiral recognition.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; try_different_csp [label="Action: Screen a different family of CSPs\nor a different column from the same family.\nExplainer: Selectivity is highly specific;\nno single CSP works for all molecules.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Temperature Branch temperature [label="Step 3: Adjust Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Action: Decrease column temperature\n(e.g., to 10-25°C).\nExplainer: Often enhances chiral recognition\nby favoring transient diastereomeric complex\nformation (ΔH dependent).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> mobile_phase; mobile_phase -> modifier; modifier -> add_modifier [label=" No "]; modifier -> adjust_modifier [label=" Yes "];

adjust_modifier -> stationary_phase [label="If still unresolved"]; add_modifier -> stationary_phase [label="If still unresolved"];

stationary_phase -> csp_check; csp_check -> try_csp [label=" No "]; csp_check -> try_different_csp [label=" Yes "];

try_csp -> temperature [label="If still unresolved"]; try_different_csp -> temperature [label="If still unresolved"];

temperature -> lower_temp; } } Caption: Troubleshooting Logic for Poor Peak Resolution.

Q: I've optimized the mobile phase, but the peaks are still co-eluting. Now what?

A: If mobile phase optimization is insufficient, the issue lies with the selectivity of your stationary phase.[12] Not all columns are created equal for separating specific diastereomers.

  • Switch Stationary Phase Chemistry: If you are using a standard C18 column, try a pentafluorophenyl (PFP) or phenyl-hexyl phase. These offer different retention mechanisms (π-π interactions) that might provide the needed selectivity.[4]

  • Screen Chiral Stationary Phases (CSPs): This is the most robust solution. Diastereomers can have very different interactions with a chiral environment. A screening set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, AD) will often yield a successful separation.[8]

Q: Can temperature really make a big difference in resolution?

A: Yes, temperature is a critical but often overlooked parameter. The separation of stereoisomers is a thermodynamically driven process.

  • Lowering Temperature: In most cases, reducing the column temperature (e.g., from 40°C to 15°C) increases resolution.[5] This is because the enthalpy change (ΔH) associated with the analyte binding to the stationary phase becomes more dominant, enhancing the energetic difference between the two diastereomers.[14]

  • Increasing Temperature: In rare instances, increasing the temperature can improve separation or even reverse the elution order.[14][15] This suggests a complex separation mechanism where entropy (ΔS) plays a significant role. If lowering the temperature doesn't work, it is worth exploring higher temperatures.

Problem Area 2: Poor Peak Shape (Tailing & Fronting)

Q: My peaks are severely tailing, even with a basic modifier. What are the next steps?

A: While adding a modifier like DEA is the primary solution, severe tailing suggests other issues may be at play.

CauseExplanationSolution
Insufficient Modifier The concentration of the basic additive is too low to fully passivate all active sites on the stationary phase.Increase the concentration of your modifier. Incrementally raise the DEA or TEA concentration from 0.1% up to 0.5%.[5]
Wrong Modifier Choice Some analytes show better peak shape with a different base.Switch the basic modifier. Diethylamine (DEA) is often more effective than Triethylamine (TEA). Ethylenediamine (EDA) is another strong option.[8]
Column Degradation The stationary phase, particularly the silica backbone, can degrade over time, exposing more active silanol groups.Try a new column. If peak shape improves dramatically on a new column of the same type, the old one was compromised.
Metal Contamination Trace metals in the sample, mobile phase, or HPLC system can chelate with the analyte, causing tailing.Add a chelating agent. A small amount of EDTA in the mobile phase can sometimes resolve this issue.

Q: My peaks are fronting (a sharp rise with a sloping tail). What causes this?

A: Peak fronting is less common than tailing but typically points to two main causes:

  • Sample Solvent Mismatch: The sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase. This causes the analyte band to spread and accelerate as it enters the column. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and minimize the injection volume.[4]

  • Column Overload: Too much sample has been injected onto the column. The stationary phase becomes saturated, leading to a distorted peak shape. Solution: Reduce the injection volume or dilute the sample concentration and re-inject.[4]

Experimental Protocols
Protocol 1: Systematic HPLC/SFC Method Development for Piperidine Diastereomers

This protocol outlines a universal workflow for developing a robust separation method.

  • Analyte Characterization:

    • Determine the pKa, solubility, and UV absorbance maxima of your piperidine derivative. This information guides initial solvent and detector wavelength selection.[4]

  • Initial Screening Conditions:

    • Prepare a sample solution at ~1 mg/mL in a suitable solvent (preferably the mobile phase).

    • Screen across different modes and columns. The table below provides excellent starting points.

Chromatography ModeStationary PhaseMobile PhaseGradient/Isocratic
NP-HPLC Chiralpak AD-H or Chiralcel OD-Hn-Hexane/Isopropanol (90:10 v/v) + 0.1% DEAIsocratic
RP-HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water (50:50 v/v)Gradient (5% to 95% ACN over 15 min)
SFC Chiralpak AD-H or Chiralcel OD-HCO₂ / Methanol + 0.1% DEAGradient (5% to 40% MeOH over 10 min)
  • Method Optimization:

    • Select the column and mobile phase combination that shows the best initial "hit" (any sign of separation).

    • Optimize Modifier: If using NP-HPLC or SFC, vary the alcohol percentage (e.g., 10%, 15%, 20% IPA) and the basic additive concentration (0.1% to 0.5% DEA) to maximize resolution and improve peak shape.[5]

    • Optimize Gradient (RP-HPLC): Adjust the gradient slope. A shallower gradient often improves the resolution of closely eluting peaks.

    • Optimize Temperature: Analyze the sample at three different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for resolution.

  • Fraction Collection (for Preparative Work):

    • Once the analytical method is optimized, scale up for preparative separation.

    • Inject the sample and collect the fractions corresponding to each diastereomer peak.

    • Analyze the collected fractions using the analytical method to confirm purity.[5]

// Node Definitions A [label="1. Analyte Characterization\n(pKa, Solubility, UV λmax)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Initial Screening\n(NP-HPLC, RP-HPLC, SFC)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Separation 'Hit' Found?", shape=diamond, fillcolor="#F1F3F4"]; D [label="3. Method Optimization\n- Mobile Phase Ratio\n- Additive Concentration\n- Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="4. Validation / Prep\n- Confirm Purity\n- Scale-up & Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Action:\nTry Different Stationary Phases\n(e.g., PFP, other CSPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections A -> B; B -> C; C -> D [label=" Yes "]; C -> F [label=" No "]; F -> B [label=" Re-screen "]; D -> E; } } Caption: Workflow for HPLC/SFC Method Development.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzyl-6-oxopiperidine-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Our goal is to provide a foundational understanding of its physicochemical properties and to offer a series of practical, step-by-step troubleshooting strategies to ensure its successful application in your experiments.

Understanding the Molecule: Physicochemical Profile

The solubility behavior of a compound is intrinsically linked to its structure. This compound possesses distinct functional groups that dictate its interaction with various solvents. The presence of a lipophilic benzyl group and a rigid piperidine ring system contributes to poor aqueous solubility, while the carboxylic acid moiety provides a handle for pH-dependent solubility enhancement.

Key Structural Features:

  • Carboxylic Acid: An acidic group (predicted pKa ~4-5) that can be deprotonated to form a much more water-soluble carboxylate salt.

  • Piperidine Lactam: A cyclic amide structure that is relatively polar.

  • Benzyl Group: A large, nonpolar aromatic group that significantly increases lipophilicity and reduces aqueous solubility.

These features result in a molecule that is often a crystalline solid, which requires additional energy to break the crystal lattice before solvation can occur[1][2].

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[3]
Molecular Weight 233.26 g/mol
Appearance White to off-white solid[4][5]
Predicted XlogP 0.8[3]
Predicted pKa (Acidic) ~4-5 (Carboxylic Acid)N/A

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a direct question-and-answer format.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's the first step?

A1: Direct dissolution in neutral aqueous buffers is often unsuccessful due to the compound's low intrinsic solubility. The primary issue is that at pH 7.4, the carboxylic acid is only partially ionized, and the energy required to break the crystal lattice is not overcome by the solvation energy.

Recommendation: Start by preparing a concentrated stock solution in a suitable organic solvent. This is a standard practice for poorly soluble compounds in drug discovery and biological testing[6].

Table 2: Recommended Solvents for Stock Solutions

SolventClassTypical Stock Conc.Notes
DMSO Polar Aprotic10-50 mMHighly effective solubilizing agent. Ensure it is compatible with your downstream assay; typically kept <0.5% in final assay volume.
DMF Polar Aprotic10-50 mMSimilar to DMSO. Use with appropriate safety precautions.
Ethanol (EtOH) Polar Protic1-10 mMA less aggressive solvent than DMSO. May require gentle warming or sonication to fully dissolve the compound.
Methanol (MeOH) Polar Protic1-10 mMGood for initial solubilization but less common for biological stock solutions due to higher toxicity.
Q2: I prepared a 10 mM stock in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. How can I prevent this precipitation?

A2: This is a common and expected challenge known as "fall-out" or precipitation upon dilution. The DMSO keeps the compound solubilized, but when diluted into a predominantly aqueous environment, the compound's low water solubility takes over, and it precipitates.

The Causality: The buffer lacks the solubilizing capacity of the concentrated DMSO. To prevent this, you must control the dilution process and/or modify the final aqueous medium to make it more "hospitable" to the compound.

Troubleshooting Workflow:

G start Precipitation Observed During Dilution strategy1 Strategy 1: Modify Dilution Protocol start->strategy1 strategy2 Strategy 2: Adjust Final Buffer pH start->strategy2 strategy3 Strategy 3: Use Formulation Aids start->strategy3 step1a Perform Serial Dilutions strategy1->step1a  Simple step1b Use Intermediate Solvent strategy1->step1b  More Robust step2a Increase Buffer pH to >6.0 strategy2->step2a step3a Add Co-Solvent (e.g., PEG400, Propylene Glycol) strategy3->step3a step3b Add Surfactant (e.g., Tween-80) strategy3->step3b step2b Check Compound Stability at High pH step2a->step2b

Caption: Decision workflow for troubleshooting precipitation.

See Protocol P2 for a detailed, step-by-step methodology combining these strategies.

Q3: How significantly does pH impact solubility, and what is the underlying mechanism?

A3: The pH of the aqueous solution is the most critical factor governing the solubility of this compound. The mechanism involves the ionization of the carboxylic acid group.[4][7]

  • At Low pH (e.g., pH < 4): The carboxylic acid is fully protonated (R-COOH). In this neutral state, the molecule is less polar and its solubility is dominated by the unfavorable interactions of the lipophilic benzyl group with water.

  • At High pH (e.g., pH > 6): The carboxylic acid is deprotonated, forming the carboxylate anion (R-COO⁻). This negatively charged species has vastly improved aqueous solubility due to favorable ion-dipole interactions with water molecules.[8] This process effectively turns the compound into a soluble salt in situ.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) low_sol R-COOH (Protonated Form) Result: Poorly Soluble high_sol R-COO⁻ (Deprotonated Anion) Result: Highly Soluble low_sol->high_sol + OH⁻ - H₂O

Caption: pH-dependent ionization of the carboxylic acid.

Q4: Are there more advanced methods to permanently improve the solubility for formulation development?

A4: Yes. For applications requiring higher concentrations or improved dissolution rates (e.g., preclinical oral or IV formulations), more advanced strategies are necessary.

  • Salt Formation: This is the most robust and widely used method for ionizable compounds like yours.[9][10] By reacting the carboxylic acid with a suitable base (a counterion), a stable, solid salt form can be isolated. This salt will have a significantly higher intrinsic solubility and dissolution rate than the parent "free acid".[11][12] See Protocol P4 for an exploratory method.

  • Co-Crystallization: This technique involves crystallizing the compound with a second, benign molecule (a "co-former") to create a new crystalline structure with improved physicochemical properties, including solubility.[13][14][15] This is a powerful tool in crystal engineering but requires specialized screening.[16]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which enhances the rate of dissolution but not the equilibrium solubility.[1][17] For very poorly soluble drugs, this may not be sufficient on its own.[1]

Experimental Protocols

Protocol P1: Preparation of a Standard 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh approximately 2.33 mg of this compound (FW = 233.26 g/mol ).

  • Solubilization: Add the solid to a clean vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from moisture.

Protocol P2: Troubleshooting Precipitation - Serial Dilution into Aqueous Buffer

This protocol is for diluting a 10 mM DMSO stock to a final concentration of 10 µM in PBS (pH 7.4) containing 0.1% DMSO.

  • Prepare Intermediate Solution: In a microcentrifuge tube, add 95 µL of PBS (pH 7.4). Add 5 µL of your 10 mM DMSO stock solution. Vortex immediately and thoroughly. This creates a 500 µM intermediate solution in 5% DMSO.

    • Causality Explained: This step keeps the DMSO concentration high enough in the intermediate step to prevent immediate precipitation.

  • Final Dilution: In a new tube containing 490 µL of PBS (pH 7.4), add 10 µL of the 500 µM intermediate solution. Vortex immediately.

  • Result: This yields a final solution of 10 µM compound in a buffer containing an assay-compatible concentration of 0.1% DMSO.

  • If Precipitation Persists: Modify the final buffer (the 490 µL in Step 2) by adding a formulation aid before adding the intermediate solution.

    • Option A (Surfactant): Add Tween-80 to the final buffer to a concentration of 0.01%. Surfactants form micelles that can encapsulate the compound and keep it in solution.[18]

    • Option B (pH Adjustment): Use a buffer with a higher pH, such as Tris-HCl at pH 8.0 or CAPS at pH 9.0, provided your assay is tolerant to these conditions.

Protocol P3: Small-Scale pH-Solubility Profiling

This experiment provides a qualitative assessment of how pH affects solubility.

  • Preparation: Prepare three vials, each containing ~1 mg of the solid compound.

  • Add Buffers:

    • To Vial 1, add 1 mL of a pH 4.0 buffer (e.g., acetate buffer).

    • To Vial 2, add 1 mL of a pH 7.4 buffer (e.g., phosphate buffer).

    • To Vial 3, add 1 mL of a pH 9.0 buffer (e.g., borate buffer).

  • Equilibration: Vortex all vials for 1 minute, then place them on a shaker or rotator at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Observation: Visually compare the amount of undissolved solid in each vial. You should observe significantly less solid material at pH 9.0 compared to pH 4.0, confirming the pH-dependent solubility.

Protocol P4: Exploratory Salt Formation with Sodium Hydroxide

This protocol creates a sodium salt in solution for immediate use.

  • Molar Calculation: You will need a 1:1 molar ratio of the compound to the base (NaOH).

  • Dissolution: Weigh 23.3 mg of the compound (0.1 mmol) and place it in a vial.

  • Base Addition: Prepare a 0.1 M NaOH solution. Add exactly 1.0 mL of the 0.1 M NaOH solution to the vial (this provides 0.1 mmol of NaOH).

  • Mixing: Vortex or sonicate the mixture. The solid should dissolve as the sodium salt is formed.

  • Final Volume: Add your desired aqueous buffer (e.g., water for injection) to reach the target final concentration. The resulting solution will have a basic pH. If necessary, carefully adjust the pH downwards with dilute HCl, but be aware that if you go below pH ~6, the compound may begin to precipitate back into its free acid form.

Concluding Remarks

The solubility of this compound is a manageable challenge when approached systematically. The key is to leverage the carboxylic acid functionality through pH control or to circumvent the issue entirely by using organic stock solutions with carefully planned dilution schemes. For advanced applications, salt formation remains the most powerful and definitive strategy to enhance its utility in aqueous systems. Always validate the compatibility of your chosen solubilization method with your specific experimental model.

References

Technical Support Center: Preventing Racemization During Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of maintaining stereochemical integrity in their synthetic routes. Chiral piperidines are privileged scaffolds in medicinal chemistry, and their biological activity is exquisitely dependent on their three-dimensional structure. Loss of enantiomeric purity through racemization can lead to diminished efficacy, altered pharmacology, or undesired side effects.

This guide provides in-depth, field-proven insights into why racemization occurs and offers robust, actionable strategies to prevent it. We will move from frequently asked questions to detailed troubleshooting guides for specific, problematic reaction steps.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization in chiral piperidine synthesis?

Racemization is the process where a pure enantiomer is converted into a mixture of both enantiomers, effectively losing its optical purity. In the context of chiral piperidines, this most often occurs at a stereocenter on a carbon atom adjacent to the ring nitrogen (the α-carbon). The primary chemical cause is the formation of a planar, achiral intermediate.[1][2] Key factors that promote this include:

  • Presence of Base: A base can abstract an acidic proton from the α-carbon, especially if it's activated by an adjacent electron-withdrawing group. This forms a planar enolate or enamine-type intermediate.[2]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to proton removal and subsequent racemization.[2]

  • Acidic Conditions: While less common for α-carbon racemization in simple piperidines, acidic conditions can catalyze iminium ion formation, which can, under certain circumstances, lead to epimerization.

  • Prolonged Reaction Times: The longer a chiral molecule is exposed to racemization-promoting conditions, the greater the potential loss of stereochemical integrity.[2]

Q2: How does the position of the stereocenter and substituents affect the risk of racemization?

The risk is highest for stereocenters at the C2 or C6 positions (α to the nitrogen). The proton on this carbon is rendered more acidic by the adjacent nitrogen atom, making it susceptible to abstraction by a base. This is exacerbated if the substituent at C2 is electron-withdrawing (e.g., an ester, ketone, or nitrile), which further increases the acidity of the α-proton.

Conversely, stereocenters at the C3, C4, or C5 positions are generally much more stable and less prone to racemization under typical synthetic conditions, as the protons on these carbons are not significantly acidified.

Q3: Can my choice of solvent influence the rate of racemization?

Absolutely. The solvent plays a critical role in stabilizing the intermediates and transition states involved in racemization.[2]

  • Polar Protic Solvents (e.g., alcohols): These solvents can facilitate racemization by stabilizing charged intermediates and acting as proton donors/acceptors, potentially shuttling protons in a way that scrambles the stereocenter.[2]

  • Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These are often preferred as they are less likely to directly participate in proton transfer. However, their polarity can still influence the stability of ionic intermediates.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally the safest choice for minimizing racemization via ionic pathways, but they may not be suitable for all reaction types due to solubility or reactivity issues.

Q4: When should I be most concerned about racemization during a multi-step synthesis?

You should be vigilant during any step that involves treating a piperidine, particularly one with a C2/C6 stereocenter, with a base or at elevated temperatures. The most critical steps to monitor are:

  • N-Alkylation: The use of a base to deprotonate the piperidine nitrogen for reaction with an alkyl halide is a major risk point.

  • Protecting Group Manipulation: Both the introduction and removal of nitrogen protecting groups (e.g., Boc, Cbz) can involve basic or acidic conditions that may compromise the adjacent stereocenter.

  • Cyclization Reactions: Intramolecular reactions to form the piperidine ring, especially those involving base-mediated C-N bond formation, require careful optimization.

Section 2: Troubleshooting Guides for Critical Synthetic Steps

Guide 2.1: Issue - Racemization during N-Alkylation of a C2-Substituted Piperidine

Problem Diagnosis: You are performing an N-alkylation on a chiral 2-substituted piperidine using a base like potassium carbonate or sodium hydride, and you observe significant loss of enantiomeric excess (%ee) in your product.

Root Cause Analysis: The primary mechanism of racemization during N-alkylation is base-mediated deprotonation at the C2 position. Even if the base is intended to deprotonate the nitrogen, a sufficiently strong or sterically unhindered base can also abstract the more acidic proton at C2, especially at elevated temperatures. This generates a planar, achiral enamine intermediate. Re-protonation of this intermediate can occur from either face, leading to a racemic or epimerized product.

Diagram: Mechanism of Base-Induced Racemization at C2

Caption: Base abstracts the C2 proton, forming a planar enamine that leads to racemization.

Solutions & Recommended Protocols

The key is to select conditions that favor N-alkylation over C2-deprotonation. This involves careful selection of the base, solvent, and temperature.

Protocol 2.1.1: N-Alkylation using a Mild, Sterically Hindered Base

This protocol is ideal for substrates sensitive to racemization.

  • Preparation: Dissolve the chiral 2-substituted piperidine (1.0 eq.) in an anhydrous aprotic solvent like acetonitrile or DMF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Base Addition: Add a mild, non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base, 1.5 eq.). Alternatively, potassium carbonate (K₂CO₃) can be used, but it is less ideal for highly sensitive substrates.

  • Cooling: Cool the mixture to 0 °C or room temperature. Avoid heating unless absolutely necessary.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq.) to the mixture. Using a syringe pump for slow addition can help maintain a low concentration of the electrophile, minimizing side reactions.[3]

  • Reaction Monitoring: Stir the reaction at the selected temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction, and perform a standard aqueous work-up followed by purification.

Why this works: DIPEA is a strong enough base to deprotonate the ammonium salt that forms during the reaction, driving the equilibrium towards the N-alkylated product. However, its significant steric bulk makes it a poor base for abstracting the more hindered C2 proton, thus kinetically disfavoring the racemization pathway.

Table 1: Comparison of Bases for N-Alkylation of Chiral Piperidines

BasepKa (Conjugate Acid)Typical ConditionsRacemization RiskComments
NaH ~36THF, 0 °C to RTHigh A very strong, unhindered base. High risk of C2 deprotonation.
LDA ~36THF, -78 °CVery High Extremely strong and primarily used for C-H deprotonation. Avoid.
K₂CO₃ 10.3Acetonitrile/DMF, RT to 60°CModerate A common choice, but heating increases risk.[3]
DIPEA 10.7Acetonitrile/DCM, RTLow Sterically hindered and non-nucleophilic. An excellent choice.[3]
Proton Sponge 12.1Acetonitrile, RTVery Low Highly basic but extremely hindered. Excellent but expensive.
Guide 2.2: Issue - Racemization during N-Boc Deprotection

Problem Diagnosis: You are removing an N-Boc protecting group from a piperidine with a C2 stereocenter using standard strong acid conditions (e.g., neat TFA or 4M HCl in Dioxane) and observing a drop in optical purity.[4]

Root Cause Analysis: While the α-proton is most labile under basic conditions, certain substrates can racemize under strongly acidic conditions. The mechanism can be complex, but it may involve transient formation of an iminium ion, which could potentially equilibrate or undergo a process that erodes stereochemical integrity, particularly with extended reaction times or at elevated temperatures.

Solutions & Recommended Protocols

The goal is to use the mildest acidic conditions possible for the shortest time required to achieve full deprotection.

Protocol 2.2.1: Mild N-Boc Deprotection

  • Preparation: Dissolve the N-Boc protected chiral piperidine (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add a milder acidic reagent. Good options include:

    • Trifluoroacetic acid (TFA, 2-4 equivalents) in DCM.

    • HCl (1M to 2M) in a solvent like ethyl acetate or diethyl ether. Avoid using 4M HCl in dioxane unless necessary, as it is very harsh.[4]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor closely by TLC (stain with ninhydrin to visualize the free amine). The reaction is often complete in 30 minutes to 2 hours.

  • Work-up: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the product with an organic solvent and purify.

Why this works: By using lower temperatures and stoichiometric amounts of a strong acid (or a more dilute solution), you minimize the harshness and duration of the reaction. This reduces the opportunity for side reactions, including potential racemization pathways, to occur.[4]

Diagram: Workflow for Selecting Deprotection Conditions

G start Need to Deprotect N-Boc Piperidine q1 Is the C2 stereocenter known to be sensitive? start->q1 mild Use Mild Conditions: - 1-4 eq. TFA in DCM @ 0°C - 2M HCl in EtOAc @ 0°C q1->mild Yes standard Standard Conditions are Likely OK: - 20-50% TFA in DCM @ RT - 4M HCl in Dioxane @ RT q1->standard No / Unknown monitor Monitor reaction closely. Quench immediately upon completion. mild->monitor standard->monitor check_ee Verify enantiomeric purity of product via chiral HPLC. monitor->check_ee

Caption: Decision tree for choosing N-Boc deprotection conditions to preserve stereointegrity.

Section 3: Advanced Strategies for Stereochemical Control

When standard methods fail or when the highest possible enantiopurity is required, consider these advanced strategies:

  • Reductive Amination: Instead of N-alkylation, consider forming the desired C-N bond via reductive amination. This involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method often proceeds under milder, neutral to slightly acidic conditions, avoiding the strong bases that cause racemization.

  • Chiral Auxiliaries: For de novo synthesis of the piperidine ring, employing a chiral auxiliary can guide the stereochemistry of key bond-forming reactions. The auxiliary is removed at a later stage, yielding the enantiopure product.

  • Asymmetric Catalysis: Modern organic synthesis offers powerful catalytic methods for the enantioselective synthesis of piperidines.[5] These methods build the chiral centers with high fidelity from the start, bypassing the need to worry about racemization of an existing stereocenter.

By understanding the underlying mechanisms of racemization and carefully selecting reaction conditions, researchers can successfully synthesize and manipulate chiral piperidines while preserving their critical stereochemical integrity.

References

Technical Support Center: Optimization of Amide Coupling for Piperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of amide coupling reactions involving piperidine-3-carboxylic acid. As a sterically hindered and chiral cyclic amino acid, this substrate presents unique challenges that require careful consideration of reagents and reaction conditions to achieve high yields and maintain stereochemical integrity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the amide coupling of piperidine-3-carboxylic acid in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in amide coupling reactions involving piperidine-3-carboxylic acid are a common but solvable issue.[1] The problem typically stems from one of four areas: inadequate carboxylic acid activation, steric hindrance, poor solubility, or reagent degradation.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is kinetically slow because of the formation of a non-reactive ammonium carboxylate salt.[2][3] The coupling reagent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group. If activation is inefficient, the reaction will not proceed to completion.

    • Solution: Switch to a more powerful coupling reagent. While carbodiimides like EDC are effective for many substrates, hindered acids like N-protected piperidine-3-carboxylic acid often benefit from stronger uronium/aminium or phosphonium salt reagents.[4][5] Reagents like HATU, HCTU, or COMU are known for their high reactivity and are particularly suitable for challenging couplings.[4][5][6] HATU, for instance, forms a highly reactive OAt-active ester, which can significantly accelerate the reaction.[4]

  • Steric Hindrance: Both the piperidine ring and potentially bulky N-protecting groups (like Boc) on the acid, as well as the amine coupling partner, can sterically impede the approach of the nucleophile.

    • Solution 1: Increase the reaction temperature. Gently heating the reaction (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier.[6] However, this should be monitored closely as excessive heat can promote side reactions, including epimerization.[7]

    • Solution 2: Extend the reaction time. Some difficult couplings may require several hours or even an overnight reaction to reach completion.[6] Monitor progress by TLC or LC-MS to determine the optimal time.

  • Poor Solubility: If any of the reactants or activated intermediates are not fully dissolved, the reaction rate will be severely limited.

    • Solution: Choose an appropriate solvent. Polar aprotic solvents like DMF and NMP are generally good choices for amide couplings due to their excellent solvating properties.[6] Ensure you are using high-purity, anhydrous solvents, as water will hydrolyze the activated intermediates and reduce yields.[4]

  • Reagent Degradation: Coupling reagents, especially uronium/aminium salts, can be sensitive to moisture and degrade over time.

    • Solution: Use fresh, high-quality reagents and store them under inert gas in a desiccator. It is best practice to prepare solutions of activating agents immediately before use.[6]

Question 2: I'm observing epimerization at the C3 position of the piperidine ring. How can I maintain stereochemical integrity?

Answer: Epimerization, the inversion of a stereocenter, is a significant risk when coupling chiral carboxylic acids, including N-protected piperidine-3-carboxylic acid.[8] The acidic proton at the C3 position can be abstracted under basic conditions, leading to a loss of stereochemical purity.[9] This is exacerbated by the formation of highly activated intermediates.[8]

Key Factors & Mitigation Strategies:

  • Base Selection: The choice and amount of base are critical. Strong, sterically hindered amine bases like DIPEA (N,N-Diisopropylethylamine) are commonly used, but they can promote epimerization.

    • Solution: Use a weaker, less sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7] Using the minimum necessary amount of base (typically 1-2 equivalents) is also crucial.

  • Coupling Reagent & Additive Combination: Some coupling reagents and their corresponding activated intermediates are more prone to causing epimerization.

    • Solution: Use additives known to suppress racemization. Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are superior to the classic HOBt (1-Hydroxybenzotriazole) in minimizing epimerization.[7] Consequently, coupling reagents that incorporate these additives, such as HATU (which contains a HOAt moiety) or COMU (which contains an Oxyma Pure moiety), are excellent choices.[4][10] Phosphonium-based reagents like PyBOP or PyAOP are also generally associated with lower levels of epimerization compared to some uronium salts.[7]

  • Reaction Temperature & Time: Elevated temperatures and prolonged pre-activation times increase the risk of epimerization.

    • Solution 1: Maintain a low reaction temperature. Running the activation and coupling steps at 0°C before allowing the reaction to slowly warm to room temperature can significantly reduce the rate of epimerization.[11]

    • Solution 2: Minimize pre-activation time. Add the amine component shortly after the coupling reagent has been added to the carboxylic acid. This ensures the highly reactive intermediate is consumed as it is formed, limiting its opportunity to epimerize.[11]

Question 3: I am seeing unexpected side products. What are they and how can I prevent them?

Answer: Side products can arise from the reactivity of the piperidine nitrogen itself or from reactions involving the coupling agent.

  • Unprotected Piperidine Nitrogen: If the secondary amine on the piperidine ring is not protected (e.g., with a Boc group), it is nucleophilic and can compete with your desired amine, leading to self-coupling or oligomerization.[1]

    • Solution: Always use an N-protected piperidine-3-carboxylic acid, such as N-Boc-piperidine-3-carboxylic acid. The Boc group provides steric hindrance and electronically deactivates the piperidine nitrogen, preventing it from participating in the reaction.

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the primary or secondary amine coupling partner to form a guanidinium byproduct.[5][12] This terminates the reaction for that molecule and reduces the yield of the desired amide.

    • Solution: Avoid using a large excess of the uronium reagent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient. If guanidinylation remains a problem, especially in difficult couplings requiring more forcing conditions, switch to a phosphonium-based reagent like PyBOP or PyAOP.[5] These reagents do not have the guanidinium-forming substructure and thus cannot participate in this side reaction.[5]

Visual Guide to Amide Coupling & Troubleshooting

General Mechanism of HATU-Mediated Amide Coupling```dot

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Piperidine-3-COOH HATU HATU + Base RCOOH->HATU Deprotonation ActiveEster OAt-Active Ester HATU->ActiveEster Forms reactive ester Amide Desired Amide ActiveEster->Amide Forms amide bond Amine R'-NH2 Amine->ActiveEster Attack at carbonyl

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is the best for piperidine-3-carboxylic acid?

A: There is no single "best" reagent, as the optimal choice depends on the specific amine, scale, cost, and sensitivity to epimerization. [13]However, for a sterically hindered substrate like this, uronium/aminium salts are generally preferred over carbodiimides.

Reagent SystemProsConsBest For
EDC / HOBt Inexpensive; water-soluble byproducts are easy to remove with aqueous workup. [4]Slower reaction rates; higher risk of epimerization compared to newer systems. [7]Simple, non-hindered substrates where cost is a primary concern.
HATU / Base Very fast and highly reactive; low rates of epimerization due to the HOAt moiety. [4][14]More expensive; can cause guanidinylation of the amine if used in large excess. [12]Difficult couplings with sterically hindered acids or amines where high yield and speed are critical.
HBTU / Base Fast and effective; a common workhorse reagent.Higher epimerization risk than HATU; potential for guanidinylation. [14]Routine couplings that are more challenging than what EDC can handle.
COMU / Base Reactivity comparable to HATU; byproducts are highly soluble and easy to remove; based on non-explosive Oxyma Pure. [10][15]Higher cost.High-throughput synthesis and applications where safety and easy purification are paramount. [10][15]
PyBOP / Base Phosphonium salt, so no risk of guanidinylation; good for fragment coupling or cyclizations. [5]Can be slower than HATU; byproducts can sometimes complicate purification.Cases where guanidinylation is a known problem or when using the coupling reagent in large excess.

Q: Do I need to run my coupling reaction under an inert atmosphere (e.g., Nitrogen or Argon)?

A: While many standard amide couplings are robust enough to be performed on the benchtop, it is good practice to run them under an inert atmosphere. [16]The primary reason is to exclude moisture, which can hydrolyze the coupling reagents and the activated carboxylic acid intermediate, leading to lower yields. [4]For particularly sensitive or small-scale reactions, an inert atmosphere is strongly recommended.

Q: My purification is complicated by byproducts. How can I simplify the workup?

A: The choice of coupling reagent directly impacts the byproducts you will need to remove.

  • EDC: The byproduct is a water-soluble urea. A standard aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., sat. NaHCO₃) washes will effectively remove it. [17]* DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents. It can often be removed by filtration, but some may remain. Performing the reaction in DCM and then adding a solvent like acetonitrile in which DCU is very insoluble can help precipitate it out for filtration.

  • HATU/HBTU/COMU: These reagents produce tetramethylurea, which is water-soluble but can also be difficult to separate from some products by chromatography. Washing the organic layer with 5% aqueous LiCl solution can help remove residual DMF and water-soluble byproducts. [2]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is a robust starting point for coupling N-Boc-piperidine-3-carboxylic acid with a primary or secondary amine.

Materials:

  • N-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the mixture. Stir at 0°C for 5-10 minutes. This is the "pre-activation" step. To minimize epimerization, keep this time short. [7][11]4. Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours). [11]7. Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). [17]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a more classical and cost-effective method, suitable for less sterically demanding amine partners.

Materials:

  • N-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM. [17]2. Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring for completion by TLC or LC-MS. [11]6. Work-up: Dilute the reaction with more DCM. Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). [17]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Strategies to Improve the Stereoselectivity of Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] Achieving precise control over the stereochemistry of substituted piperidines is often a critical, yet challenging, aspect of their synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize strategies for achieving high stereoselectivity in their synthetic routes.

This resource provides in-depth, experience-driven answers to frequently encountered problems, explains the mechanistic reasoning behind experimental choices, and offers validated protocols to guide your laboratory work.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Section 1: Catalytic Asymmetric Strategies

Catalytic enantioselective methods are highly sought after due to their atom economy and efficiency, as they obviate the need for stoichiometric chiral auxiliaries.[4] However, achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) can be challenging.

Q1: My catalytic asymmetric hydrogenation of a pyridine derivative is resulting in low enantioselectivity. What are the most common causes and how can I troubleshoot this?

A1: Low enantioselectivity in the asymmetric hydrogenation of pyridines or their activated forms (like pyridinium salts) is a frequent challenge. Several factors can be at play:

  • Catalyst and Ligand Mismatch: The combination of the metal precursor (e.g., Iridium, Rhodium, Ruthenium) and the chiral ligand is paramount.[3][5] The electronic and steric properties of the ligand create the chiral environment necessary to differentiate between the two faces of the substrate.

    • Troubleshooting:

      • Ligand Screening: A systematic screening of chiral ligands is the first step. For iridium-catalyzed hydrogenations, ligands like those based on the phosphine-oxazoline (PHOX) or bisphosphine (e.g., BINAP) scaffolds are common starting points. It has been shown that modifying the electronic properties of the ligand can enhance reactivity and selectivity.[5]

      • Metal Precursor: While Iridium is often effective, Rhodium and Ruthenium complexes can offer complementary reactivity and selectivity profiles.[3][5] For instance, certain Rhodium catalysts have proven effective for the dearomatization/hydrogenation of fluoropyridines.[3]

  • Substrate Activation: The aromaticity of the pyridine ring makes it inherently difficult to reduce. Activating the ring, typically by forming an N-acyl or N-alkoxycarbonyl pyridinium salt, is often necessary.[2][6]

    • Troubleshooting:

      • Activating Group: The nature of the activating group on the nitrogen can influence the substrate's conformation in the catalyst's chiral pocket. Experiment with different activating groups (e.g., Boc, Cbz, Benzoylimide) to find the optimal fit for your catalytic system.[5][7]

  • Reaction Conditions: Temperature, pressure, and solvent can all significantly impact enantioselectivity.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the kinetic energy of the system, which can amplify the energy difference between the diastereomeric transition states.

      • Hydrogen Pressure: The optimal hydrogen pressure can be catalyst-dependent. Systematically screen a range of pressures (e.g., 10-100 atm).

      • Solvent: The solvent can influence catalyst solubility, stability, and the conformation of the substrate-catalyst complex. Screen a variety of solvents with different polarities and coordinating abilities.

  • Catalyst Poisoning: Nitrogen-containing compounds, including the piperidine product itself, can act as ligands and poison the metal catalyst by blocking active sites.[8]

    • Troubleshooting:

      • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can overcome partial poisoning.

      • Additives: In some iridium-catalyzed hydrogenations, additives like iodine (I₂) have been shown to be crucial, potentially by facilitating the formation of the active Ir(III) catalytic species.[5]

Q2: I am attempting an asymmetric aza-Diels-Alder reaction to form a piperidine ring, but the diastereoselectivity and/or enantioselectivity are poor. How can I optimize this?

A2: The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core.[9] Poor stereoselectivity often points to issues with the catalyst, substrates, or reaction conditions.

  • Catalyst Choice and Optimization: The Lewis acid catalyst and its chiral ligand are critical for controlling the facial selectivity of the dienophile's approach to the imine.

    • Troubleshooting:

      • Ligand Modification: For zirconium-catalyzed reactions, for example, derivatives of 1,1'-bi-2-naphthol (BINOL) are commonly used. Modifying the substituents on the BINOL backbone can fine-tune the steric and electronic environment of the catalyst, leading to improved selectivity.[10]

      • Catalyst Preparation: Ensure the catalyst is prepared and handled under strictly anhydrous and inert conditions, as moisture can deactivate many Lewis acid catalysts.

  • Substrate Electronics and Sterics: The electronic nature of both the 1-azadiene (imine) and the dienophile dictates the reaction rate and can influence selectivity.[11]

    • Troubleshooting:

      • Dienophile: For normal electron-demand reactions, using a more electron-poor dienophile (e.g., by incorporating stronger electron-withdrawing groups) can accelerate the reaction and may improve selectivity.[12]

      • Imine Substituents: The substituent on the imine nitrogen can have a significant steric influence on the transition state, affecting diastereoselectivity. Screening different N-substituents is advisable.

  • Temperature Effects: Diels-Alder reactions are reversible, and the reverse reaction (retro-Diels-Alder) is favored at higher temperatures.[12] This can lead to erosion of the stereochemical integrity of the product.

    • Troubleshooting:

      • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. This often favors the formation of the kinetically controlled product and minimizes retro-reaction.[12]

Section 2: Substrate-Controlled Strategies

In substrate-controlled diastereoselective reactions, the stereochemical outcome is dictated by one or more existing stereocenters in the starting material. This can be achieved through the use of chiral auxiliaries or chiral pool starting materials.[13]

Q3: I am using a chiral auxiliary to direct the diastereoselective alkylation of a piperidine precursor, but the diastereomeric ratio (dr) is low. What factors should I investigate?

A3: Chiral auxiliaries function by creating a sterically biased environment that directs the approach of an incoming reagent to one face of the molecule.[14][15] Low diastereoselectivity suggests that this steric control is not effective.

  • Choice of Chiral Auxiliary: The structure of the auxiliary is the most critical factor.

    • Troubleshooting:

      • Steric Bulk: Ensure the auxiliary provides sufficient steric hindrance to effectively block one face of the reactive intermediate (e.g., an enolate). Commonly used auxiliaries like Evans oxazolidinones or camphor-based auxiliaries are effective because they create a rigid, well-defined chiral environment.[4]

      • Conformational Rigidity: The auxiliary should lock the molecule into a specific conformation to ensure consistent facial bias. If the auxiliary-substrate bond has too much rotational freedom, selectivity will be poor.

  • Enolate Geometry: For reactions involving enolates (e.g., alkylations), the geometry (E vs. Z) of the enolate can be critical in determining the stereochemical outcome.

    • Troubleshooting:

      • Base and Conditions: The choice of base (e.g., LDA, NaHMDS), solvent, and temperature for enolate formation can influence the resulting E/Z ratio. Consult literature precedents for forming specific enolate geometries with your substrate class.

  • Chelation Control: The presence of a Lewis acidic metal ion from the base (e.g., Li⁺ from LDA) can form a chelate with the auxiliary and the enolate oxygen, creating a rigid structure that enhances facial shielding.

    • Troubleshooting:

      • Solvent Choice: Coordinating solvents like THF can promote chelation, whereas non-coordinating solvents might disrupt it. Experiment with different solvents to see their effect on diastereoselectivity.

Q4: My diastereoselective reduction of a tetrahydropyridine intermediate is yielding a mixture of stereoisomers. How can I improve the selectivity?

A4: The stereoselective reduction of a double bond within a tetrahydropyridine or the reduction of an iminium ion intermediate is a common strategy.[16][17] The outcome depends on the directing influence of existing stereocenters and the nature of the reducing agent.

  • Facial Selectivity: The approach of the hydride reagent to the double bond or iminium ion is influenced by the steric environment on either face of the ring.

    • Troubleshooting:

      • Bulky Reducing Agents: Employing sterically demanding reducing agents (e.g., L-Selectride® instead of NaBH₄) can enhance selectivity, as the bulkier reagent will preferentially attack from the less sterically hindered face.

      • Directing Groups: The presence of a nearby functional group (e.g., a hydroxyl group) can direct the hydride delivery through coordination with the reducing agent.

  • Reaction Conditions: The presence of additives, particularly acids, can significantly influence the reaction pathway and stereoselectivity.

    • Troubleshooting:

      • Acid Co-reagents: In the reduction of dihydropyridines, the addition of a Brønsted acid can facilitate the formation of an iminium intermediate. The choice and stoichiometry of the acid can be crucial for achieving high diastereoselectivity in the subsequent reduction.[16][17][18] A screen of different acids (e.g., acetic acid, p-toluenesulfonic acid) and reducing agents (e.g., NaBH₄, NaCNBH₃) is recommended.[16]

Experimental Protocols & Data

Protocol 1: General Procedure for Optimization of Asymmetric Hydrogenation

This protocol provides a general workflow for screening conditions for the asymmetric hydrogenation of an N-activated pyridinium salt.

  • Catalyst Preparation: In a glovebox, dissolve the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a derivative of (S)-BINAP) in an anhydrous, degassed solvent (e.g., CH₂Cl₂) in a Schlenk flask. Stir for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate vial inside the glovebox, add the pyridinium salt substrate and any additives (e.g., I₂).

  • Hydrogenation: Transfer the catalyst solution to the vial containing the substrate. Place the vial into a high-pressure autoclave. Purge the autoclave several times with hydrogen gas before pressurizing to the desired pressure (e.g., 600 psi).

  • Reaction: Stir the reaction at the desired temperature (e.g., 28°C) for a set time (e.g., 24 hours).

  • Workup and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture and purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

Table 1: Example Screening Data for Asymmetric Hydrogenation
EntryLigandAdditive (mol%)SolventTemp (°C)Pressure (psi)Yield (%)ee (%)
1Ligand ANoneCH₂Cl₂408008565
2Ligand BNoneCH₂Cl₂408009078
3Ligand BI₂ (10)CH₂Cl₂258009291
4Ligand BI₂ (10)Toluene258008885
5Ligand BI₂ (10)CH₂Cl₂256009594

This table illustrates a hypothetical optimization process where screening ligands, additives, temperature, and solvent leads to improved enantioselectivity.

Visualizations

Diagram 1: General Strategies for Stereoselective Piperidine Synthesis

G cluster_0 Main Approaches cluster_1 Key Methods Catalytic Asymmetric Catalytic Asymmetric Asymmetric Hydrogenation Asymmetric Hydrogenation Catalytic Asymmetric->Asymmetric Hydrogenation e.g., Pyridinium Salts Aza-Diels-Alder Aza-Diels-Alder Catalytic Asymmetric->Aza-Diels-Alder [4+2] Cycloaddition Substrate-Controlled Substrate-Controlled Chiral Auxiliaries Chiral Auxiliaries Substrate-Controlled->Chiral Auxiliaries Temporary Incorporation Diastereoselective Reduction Diastereoselective Reduction Substrate-Controlled->Diastereoselective Reduction e.g., of Tetrahydropyridines Chiral Pool Chiral Pool Amino Acid Precursors Amino Acid Precursors Chiral Pool->Amino Acid Precursors e.g., Lysine G start Low Enantioselectivity Observed ligand Screen Chiral Ligands start->ligand conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) ligand->conditions substrate Modify Substrate (e.g., Activating Group) conditions->substrate analysis Analyze Results substrate->analysis analysis->ligand Improved? No success High Enantioselectivity Achieved analysis->success Improved? Yes fail Re-evaluate Strategy analysis->fail No Improvement After Iterations

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging separations in HPLC. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of piperidine carboxylic acids. These zwitterionic compounds, containing both a basic piperidine moiety and an acidic carboxylic acid group, present unique challenges in reversed-phase chromatography. This resource provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm seeing significant peak tailing with my piperidine carboxylic acid analyte on a standard C18 column. What is the most likely cause?

Answer:

The most probable cause of peak tailing for a compound like a piperidine carboxylic acid is secondary interactions between the analyte and the stationary phase.[1][2] In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions. However, piperidine carboxylic acids have a basic amine group within the piperidine ring, which can engage in strong, undesirable ionic interactions with residual silanol groups on the silica surface of the column packing material.[1][2]

The Chemistry Behind the Problem:

Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 chains, even with end-capping.[1][3] At a typical mobile phase pH (e.g., pH > 3), these silanol groups can deprotonate to become negatively charged (SiO⁻).[1][4] The positively charged (protonated) piperidine ring of your analyte is then strongly attracted to these negative sites. This interaction is stronger than the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} end Caption: Primary vs. Secondary Interactions.

Question 2: How can I manipulate the mobile phase pH to improve the peak shape of my piperidine carboxylic acid?

Answer:

Adjusting the mobile phase pH is one of the most powerful tools to mitigate peak tailing for ionizable compounds.[6][7][8] The goal is to control the ionization state of both your analyte and the stationary phase silanol groups to minimize unwanted secondary interactions.

Strategy 1: Low pH (Ion Suppression)

Operating at a low pH (typically between 2.5 and 3.0) is a very effective strategy.[1][9]

  • Mechanism: At a pH below 3, the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral.[10] This eliminates the primary sites for strong ionic interactions with your protonated basic analyte. While your piperidine moiety will be fully protonated (positively charged), the absence of a strong negative counter-ion on the stationary phase surface leads to a much more symmetrical peak.

  • Caveat: Be aware that the carboxylic acid group of your analyte will also be protonated and neutral at this low pH. This may alter the overall polarity and retention time of your compound. Also, ensure your column is stable at low pH; standard silica columns can degrade below pH 3, so a specifically designed low-pH stable column (e.g., Agilent ZORBAX StableBond) is recommended.[1]

Strategy 2: High pH (Analyte Neutralization)

Operating at a high pH (e.g., pH > 9) can also be a viable, albeit less common, approach.

  • Mechanism: At a pH significantly above the pKa of the piperidine group, the amine will be in its neutral, free-base form. This eliminates its ability to ionically interact with the now fully deprotonated silanol groups.

  • Caveat: This strategy requires a specialized high-pH stable column (e.g., hybrid or polymer-based columns), as traditional silica columns will rapidly dissolve at pH levels above 8.[7][11]

pH StrategyEffect on Silanol GroupsEffect on Piperidine AmineEffect on Carboxylic AcidPeak Shape ImprovementColumn Requirement
Low pH (~2.7) Protonated (Neutral)Protonated (Positive Charge)Protonated (Neutral)HighLow-pH Stable Silica
Mid pH (4-7) Partially/Fully Ionized (Negative)Protonated (Positive Charge)Ionized (Negative Charge)Poor (Tailing Likely)Standard C18
High pH (>9) Ionized (Negative Charge)Neutral (Free Base)Ionized (Negative Charge)HighHigh-pH Stable Column
Question 3: I've tried adjusting the pH, but I still see some tailing. Should I use a mobile phase additive like Triethylamine (TEA)?

Answer:

Yes, using a mobile phase additive can be an excellent next step. While modern, high-purity (Type B) silica columns have fewer active silanol sites than older Type A columns, additives can still be very effective.[9][11]

Triethylamine (TEA) as a Sacrificial Base:

Adding a small concentration of an amine modifier like triethylamine (TEA) to the mobile phase (typically 10-50 mM) acts as a "sacrificial base."[11]

  • Mechanism: The protonated TEA molecules in the mobile phase will compete with your protonated analyte for the ionized silanol sites on the stationary phase.[11] By essentially "flooding" the surface with a competing base, TEA effectively masks the residual silanols, preventing your analyte from interacting with them. This allows the primary hydrophobic retention mechanism to dominate, resulting in a more symmetrical peak.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];

} end Caption: Masking of Silanol Sites by TEA.

Protocol: Using TEA in Your Mobile Phase

  • Preparation: Prepare your aqueous mobile phase (e.g., water with buffer).

  • Addition of TEA: Add triethylamine to the aqueous phase to a final concentration of 25 mM. For example, add approximately 3.5 mL of TEA to 1 L of the aqueous phase.

  • pH Adjustment: Crucially, adjust the pH of the aqueous phase after adding TEA. Use an acid like phosphoric acid or formic acid to bring the pH down to your desired level (e.g., pH 3.0).

  • Final Preparation: Mix with your organic modifier (e.g., acetonitrile or methanol) as per your method's requirements.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 30-60 minutes before injecting your sample.

Question 4: What are ion-pairing agents, and could they help with my zwitterionic piperidine carboxylic acid?

Answer:

Ion-pairing chromatography is another powerful technique, particularly for compounds that are poorly retained or exhibit poor peak shape.[12][13] For your zwitterionic analyte, an anionic ion-pairing reagent can be used.

  • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium hexanesulfonate), is added to the mobile phase.[12] This reagent has a charged head group and a hydrophobic tail. The hydrophobic tail adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface.[13] The negatively charged sulfonate groups are oriented towards the mobile phase. The positively charged piperidine portion of your analyte then forms a transient, neutral ion pair with these adsorbed reagent molecules, enhancing retention and improving peak shape by providing a consistent interaction mechanism.

When to Consider Ion-Pairing:

  • When your analyte has very low retention even with low organic content.

  • When you need to improve peak shape and other methods (pH adjustment, TEA) have been insufficient.

  • Note: Ion-pairing reagents are generally not volatile and are incompatible with mass spectrometry (MS) detection.

Question 5: Could my sample solvent be the cause of the peak tailing?

Answer:

Absolutely. The composition of the solvent used to dissolve your sample can have a dramatic effect on peak shape, especially for early-eluting peaks.[14][15][16]

  • The Problem: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, it can cause band broadening and peak distortion.[15][17] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase starting at 5% acetonitrile will cause the sample band to spread out at the head of the column, leading to a broad and often tailing peak.[18]

Best Practices for Sample Solvent:

  • Match the Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker.

  • Reduce Organic Content: If solubility is an issue, use the minimum amount of organic solvent necessary to dissolve the sample and then dilute with water or the aqueous portion of your mobile phase.

  • Decrease Injection Volume: If you must use a strong sample solvent, reducing the injection volume can minimize its detrimental effects on peak shape.[18]

Question 6: I suspect metal chelation might be an issue. How do I diagnose and solve this?

Answer:

Metal chelation is a plausible, though less common, cause of peak tailing for molecules that can act as chelating agents, which can include compounds with both amine and carboxylic acid functionalities.[10][19]

  • Mechanism: Trace metal impurities (like iron or aluminum) can exist in the silica matrix of the column packing or can leach from stainless-steel components of the HPLC system (frits, tubing).[9][20] Your piperidine carboxylic acid can form a chelation complex with these metal ions, creating a strong secondary retention mechanism that leads to significant peak tailing.[21]

Troubleshooting Metal Chelation:

  • Use High-Purity Columns: Modern, high-purity silica columns are manufactured to have very low metal content.[10]

  • Add a Sacrificial Chelator: Add a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1-1 mM).[19] EDTA will preferentially bind to the active metal sites in the system, preventing your analyte from interacting with them.[10]

Summary of Key Troubleshooting Strategies

IssuePrimary CauseRecommended Solution(s)
Severe Peak Tailing Secondary ionic interactions with silanol groups.1. Adjust pH: Lower mobile phase pH to 2.5-3.0. 2. Use Additives: Add 25 mM TEA to the mobile phase. 3. Change Column: Use a modern, high-purity, end-capped (Type B) column.
Poor Retention & Tailing Analyte is highly polar and/or zwitterionic.1. Ion-Pairing: Use an anionic ion-pairing reagent like sodium hexanesulfonate. 2. Alternative Stationary Phase: Consider HILIC or a mixed-mode column.[22][23][24]
Distortion of Early Peaks Sample solvent is stronger than the mobile phase.1. Dissolve the sample in the initial mobile phase. 2. Reduce the organic content of the sample solvent.
Persistent Tailing Metal chelation with system components or column.1. Add a chelating agent like EDTA (0.1-1 mM) to the mobile phase. 2. Use columns with low metal content.
All Peaks Tailing Physical problem with the column or system.1. Check for a column void or a partially blocked inlet frit.[25] 2. Inspect for extra-column dead volume in tubing and connections.[10]

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl-6-oxopiperidine-3-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in natural products and its versatile synthetic accessibility.[1] Among the myriad of piperidine-based structures, the 1-benzyl-6-oxopiperidine-3-carboxylic acid core has emerged as a promising framework for generating molecules with diverse biological activities. This guide provides a comprehensive comparative analysis of analogs derived from this parent compound, offering insights into their synthesis, biological performance, and the underlying structure-activity relationships (SAR). The content herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge to navigate the exploration of this chemical space.

Introduction: The Therapeutic Potential of the 6-Oxopiperidine Scaffold

The 6-oxopiperidine (or δ-valerolactam) ring system is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and metabolic stability.[1] The incorporation of a carboxylic acid at the 3-position and a benzyl group at the 1-position provides a synthetically tractable molecule with multiple points for diversification, allowing for the fine-tuning of its biological profile. Analogs of this core structure have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.[2][3] The rationale for analog synthesis lies in the systematic modification of the parent structure to enhance potency, selectivity, and drug-like properties.

Synthetic Strategies for Analog Generation

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the cyclization of a linear precursor. For instance, the synthesis of the closely related (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid involves the reductive amination of benzaldehyde with (S)-2-aminoadipic acid, followed by intramolecular N-acylation.[4] A similar strategy can be adapted for the 3-carboxylic acid isomer.

A generalized synthetic workflow for generating analogs with variations on the benzyl group is depicted below. This typically involves the reaction of a substituted benzylamine with a suitable precursor to form the piperidine ring, or the N-alkylation of a pre-formed 6-oxopiperidine-3-carboxylic acid derivative.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_final Final Analogs Substituted Benzaldehyde Substituted Benzaldehyde Reductive Amination Reductive Amination Substituted Benzaldehyde->Reductive Amination Glutamic Acid Derivative Glutamic Acid Derivative Glutamic Acid Derivative->Reductive Amination Intramolecular Cyclization Intramolecular Cyclization Reductive Amination->Intramolecular Cyclization 1-(Substituted-benzyl)-6-oxopiperidine-3-carboxylic Acid 1-(Substituted-benzyl)-6-oxopiperidine-3-carboxylic Acid Intramolecular Cyclization->1-(Substituted-benzyl)-6-oxopiperidine-3-carboxylic Acid Esterification (Optional) Esterification (Optional) Ester Analogs Ester Analogs Esterification (Optional)->Ester Analogs Amide Coupling (Optional) Amide Coupling (Optional) Amide Analogs Amide Analogs Amide Coupling (Optional)->Amide Analogs 1-(Substituted-benzyl)-6-oxopiperidine-3-carboxylic Acid->Esterification (Optional) 1-(Substituted-benzyl)-6-oxopiperidine-3-carboxylic Acid->Amide Coupling (Optional) G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis G Compound Dilution Compound Dilution Inoculum Preparation Inoculum Preparation Compound Dilution->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

References

A Comprehensive Spectroscopic Comparison Guide: 1-Benzyl-6-oxopiperidine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains a cornerstone of pharmacologically active molecules.[1] Its prevalence in numerous natural products and synthetic drugs underscores the importance of detailed structural characterization of its derivatives.[1][2] This guide provides an in-depth comparative analysis of the spectroscopic data for 1-Benzyl-6-oxopiperidine-3-carboxylic acid , a key intermediate in various synthetic pathways.

Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, we will elucidate the key structural features of this molecule. Furthermore, by comparing its spectral data with those of its close analogs, 6-oxopiperidine-3-carboxylic acid and 1-Benzyl-4-piperidone , we aim to provide researchers with a robust framework for the identification and characterization of related compounds. This guide emphasizes the "why" behind the data, offering insights into the causal relationships between molecular structure and spectroscopic output, thereby ensuring a trustworthy and authoritative resource for the scientific community.

Molecular Structures at a Glance

To facilitate our comparative analysis, let's first visualize the structures of the molecules under investigation.

G cluster_0 This compound cluster_1 6-Oxopiperidine-3-carboxylic acid cluster_2 1-Benzyl-4-piperidone a This compound b C₁₃H₁₅NO₃ c 6-Oxopiperidine-3-carboxylic acid d C₆H₉NO₃ e 1-Benzyl-4-piperidone f C₁₂H₁₅NO

Caption: Molecular structures and formulas of the target compound and its analogs.

I. ¹H NMR Spectroscopic Analysis: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

This compound

A detailed analysis of the ¹H NMR spectrum of this compound reveals characteristic signals that can be assigned to its unique structural features. While specific literature data for the complete assigned spectrum of this exact molecule is sparse, we can predict the expected regions for its proton signals based on known chemical shift values for similar structures.[3]

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzyl CH₂~4.5Singlet or AB quartet
Piperidine Ring Protons1.8 - 3.5Multiplets
Carboxylic Acid (COOH)> 10.0Broad Singlet

The protons on the phenyl ring of the benzyl group are expected to appear in the aromatic region (7.2-7.4 ppm). The benzylic protons (CH₂) will likely resonate around 4.5 ppm. The protons on the piperidine ring will exhibit complex splitting patterns in the aliphatic region (1.8-3.5 ppm) due to their diastereotopic nature and coupling with neighboring protons. A key diagnostic signal is the broad singlet for the carboxylic acid proton, which typically appears far downfield (>10 ppm).

Comparative ¹H NMR Analysis
CompoundKey ¹H NMR Features
This compound Presence of aromatic (7.2-7.4 ppm), benzylic (~4.5 ppm), and carboxylic acid (>10 ppm) proton signals.
6-Oxopiperidine-3-carboxylic acid Absence of aromatic and benzylic proton signals. Presence of an NH proton signal (typically 7.5-8.5 ppm) and a carboxylic acid proton signal.
1-Benzyl-4-piperidone Presence of aromatic and benzylic proton signals. Absence of a carboxylic acid proton signal. The piperidine ring protons will show different splitting patterns due to the carbonyl at the 4-position.[4]

The presence or absence of the benzyl group's aromatic and methylene proton signals, and the carboxylic acid proton signal, are the most telling differences in the ¹H NMR spectra of these three compounds.

G Start Analyze ¹H NMR Spectrum Aromatic_Signal Aromatic Signals (7.2-7.4 ppm)? Start->Aromatic_Signal Benzyl_Present Benzyl Group Present Aromatic_Signal->Benzyl_Present Yes No_Benzyl No Benzyl Group Aromatic_Signal->No_Benzyl No Carboxyl_Signal Carboxylic Acid Signal (>10 ppm)? Benzyl_Present->Carboxyl_Signal Analog_1 6-Oxopiperidine-3-carboxylic acid No_Benzyl->Analog_1 Target_Molecule This compound Carboxyl_Signal->Target_Molecule Yes Analog_2 1-Benzyl-4-piperidone Carboxyl_Signal->Analog_2 No

Caption: Decision workflow for differentiating the compounds based on ¹H NMR.

II. ¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

This compound

The ¹³C NMR spectrum of this compound is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
Carboxylic Acid C=O170 - 180
Amide C=O165 - 175
Aromatic (C₆H₅)125 - 140
Benzyl CH₂~50
Piperidine Ring Carbons20 - 60

The two carbonyl carbons (carboxylic acid and amide) will be the most downfield signals. The aromatic carbons of the benzyl group will appear in the 125-140 ppm range.[5] The benzylic carbon and the carbons of the piperidine ring will be found in the upfield region.

Comparative ¹³C NMR Analysis
CompoundKey ¹³C NMR Features
This compound Two carbonyl signals (acid and amide). Aromatic and benzylic carbon signals present.
6-Oxopiperidine-3-carboxylic acid Two carbonyl signals (acid and amide). Absence of aromatic and benzylic carbon signals.
1-Benzyl-4-piperidone One carbonyl signal (ketone, ~208 ppm). Aromatic and benzylic carbon signals present.

The number and chemical shifts of the carbonyl signals are key differentiators. The presence of the ketone carbonyl in 1-Benzyl-4-piperidone at a significantly different chemical shift compared to the amide and carboxylic acid carbonyls is a notable distinction.

III. Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound C₁₃H₁₅NO₃233.26234.11248[6]
6-Oxopiperidine-3-carboxylic acid C₆H₉NO₃143.14[7]144.06552[8]
1-Benzyl-4-piperidone C₁₂H₁₅NO189.25[4]190.1226

The distinct molecular weights of the three compounds allow for their unambiguous identification using high-resolution mass spectrometry. The fragmentation patterns would also differ significantly. For instance, this compound and 1-Benzyl-4-piperidone would likely show a prominent fragment at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group. This fragment would be absent in the mass spectrum of 6-oxopiperidine-3-carboxylic acid.

IV. Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

This compound

The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid and amide functional groups.

Expected IR Data:

Functional GroupAbsorption Range (cm⁻¹)Description
Carboxylic Acid O-H2500-3300Broad
Carboxylic Acid C=O1700-1725Strong
Amide C=O1630-1680Strong
Aromatic C-H3000-3100Sharp
Aliphatic C-H2850-2960Sharp

The broad O-H stretch of the carboxylic acid is a very characteristic feature.[9] The two distinct carbonyl stretches for the carboxylic acid and the amide are also key diagnostic peaks.[10]

Comparative IR Analysis
CompoundKey IR Features
This compound Broad O-H (acid), two C=O stretches (acid and amide), aromatic C-H.
6-Oxopiperidine-3-carboxylic acid Broad O-H (acid), two C=O stretches (acid and amide), N-H stretch (~3200-3400 cm⁻¹), no aromatic C-H.
1-Benzyl-4-piperidone No O-H or N-H stretches. One C=O stretch (ketone, ~1715 cm⁻¹), aromatic C-H.

The presence or absence of the broad O-H, the N-H stretch, and the number and position of the carbonyl bands are the primary distinguishing features in the IR spectra.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the data in positive or negative ion mode, depending on the analyte.

Infrared Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

G cluster_0 Spectroscopic Analysis Workflow Sample Compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound and its comparison with key analogs provides a clear and objective guide for researchers. By understanding the characteristic signals in ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, scientists can confidently identify and characterize these and related piperidine derivatives. The key differentiating features are the presence or absence of the N-benzyl group and the carboxylic acid moiety, which manifest in unique and predictable ways across the different spectroscopic techniques. This guide serves as a valuable resource, grounded in the principles of spectroscopic analysis, to aid in the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to the Bioactivity of GABA Uptake Inhibitors: Characterizing 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The neurotransmitter γ-aminobutyric acid (GABA) is the principal mediator of inhibitory signaling within the mammalian central nervous system. Its extracellular concentrations are meticulously regulated by a family of sodium- and chloride-dependent GABA transporters (GATs). Pharmacological inhibition of these transporters enhances GABAergic tone, a strategy that has proven therapeutically valuable in the management of epilepsy and is under investigation for other neurological disorders.[1][2] This guide provides a comparative analysis of the bioactivity of established GAT inhibitors, focusing on their potency and subtype selectivity. It further introduces 1-Benzyl-6-oxopiperidine-3-carboxylic acid, a compound of interest due to its structural relation to known inhibitors. As public domain data on its GAT activity is unavailable, we present a comprehensive, field-proven experimental workflow for its complete bioactivity characterization, designed to empower researchers in drug discovery and development.

The Central Role of GABA Transporters in the Synapse

The termination of GABAergic neurotransmission is not enzymatic; instead, it relies on the rapid reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3][4] This crucial function is carried out by four distinct transporter subtypes, members of the Solute Carrier 6 (SLC6) family: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[3][5]

These transporters are not passive channels but active symporters that couple the translocation of GABA to the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions.[3][4] By maintaining low extracellular GABA levels, GATs prevent receptor desensitization and ensure precise temporal control of inhibitory signaling.[4] The differential localization of these subtypes—GAT1 being predominantly expressed in neurons and localized synaptically, while GAT3 is more common in astrocytes and BGT-1 is often found extrasynaptically—allows for distinct roles in modulating phasic and tonic GABAergic inhibition.[3][6] Consequently, the development of subtype-selective inhibitors is a key objective for achieving targeted therapeutic effects with minimal side effects.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Astrocyte GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_synthesis GABA Synthesis (from Glutamate) GABA_synthesis->GABA_vesicle VGAT GAT1_pre GAT1 GAT1_pre->GABA_synthesis Recycle GABA_A GABA-A Receptor (Ionotropic) GABA_B GABA-B Receptor (Metabotropic) GAT3_astro GAT3 Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_A Binds Synaptic_Cleft->GABA_B Binds Synaptic_Cleft->GAT3_astro Reuptake

Caption: The GABAergic synapse, illustrating GABA release and reuptake by GATs.

A Comparative Landscape of Known GABA Uptake Inhibitors

The therapeutic potential of GAT inhibition is best exemplified by Tiagabine, a selective GAT1 inhibitor approved for treating partial seizures.[1][6] Its efficacy stems from its ability to block synaptic GABA reuptake, thereby prolonging the action of GABA at postsynaptic receptors and enhancing inhibitory signaling.[1] Beyond Tiagabine, a range of research compounds have been developed, each with a distinct profile of potency and selectivity across the four GAT subtypes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The table below summarizes the bioactivity of several well-characterized GAT inhibitors, providing a benchmark for evaluating new chemical entities.

CompoundCore StructureIC50 hGAT1 (μM)IC50 hGAT2 (μM)IC50 hGAT3 (μM)IC50 hBGT-1 (μM)Selectivity ProfileReference(s)
Tiagabine Nipecotic Acid0.067>100>100>100GAT1 Selective[7]
NNC-711 Nipecotic Acid0.04>100>100>100GAT1 Selective[2][7]
SKF-89976A Nipecotic Acid0.135509447210GAT1 Selective[7][8]
Nipecotic Acid Nipecotic Acid~10~150~200>1000Non-selective[9][10]
SNAP-5114 Guvacine388215140GAT3/GAT2 Selective[7]
E2730 NovelPotent>100>100>100GAT1 Selective (Uncompetitive)[11][12]

Note: IC50 values can vary between studies based on assay conditions (e.g., cell type, substrate concentration). The values presented are representative.

Candidate Compound Profile: this compound

Chemical Structure:

  • Molecular Formula: C₁₃H₁₅NO₃[13][14]

  • Molecular Weight: 233.26 g/mol [14]

  • Core Moiety: The molecule features a piperidine-3-carboxylic acid scaffold. This is structurally significant because it is the same core as nipecotic acid, a foundational molecule known to inhibit GABA transporters.[10] The addition of a benzyl group at the N1 position and an oxo group at the C6 position introduces lipophilicity and conformational constraints that could confer potency and selectivity for GAT subtypes.

Hypothesized Bioactivity:

Based on its structural analogy to nipecotic acid and its derivatives (like Tiagabine), this compound is a rational candidate for a GABA uptake inhibitor. However, a thorough search of the scientific literature and chemical databases reveals no publicly available experimental data confirming this activity or defining its potency and selectivity profile. Therefore, its bioactivity must be determined empirically.

Proposed Experimental Workflow for Bioactivity Characterization

To ascertain the GAT inhibitory profile of this compound, a systematic, multi-stage experimental plan is required. The primary objective is to determine its IC50 values against all four human GAT subtypes (hGAT1, hGAT2, hGAT3, hBGT-1).

cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Data Analysis A Synthesize or Procure & Verify Compound Purity (>98%) C Prepare Serial Dilutions of Test Compound & Controls A->C B Culture HEK293 cells stably expressing hGAT1, hGAT2, hGAT3, or hBGT-1 D Seed cells into scintillation microplates B->D E Pre-incubate cells with compound dilutions C->E D->E F Initiate uptake with [3H]-GABA E->F G Terminate uptake & Wash F->G H Measure intracellular radioactivity G->H I Calculate % Inhibition vs. Vehicle Control H->I J Fit data to dose-response curve (nonlinear regression) I->J K Determine IC50 values for each GAT subtype J->K L Assess Potency & Selectivity K->L

Caption: Workflow for determining the potency and selectivity of a test compound.

Detailed Protocol: [³H]-GABA Uptake Inhibition Assay

This protocol describes a robust, cell-based functional assay to quantify the inhibition of GABA transport.[15][16]

Expertise & Rationale:

  • System: We use human embryonic kidney (HEK293) cells individually expressing a single recombinant human GAT subtype. This is a standard in the field because HEK293 cells have low endogenous transporter activity, providing a clean system to study the function of the specific, transfected GAT without confounding variables.[15]

  • Method: A radiolabeled ligand uptake assay using [³H]-GABA is the gold standard. It directly measures the functional ability of the transporter to move substrate across the cell membrane, and its inhibition by a test compound.[16][17]

  • Trustworthiness: The protocol's validity is ensured by the inclusion of multiple controls. A vehicle control defines 100% activity, while a known potent inhibitor (a positive control like Tiagabine for GAT1) confirms the assay's sensitivity and responsiveness. This self-validating system ensures that any observed inhibition is due to the test compound's activity and not an artifact.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture four separate flasks of HEK293 cells, each stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, hBGT-1).

    • 24 hours prior to the assay, seed the cells into 96-well scintillation microplates (e.g., ScintiPlate) at a density that will yield a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution series in assay buffer to obtain final concentrations ranging from, for example, 1 nM to 100 µM. Also prepare dilutions of a positive control inhibitor for each GAT subtype.

  • Assay Performance:

    • Gently wash the cell monolayers twice with pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubation: Add 50 µL of the compound dilutions (or vehicle for control wells) to the cells. Incubate for 15-20 minutes at room temperature. Causality: This step allows the inhibitor to bind to the transporter before the introduction of the substrate, ensuring that the measured inhibition reflects a state of equilibrium.

    • Uptake Initiation: Add 50 µL of assay buffer containing [³H]-GABA to each well. The final concentration of [³H]-GABA should be close to the known Michaelis-Menten constant (Km) for each transporter (typically 2-10 µM) to ensure sensitive detection of competitive inhibition.[3]

    • Incubation: Allow the uptake reaction to proceed for a defined period (e.g., 10-20 minutes) at room temperature. This duration should be within the linear range of uptake, determined in preliminary time-course experiments.[17]

    • Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the wells three times with ice-cold assay buffer. Causality: The use of ice-cold buffer is critical as it instantly arrests the transporter's metabolic activity, preventing further GABA uptake or efflux and ensuring a precise measurement.

  • Detection and Analysis:

    • After the final wash, lyse the cells according to the scintillation plate manufacturer's instructions.

    • Seal the plate and measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

    • Calculate the percent inhibition for each concentration relative to the vehicle control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter nonlinear regression model to determine the IC50 value.

Conclusion and Future Directions

The landscape of GABA uptake inhibitors is dominated by derivatives of nipecotic acid and guvacine, with GAT1-selective compounds like Tiagabine demonstrating clear clinical utility.[18] The compound this compound, by virtue of its piperidine-3-carboxylic acid core, stands as a logical but unverified candidate for this class of inhibitors.

The experimental workflow detailed in this guide provides a rigorous and validated pathway to move from structural hypothesis to functional data. By systematically determining its IC50 values against the four human GAT subtypes, researchers can definitively classify its bioactivity. Should the compound prove to be a potent and selective inhibitor of a particular GAT subtype, subsequent studies would be warranted to explore its mechanism of action (e.g., competitive vs. non-competitive), its in vivo efficacy in animal models of epilepsy or neuropathic pain, and its pharmacokinetic properties. This methodical approach is fundamental to the rational discovery and development of novel neurotherapeutics.

References

A Comparative Guide to the Synthetic Routes of 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxopiperidine-3-carboxylic acid, a cyclic β-amino acid derivative, represents a privileged scaffold in the design of pharmacologically active agents. Its constrained conformation and versatile functional groups make it an attractive starting point for the synthesis of novel therapeutics. This guide explores and contrasts several key synthetic approaches to this molecule, providing researchers with the critical information needed to select the most suitable route for their specific application, considering factors such as stereochemical control, scalability, and overall efficiency.

Route 1: Chiral Pool Synthesis Starting from L-Glutamic Acid

This approach leverages the readily available and enantiomerically pure starting material, L-glutamic acid, to construct the piperidine ring with inherent stereocontrol at the C3 position. The synthesis proceeds through a multi-step sequence involving the formation of a diol, followed by cyclization.

Rationale and Mechanistic Insights

The core principle of this route is the transformation of the two carboxylic acid functionalities of glutamic acid into two primary alcohols. These alcohols are then converted into leaving groups, typically tosylates, which allows for an intramolecular nucleophilic substitution by the protected amine to form the piperidine ring. A subsequent oxidation step would be required to introduce the 6-oxo functionality. This strategy offers excellent control over the stereochemistry at the 3-position, which is often crucial for biological activity.

Experimental Protocol: Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid[1]

A multi-step route has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives starting from L-glutamic acid. This involves esterification of both carboxylic acid groups, reduction to a diol, and subsequent conversion to various piperidines. The overall yields for the substituted piperidines are reported to be in the range of 44% to 55%.

Step 1: Diesterification of L-Glutamic Acid L-glutamic acid is converted to its corresponding diester in quantitative yield using thionyl chloride in methanol.

Step 2: N-Boc Protection The amino group of the diester is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine.

Step 3: Reduction to Diol The N-Boc protected diester is reduced to the corresponding diol using sodium borohydride in methanol.

Step 4: Ditosylation The diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a base.

Step 5: Cyclization The ditosylate undergoes intramolecular cyclization upon reaction with a primary amine to yield the 3-(N-Boc-amino)piperidine derivative.

Step 6: Oxidation to 6-Oxopiperidine (Proposed) Note: This final step to introduce the ketone is not detailed in the provided source but represents a necessary subsequent transformation. A plausible method would involve a selective oxidation of the methylene group adjacent to the nitrogen atom, for example, using a ruthenium-based catalyst or other modern oxidation methods.

Workflow Diagram

Glutamic_Acid_Route cluster_0 Synthesis from L-Glutamic Acid L-Glutamic_Acid L-Glutamic Acid Diester Diester Derivative L-Glutamic_Acid->Diester Esterification N-Boc_Diester N-Boc Protected Diester Diester->N-Boc_Diester N-Boc Protection Diol N-Boc Diol N-Boc_Diester->Diol Reduction (NaBH4) Ditosylate N-Boc Ditosylate Diol->Ditosylate Tosylation 3-Amino_Piperidine 3-(N-Boc-amino)piperidine Ditosylate->3-Amino_Piperidine Cyclization Target_Molecule_1 6-Oxopiperidine-3- carboxylic Acid 3-Amino_Piperidine->Target_Molecule_1 Oxidation (Proposed)

Caption: Synthesis of 6-oxopiperidine-3-carboxylic acid from L-glutamic acid.

Route 2: Dieckmann Condensation of Amino Diesters

The Dieckmann condensation is a classic and powerful method for the formation of cyclic β-keto esters through an intramolecular Claisen condensation of a diester. This approach is well-suited for the construction of the 6-oxopiperidinone ring.

Rationale and Mechanistic Insights

This route typically starts with a derivative of 2-aminoadipic acid. The two carboxylic acid groups are esterified, and the amino group is protected. In the presence of a strong base, the α-proton of one ester group is abstracted to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to a cyclized β-keto ester. Subsequent hydrolysis and decarboxylation (if necessary) would yield the target molecule. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over intermolecular side reactions.

Experimental Protocol: Synthesis of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate (Illustrative)

Step 1: Preparation of the Diester Precursor An N-protected derivative of 2-aminoadipic acid is prepared and esterified to yield the corresponding diethyl ester.

Step 2: Dieckmann Condensation The N-protected diethyl 2-aminoadipate is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like toluene or THF. The reaction mixture is typically heated to effect cyclization.

Step 3: Work-up and Purification After the reaction is complete, the mixture is neutralized with acid, and the resulting ethyl 6-oxopiperidine-3-carboxylate is extracted and purified, typically by chromatography or distillation.

Step 4: Hydrolysis of the Ester The ethyl ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis followed by careful acidification is a common method.[1]

Workflow Diagram

Dieckmann_Route cluster_1 Dieckmann Condensation Route Amino_Adipic_Acid N-Protected 2-Aminoadipic Acid Diester_Precursor Diethyl 2-(N-Protected)aminoadipate Amino_Adipic_Acid->Diester_Precursor Esterification Cyclic_Ester Ethyl (N-Protected)-6-oxopiperidine-3-carboxylate Diester_Precursor->Cyclic_Ester Dieckmann Condensation Target_Ester Ethyl 6-oxopiperidine-3-carboxylate Cyclic_Ester->Target_Ester Deprotection Target_Molecule_2 6-Oxopiperidine-3- carboxylic Acid Target_Ester->Target_Molecule_2 Hydrolysis

Caption: Synthesis of 6-oxopiperidine-3-carboxylic acid via Dieckmann Condensation.

Route 3: Partial Reduction/Modification of Pyridine Derivatives

This strategy involves the modification of a pre-existing six-membered aromatic ring, specifically a pyridine derivative, to introduce the desired substitution pattern and saturation level.

Rationale and Mechanistic Insights

Starting with a suitably substituted pyridine, such as a pyridine-2,5-dicarboxylic acid derivative, the key transformations would involve the selective reduction of the pyridine ring and potentially the modification of one of the carboxylic acid groups. Catalytic hydrogenation is a common method for the reduction of pyridine rings.[2] Achieving partial reduction to the dihydropyridone or tetrahydropyridone oxidation state can be challenging and highly dependent on the catalyst, solvent, and reaction conditions. Alternatively, one of the carboxylic acid groups might be converted to a group that facilitates cyclization after ring reduction.

Experimental Protocol: Hydrogenation of 3-Pyridinecarboxylic Acid (Illustrative for Piperidine Ring Formation)[3]

While a direct route to the target molecule from a pyridine precursor was not explicitly found, the general conditions for the reduction of a related pyridine carboxylic acid to the corresponding piperidine are as follows:

Step 1: Hydrogenation 3-Pyridinecarboxylic acid (nicotinic acid) is placed in a hydrogenation vessel with water and a palladium on carbon (Pd/C) catalyst. The reaction is carried out under hydrogen pressure at a specific temperature for several hours.

Step 2: Isolation After the reaction, the catalyst is filtered off, and the solvent is partially removed by distillation. The product, piperidine-3-carboxylic acid (nipecotic acid), is then crystallized by the addition of an alcohol like methanol.

To adapt this to the synthesis of 6-oxopiperidine-3-carboxylic acid, one would need to start with a pyridine precursor that already contains or can be readily converted to the 6-oxo functionality, or where the hydrogenation can be selectively stopped at the desired oxidation level.

Workflow Diagram

Pyridine_Route cluster_2 Pyridine Derivative Route (Conceptual) Pyridine_Precursor Substituted Pyridine (e.g., 2-hydroxy-5-carboxypyridine) Reduced_Intermediate Partially Reduced Intermediate Pyridine_Precursor->Reduced_Intermediate Selective Hydrogenation Target_Molecule_3 6-Oxopiperidine-3- carboxylic Acid Reduced_Intermediate->Target_Molecule_3 Further Transformation (if needed)

Caption: Conceptual pathway for the synthesis from a pyridine derivative.

Comparison of Synthetic Routes

FeatureRoute 1: From L-Glutamic AcidRoute 2: Dieckmann CondensationRoute 3: From Pyridine Derivatives
Starting Material L-Glutamic Acid2-Aminoadipic Acid DerivativesSubstituted Pyridines
Stereocontrol Excellent (inherent from starting material)Racemic unless a chiral auxiliary or resolution is usedRacemic unless an asymmetric reduction is employed
Number of Steps Multiple stepsModerate number of stepsPotentially fewer steps, but with significant challenges in selectivity
Scalability Potentially scalable, but multiple steps may reduce overall yieldGenerally scalable and a well-established industrial reactionCan be scalable, but catalyst and reaction condition optimization is critical
Key Advantages Enantiopure productDirect formation of the β-keto lactam corePotentially short route if selectivity can be achieved
Key Challenges Final oxidation step to introduce the 6-oxo groupAvailability of the starting amino diester; control of side reactionsSelective reduction of the pyridine ring to the desired oxidation state

Conclusion

The synthesis of 6-oxopiperidine-3-carboxylic acid can be approached from several distinct strategic directions. The choice of the optimal route will be dictated by the specific requirements of the research or development program. For applications where enantiopurity is paramount, the chiral pool synthesis from L-glutamic acid is a highly attractive, albeit longer, option. The Dieckmann condensation offers a more direct and robust method for constructing the core ring system, particularly for racemic or N-substituted analogs. The route from pyridine derivatives, while conceptually appealing due to its potential brevity, presents significant challenges in controlling the selective reduction of the aromatic ring. Further research and process development in each of these areas will undoubtedly lead to even more efficient and versatile syntheses of this important heterocyclic building block.

References

The Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and presence in a vast number of FDA-approved drugs and natural products underscore its status as a "privileged scaffold." This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of piperidine derivatives across key therapeutic areas. By delving into the quantitative data, detailed experimental methodologies, and the causal logic behind molecular design, this document serves as a critical resource for professionals engaged in the pursuit of novel therapeutics.

Piperidine Derivatives as Acetylcholinesterase Inhibitors in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes significantly to cognitive deficits. A primary therapeutic strategy, therefore, is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation. Piperidine-based structures have proven to be highly effective in this arena, with strategic modifications to the core scaffold leading to potent and selective inhibitors.[1][2]

Comparative Analysis of AChE Inhibitors

The inhibitory potency of piperidine derivatives against AChE is exquisitely sensitive to the nature and positioning of substituents on both the piperidine ring and its appended functionalities. The following table provides a comparative overview of key piperidine-based AChE inhibitors, highlighting the impact of structural modifications on their inhibitory activity.

Compound/SeriesKey Structural FeaturesTarget EnzymeIC50 ValueReference
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Benzyl group on piperidine nitrogen; dimethoxyindan-1-one moietyAChE5.7 nM[3]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)Bulky benzoyl-N-methylaminoethyl side chain with a benzylsulfonyl groupAChE0.56 nM[4]
1-Benzylpiperidine derivative (Compound 19)2-phenylacetate moiety with a para-fluoro substituentAChE5.10 ± 0.24 µM[5]
Semi-synthetic analogue from Senna spectabilis (Compound 7)Natural product-derived piperidine alkaloidAChE7.32 µM[6]
1-Benzoylpiperidine derivative (Compound 21)N-benzoylpiperidine with a 2-phenylacetate moietyBuChE6.16 ± 0.29 µM[5]

Key SAR Insights:

  • N-Substitution: The presence of a benzyl group on the piperidine nitrogen is a common feature in many potent AChE inhibitors, as seen in Donepezil.[3] This group is believed to interact with the peripheral anionic site (PAS) of the enzyme.

  • Side-Chain Complexity: Elaboration of the side chain at the 4-position of the piperidine ring with bulky, aromatic moieties can dramatically enhance potency. For instance, the introduction of a benzoyl-N-methylaminoethyl group with a benzylsulfonyl substituent in Compound 21 resulted in a sub-nanomolar inhibitor.[4] This suggests that extending the molecule to interact with both the catalytic active site (CAS) and the PAS of AChE is a successful strategy.

  • Role of Halogens: The introduction of a fluorine atom at the para position of the 2-phenylacetate moiety in 1-benzylpiperidine derivative (Compound 19) likely enhances interactions with key residues at the AChE active site.[5]

  • Selectivity: Modifications can also tune the selectivity between AChE and butyrylcholinesterase (BuChE). For example, the 1-benzoylpiperidine derivative (Compound 21) showed preferential inhibition of BuChE.[5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[1]

Principle: This colorimetric assay measures the activity of AChE based on the hydrolysis of the substrate acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • ATCI solution (10 mM in phosphate buffer).

    • AChE enzyme solution (e.g., from electric eel or human recombinant).

    • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the test compound solution.

    • Add 25 µL of the AChE enzyme solution to initiate the pre-incubation. Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Phosphate Buffer Mix Mix Buffer, DTNB, & Compound Buffer->Mix DTNB DTNB Solution DTNB->Mix ATCI ATCI Solution Reaction Add ATCI & Start Reaction ATCI->Reaction Enzyme AChE Solution Preincubation Add AChE & Pre-incubate Enzyme->Preincubation Compound Piperidine Derivatives Compound->Mix Mix->Preincubation Add Enzyme Preincubation->Reaction Add Substrate Measure Measure Absorbance (412 nm) Reaction->Measure CalcRate Calculate Reaction Rate Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of piperidine derivatives against AChE.

Piperidine Derivatives as Anticancer Agents

The piperidine scaffold is a prominent feature in a multitude of anticancer agents, targeting a diverse range of molecular mechanisms, including kinase inhibition and cytotoxicity. The conformational flexibility of the piperidine ring allows for optimal positioning of pharmacophoric groups within the binding sites of various cancer-related proteins.

Comparative Analysis of Piperidine-Based Anticancer Agents

The following table presents a comparison of different classes of piperidine derivatives and their anticancer activities, showcasing the versatility of this scaffold in oncology drug discovery.

Compound/SeriesTarget/Cell LineKey Structural FeaturesIC50/GI50 ValueReference
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3 µM (Akt1)[7]
OVCAR-8 (Ovarian)0.1 - 15.8 µM[7]
HCT116 (Colon)0.2 - 21.4 µM[7]
Piperidine carboxamide derivativesAnaplastic Lymphoma Kinase (ALK)Carboxamide linkage to the piperidine ring0.174 µM (enzyme assay)[8]
Nitrosourea derivatives of piperidineL1210 leukemiaN'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosoureaGood in vivo activity
Highly functionalized piperidinesU251, MCF7, NCI/ADR-RESVaried substitutionsPotent radical scavenging and anticancer activity[9]

Key SAR Insights:

  • Kinase Inhibition: For furan-pyrazole piperidine derivatives targeting Akt1, the specific substitution pattern on the pyrazole and furan rings, in conjunction with the piperidine core, is crucial for potent inhibition.[7] Similarly, for ALK inhibitors, the piperidine carboxamide moiety plays a key role in binding to the kinase domain.[8]

  • Cytotoxicity: In the case of nitrosourea derivatives, the N-benzyl group on the piperidine ring was found to be important for anticancer activity against L1210 leukemia. |

  • Multifunctionality: Some highly functionalized piperidines exhibit both radical scavenging and direct anticancer properties, suggesting a multi-pronged mechanism of action.[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well.

    • Allow the cells to adhere and grow for 24 hours at 37°C in a CO₂ incubator.[10]

  • Compound Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of the piperidine derivatives.

    • Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).[11]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells Adhere Allow Adherence (24h) Seed->Adhere Treat Treat with Piperidine Derivatives Adhere->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Abs Read Absorbance (540 nm) Solubilize->Read_Abs Calc_Viability Calculate % Cell Viability Read_Abs->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for assessing the cytotoxicity of piperidine derivatives using the MTT assay.

Piperidine Derivatives as Opioid Receptor Modulators

The piperidine scaffold is at the heart of many potent opioid analgesics, most notably the fentanyl class of compounds. The SAR of these derivatives is well-established, with subtle structural changes leading to profound differences in potency and receptor selectivity.

Comparative Analysis of Piperidine-Based Opioid Agonists

The following table compares the binding affinities of several piperidine-based opioid receptor agonists, illustrating the impact of structural modifications on their interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Compound/SeriesKey Structural Featuresµ Ki (nM)δ Ki (nM)κ Ki (nM)Reference
Fentanyl4-anilidopiperidine coreHigh affinityLower affinityLower affinity[12][13]
3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue (Compound 23)3-((dimethylamino)methyl) and 4-(3-hydroxyphenyl)-4-ol substitution0.003441.677.9[14]
(3R, 4S)-23Enantiomerically pure form of Compound 230.0021 ± 0.000118.4 ± 0.725.8 ± 0.2[14]
trans-3,4-dimethyl-4-arylpiperidine (LY255582)3,4-dimethyl substitution and 3-OH on the aryl ring0.6391.8[15]

Key SAR Insights:

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring is critical for opioid receptor affinity. For example, the (3R, 4S) enantiomer of compound 23 is significantly more potent and selective for the µ-opioid receptor than its (3S, 4R) counterpart.[14]

  • Substitution Pattern: The position and nature of substituents on the piperidine ring and any attached aromatic rings drastically influence potency and selectivity. In the fentanyl series, modifications at the 3 and 4 positions of the piperidine ring have been extensively studied.[12][13] For the 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol series, the specific arrangement of the dimethylaminomethyl and hydroxyphenyl groups is key to its high µ-opioid receptor affinity.[14]

  • Aryl Substituents: For the trans-3,4-dimethyl-4-arylpiperidine series, the position of the hydroxyl group on the aryl ring impacts selectivity across the opioid receptor subtypes.[15]

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (a piperidine derivative) to compete with a radiolabeled ligand of known affinity for binding to the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., HEK293 cells).[16]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, a radiolabeled µ-opioid receptor agonist (e.g., [³H]DAMGO), and the membrane preparation.[16]

    • Non-specific Binding: Add assay buffer, [³H]DAMGO, a high concentration of a non-selective opioid antagonist (e.g., naloxone), and the membrane preparation.[16]

    • Competition Binding: Add assay buffer, [³H]DAMGO, varying concentrations of the piperidine derivative, and the membrane preparation.[16]

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[16][17]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Scintillation Counting:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the piperidine derivative from the competition binding curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Opioid_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Receptor Membranes Setup Set up Total, Non-specific, & Competition Wells Membranes->Setup Radioligand Radioligand ([³H]DAMGO) Radioligand->Setup Competitor Piperidine Derivative Competitor->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Determine_IC50 Determine IC50 Calc_Specific->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Caption: Workflow for determining the Ki of piperidine derivatives for opioid receptors.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The structure-activity relationships of its derivatives are often well-defined, allowing for rational design and optimization of compounds with improved potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative overview of piperidine derivatives in several key therapeutic areas, highlighting the importance of quantitative data and robust experimental protocols in advancing drug discovery. As our understanding of disease biology deepens, the versatile piperidine ring is certain to remain a cornerstone of medicinal chemistry for years to come.

References

A Comparative Guide to the Validation of Synthetic Pathways for Enantiomerically Pure Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. However, the therapeutic efficacy and safety of piperidine-containing drugs are often critically dependent on their stereochemistry. The precise three-dimensional arrangement of substituents on the piperidine ring can dictate binding affinity to biological targets and metabolic stability. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure piperidines is a cornerstone of modern drug discovery and development.

This guide provides a comparative analysis of two prominent strategies for accessing enantiomerically pure piperidines: Chiral Pool Synthesis and Asymmetric Catalysis . We will delve into the core principles of each approach, present detailed experimental protocols, and offer a head-to-head comparison of their respective strengths and limitations, supported by experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the optimal synthetic pathway for their specific target molecule.

Chiral Pool Synthesis: A Direct and Reliable Approach

Chiral pool synthesis leverages the abundance of naturally occurring, enantiomerically pure starting materials, such as amino acids and terpenes, to construct complex chiral molecules. This strategy is often characterized by its predictability and reliability, as the stereochemistry of the final product is directly inherited from the starting material.

Mechanistic Rationale and Experimental Workflow

A classic example of chiral pool synthesis is the elaboration of L-lysine into a substituted piperidine. The inherent chirality of the α-carbon in L-lysine is preserved throughout the synthetic sequence, ensuring the enantiopurity of the final product. The general workflow involves a series of well-established transformations, including protection of functional groups, cyclization, and subsequent functional group interconversion.

G cluster_0 Chiral Pool Synthesis Workflow L-Lysine L-Lysine N-Protection N-Protection L-Lysine->N-Protection e.g., Boc Anhydride Carboxyl_Activation Carboxyl_Activation N-Protection->Carboxyl_Activation e.g., EDC, HOBt Intramolecular_Cyclization Intramolecular_Cyclization Carboxyl_Activation->Intramolecular_Cyclization Base-mediated Piperidine_Derivative Piperidine_Derivative Intramolecular_Cyclization->Piperidine_Derivative Deprotection/ Functionalization

Figure 1: A generalized workflow for the synthesis of an enantiomerically pure piperidine derivative starting from L-lysine.

Experimental Protocol: Synthesis of (S)-N-Boc-2-piperidinecarboxylic acid from L-Lysine

This protocol details a representative procedure for the synthesis of a key chiral piperidine intermediate from L-lysine.

Materials:

  • L-Lysine hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

Procedure:

  • N-protection of L-Lysine:

    • Dissolve L-Lysine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (2.5 eq) and stir until dissolved.

    • Add a solution of (Boc)₂O (2.2 eq) in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield Nα,Nε-di-Boc-L-lysine.

  • Intramolecular Cyclization:

    • Dissolve Nα,Nε-di-Boc-L-lysine (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dry DCM under an inert atmosphere.

    • Cool the mixture to 0 °C and add TEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (S)-N-Boc-2-piperidinecarboxylic acid.

Performance Metrics and Limitations
ParameterChiral Pool Synthesis
Starting Material Enantiomerically pure natural product (e.g., L-lysine)
Typical Yield 60-80% over two steps
Enantiomeric Excess (ee) >99%
Key Advantage High enantiopurity, predictable stereochemistry
Key Disadvantage Limited structural diversity based on available chiral pool

Asymmetric Catalysis: A Flexible and Scalable Approach

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral or racemic starting material. This strategy offers significant advantages in terms of flexibility, scalability, and the ability to access novel chemical space.

Mechanistic Rationale and Experimental Workflow

A prominent example of asymmetric catalysis in piperidine synthesis is the rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor. The chiral ligand coordinated to the rhodium center directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

G cluster_1 Asymmetric Catalysis Workflow Prochiral_Substrate Prochiral_Substrate Asymmetric_Reaction Asymmetric_Reaction Prochiral_Substrate->Asymmetric_Reaction Catalyst_System Catalyst_System Catalyst_System->Asymmetric_Reaction e.g., [Rh(COD)Cl]₂ + Chiral Ligand Enantioenriched_Product Enantioenriched_Product Asymmetric_Reaction->Enantioenriched_Product H₂, Pressure

Figure 2: A generalized workflow for the asymmetric synthesis of an enantiomerically pure piperidine via catalytic hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Boc-1,2,3,6-tetrahydropyridine-2-carboxylic acid methyl ester

This protocol outlines a representative procedure for the asymmetric hydrogenation of a tetrahydropyridine substrate.

Materials:

  • N-Boc-1,2,3,6-tetrahydropyridine-2-carboxylic acid methyl ester

  • [Rh(COD)Cl]₂

  • (R)-BINAP

  • Methanol (degassed)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)Cl]₂ (0.005 eq) and (R)-BINAP (0.0055 eq).

    • Add degassed methanol to dissolve the catalyst components.

    • Stir the mixture for 30 minutes to allow for catalyst pre-formation.

  • Asymmetric Hydrogenation:

    • Add a solution of N-Boc-1,2,3,6-tetrahydropyridine-2-carboxylic acid methyl ester (1.0 eq) in degassed methanol to the catalyst solution.

    • Seal the reaction vessel and purge with hydrogen gas (3x).

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 atm).

    • Stir the reaction at room temperature for 12-24 hours.

    • Carefully vent the reaction vessel and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (R)-N-Boc-2-piperidinecarboxylic acid methyl ester.

Performance Metrics and Limitations
ParameterAsymmetric Catalysis
Starting Material Prochiral or racemic precursor
Typical Yield >95%
Enantiomeric Excess (ee) 90-99%
Key Advantage High flexibility, scalability, access to novel structures
Key Disadvantage Catalyst cost, optimization of reaction conditions required

Comparative Analysis and Pathway Selection

The choice between chiral pool synthesis and asymmetric catalysis is highly dependent on the specific goals of the research program.

FeatureChiral Pool SynthesisAsymmetric Catalysis
Stereochemical Control Absolute, predetermined by starting materialDependent on catalyst and reaction conditions
Substrate Scope Limited to derivatives of available chiral building blocksBroad, tunable through catalyst and substrate design
Scalability Can be limited by availability of starting materialGenerally more scalable
Cost Starting material can be expensiveCatalyst can be a significant cost factor
Development Time Often faster for known derivativesMay require significant optimization
  • Chiral Pool Synthesis is the preferred method when the target molecule is a close derivative of a readily available and inexpensive natural product. Its reliability and predictable stereochemical outcome make it a robust choice for producing well-established piperidine cores.

  • Asymmetric Catalysis offers unparalleled flexibility for the synthesis of novel piperidine derivatives. While it may require more initial investment in catalyst screening and reaction optimization, its broad substrate scope and scalability make it the superior choice for drug discovery programs aiming to explore new chemical space.

The validation of any synthetic pathway ultimately rests on a thorough analysis of its efficiency, robustness, and cost-effectiveness in the context of the specific project goals. By understanding the fundamental principles and practical considerations of both chiral pool synthesis and asymmetric catalysis, researchers can make informed decisions to accelerate the discovery and development of next-generation piperidine-based therapeutics.

Comparative Docking Analysis of 1-Benzyl-6-oxopiperidine-3-carboxylic Acid Analogs: A Guide to In-Silico Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on analogs of 1-benzyl-6-oxopiperidine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the early-stage exploration of structure-activity relationships (SAR) and hit identification. We will delve into the rationale behind experimental choices, provide detailed protocols, and demonstrate how to interpret and compare the resulting data.

Introduction: The Rationale for In-Silico Comparison

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound represents a promising starting point for the design of novel modulators of key biological targets. However, synthesizing and screening a large library of analogs is a resource-intensive process. Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, offers a rapid and cost-effective alternative for prioritizing candidates.[1][2] This in-silico approach allows us to model the interaction between a small molecule (ligand) and a protein at the atomic level, providing insights into binding affinity and the biochemical processes involved.[3]

This guide will walk through a hypothetical comparative docking study, providing the necessary protocols and rationale to apply to this, or any other, small molecule series.

The Strategic Choice of a Biological Target: The GABA-A Receptor

The biological activity of piperidine derivatives is diverse, with reported interactions with targets such as dopamine receptors, mu-opioid receptors, and pancreatic lipase.[4][5][6] For this guide, we have selected the Gamma-Aminobutyric Acid type A (GABA-A) receptor as our target.

Justification for Target Selection:

  • CNS Relevance: The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[7] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy, making it a high-value drug target.[7][8]

  • Structural Precedent: The core structure of our lead compound shares features with known GABA-A receptor modulators.

  • High-Quality Structural Data: The Protein Data Bank (PDB) contains high-resolution crystal structures of the human GABA-A receptor, which are essential for accurate docking studies.[4][7][8][9] For this study, we will utilize the structure of the human α1β2γ2 GABA-A receptor (PDB ID: 6D6T), which provides a clear view of the benzodiazepine binding site, a common target for small molecule modulators.[8]

Defining the Analog Library for Comparative Analysis

To effectively probe the structure-activity relationship, we will define a small, focused library of analogs based on the this compound scaffold. The modifications are designed to explore the impact of electronic and steric changes on binding affinity.

Compound IDParent Compound/AnalogModificationRationale
LEAD-001 This compoundParent CompoundBaseline for comparison
ANAL-002 1-(4-Fluoro-benzyl)-6-oxopiperidine-3-carboxylic acidAdd electron-withdrawing group to benzyl ringExplore impact of electronics on aromatic interactions
ANAL-003 1-(4-Methoxy-benzyl)-6-oxopiperidine-3-carboxylic acidAdd electron-donating group to benzyl ringFurther probe electronic effects
ANAL-004 1-(4-Methyl-benzyl)-6-oxopiperidine-3-carboxylic acidAdd small, hydrophobic group to benzyl ringExplore steric and hydrophobic interactions
ANAL-005 1-Naphthylmethyl-6-oxopiperidine-3-carboxylic acidIncrease size of the aromatic systemInvestigate the tolerance for larger substituents

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

This section details the complete workflow for our comparative docking study using widely accepted and validated software. The process involves three main stages: Protein Preparation, Ligand Preparation, and Docking Simulation & Analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Comparison PDB 1. Obtain Protein Structure (PDB: 6D6T) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Design & Draw Analogs (LEAD-001 to ANAL-005) PrepLig 4. Prepare Ligands (Generate 3D, minimize energy) Ligands->PrepLig Dock 6. Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Results (Binding Energy, Pose) Dock->Analyze Visualize 8. Visualize Interactions (PyMOL/Chimera) Analyze->Visualize Compare 9. Comparative Analysis (Generate SAR Table) Analyze->Compare

Caption: Overall workflow for the comparative docking study.

Part 1: Protein Preparation (The Receptor)

The quality of the receptor structure is paramount for a meaningful docking study.[10]

Protocol:

  • Obtain Protein Structure: Download the PDB file for the human GABA-A receptor, PDB ID: 6D6T, from the RCSB Protein Data Bank (rcsb.org).[8] This structure includes the co-crystallized ligand flumazenil, which can be used to define the binding site.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).[3][11]

  • Remove Unnecessary Molecules: Delete all water molecules and any co-solvents or ions that are not critical for ligand binding or structural integrity.[12] For this study, we will also remove the co-crystallized ligand (flumazenil) and the other protein chains not involved in the binding site of interest to simplify the system.

  • Add Hydrogens and Charges: Use a preparation tool, such as Dock Prep in Chimera or the functionalities within ADT, to add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).[12][13] This step is crucial as hydrogen bonds are a key component of protein-ligand interactions.

  • Save the Prepared Receptor: Save the cleaned, prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[14]

Part 2: Ligand Preparation (The Analogs)

Each analog must be converted into a 3D structure and prepared for docking.[10]

Protocol:

  • Generate 2D Structures: Draw the 2D structures of the parent compound (LEAD-001) and all analogs (ANAL-002 to ANAL-005) using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert these 2D structures into 3D models. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform an energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are energetically plausible.

  • Assign Charges and Define Rotatable Bonds: Using ADT, add Gasteiger charges to each ligand. The software will also automatically detect and define the rotatable bonds, which allows for ligand flexibility during the docking process.[15]

  • Save in PDBQT Format: Save each prepared ligand as a PDBQT file.

Part 3: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[13]

Protocol:

  • Define the Binding Site (Grid Box):

    • Load the prepared receptor PDBQT file into ADT.

    • The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file.

    • Generate a "grid box" that encompasses this binding site. A typical size for the grid box is 20x20x20 Ångströms, centered on the binding pocket. This box defines the search space for the ligand docking.[16]

  • Create a Configuration File: Prepare a simple text file (e.g., conf.txt) that specifies the names of the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculation, exploring various conformations (poses) of the ligand within the defined grid box and scoring them.[16][17]

  • Repeat for All Analogs: Repeat steps 2 and 3 for each of the prepared ligands (LEAD-001 to ANAL-005).

Analysis and Comparison of Docking Results

The output of a docking simulation is a set of possible binding poses for each ligand, ranked by a scoring function. The score, reported in kcal/mol, is an estimation of the binding affinity.[18]

G cluster_interactions Key Interactions Receptor Receptor (GABA-A) Complex Protein-Ligand Complex Receptor->Complex Ligand Ligand (Analog) Ligand->Complex Binding H_Bond Hydrogen Bonds Complex->H_Bond Hydrophobic Hydrophobic Interactions Complex->Hydrophobic Electrostatic Electrostatic Forces Complex->Electrostatic

Caption: Principle of Protein-Ligand Binding.

Quantitative Comparison

The primary metric for comparison is the binding energy. A lower (more negative) binding energy suggests a more favorable interaction.[19]

Table 1: Comparative Docking Results against GABA-A Receptor

Compound IDModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Number of H-Bonds
LEAD-001 Parent Compound-7.8TYR-159, THR-2062
ANAL-002 4-Fluoro-8.5TYR-159, THR-206, PHE-773
ANAL-003 4-Methoxy-7.5TYR-1591
ANAL-004 4-Methyl-8.1TYR-159, THR-206, ILE-1582
ANAL-005 Naphthylmethyl-7.2TYR-1591

Note: The binding affinity values and interacting residues in this table are hypothetical and for illustrative purposes only. Actual results would be generated from the docking simulation.

Qualitative Analysis and Visualization

Quantitative scores alone do not tell the whole story. It is crucial to visualize the top-ranked docking pose for each analog to understand the specific interactions driving the binding affinity.[20]

Protocol:

  • Load Results into Visualizer: Open a visualization tool like PyMOL or UCSF Chimera.[11][21] Load the prepared receptor PDBQT file and the output PDBQT file for the analog of interest.

  • Analyze Interactions: Examine the binding pose in the context of the receptor's binding pocket.

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are critical for binding.[19]

    • Hydrophobic Interactions: Observe how nonpolar parts of the ligand are situated within hydrophobic pockets of the receptor.

    • Pi-Stacking: Look for favorable stacking interactions between the aromatic rings of the ligand and residues like Tyrosine (TYR), Phenylalanine (PHE), or Tryptophan (TRP).

  • Generate Publication-Quality Images: Use the visualization software to create clear images that highlight these key interactions.

Interpreting the Hypothetical Results:

  • Favorable Substitution: The 4-fluoro substitution (ANAL-002) resulted in the best binding affinity (-8.5 kcal/mol). Visualization might reveal that the fluorine atom acts as a hydrogen bond acceptor with a residue like PHE-77, an interaction not present in the parent compound.

  • Steric Hindrance: The larger naphthylmethyl group (ANAL-005) led to a weaker binding affinity (-7.2 kcal/mol). This suggests that the binding pocket may have limited space, causing a steric clash with the bulkier analog.

  • Electronic Effects: The electron-donating methoxy group (ANAL-003) slightly weakened the binding, while the small hydrophobic methyl group (ANAL-004) improved it. This provides a basis for further exploration of substitutions at this position.

Validation and Trustworthiness

To ensure the docking protocol is reliable, a self-validation step is essential.[7] The most common method is to "re-dock" the co-crystallized ligand (in this case, flumazenil from 6D6T) into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[6][7] This confirms that the chosen parameters are appropriate for the system.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to performing a comparative docking study of this compound analogs against the GABA-A receptor. By combining quantitative scoring with qualitative visual analysis, researchers can efficiently generate hypotheses about the structure-activity relationships within a compound series.

The hypothetical results suggest that small, electronegative substituents on the benzyl ring may enhance binding affinity. These in-silico findings provide a strong rationale for prioritizing compounds like ANAL-002 and ANAL-004 for chemical synthesis and subsequent in-vitro biological evaluation. This targeted approach significantly streamlines the drug discovery process, focusing resources on the most promising candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzyl-6-oxopiperidine-3-carboxylic acid (CAS No. 32749-55-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge dictates the necessary precautions, personal protective equipment (PPE), and segregation strategies.

1.1. Known Hazards:

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following risks[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The causality behind these classifications lies in the molecule's structure, which combines a carboxylic acid moiety and a piperidine derivative. Carboxylic acids can be corrosive or irritating, while substituted piperidines can exhibit a range of biological activities and irritant properties.

1.2. Chemical Stability and Incompatibilities:

The compound is stable under recommended storage conditions. However, a critical aspect of safe disposal is preventing unintended reactions in waste containers.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents [1]. Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing a release of energy and hazardous byproducts.

  • Hazardous Decomposition Products: Under thermal decomposition or combustion, this compound may release toxic gases, including carbon oxides and nitrogen oxides[1][2][3].

Table 1: Key Safety and Physical Data for this compound

PropertyValue/InformationSource
CAS Number 32749-55-6[1]
Molecular Formula C13H15NO3[1]
Hazard Statements H315, H319, H335 (Skin, Eye, Respiratory Irritant)[1][4]
Signal Word Warning[1]
Incompatibilities Strong oxidizing agents[1][2]
Disposal Directive Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450)[2][5]. These regulations are not merely bureaucratic hurdles; they are robust systems designed to prevent harm.

  • OSHA Laboratory Standard: This standard mandates the development of a Chemical Hygiene Plan (CHP) , which must include procedures for safe handling, storage, and waste disposal[2][3][6]. Your institution's CHP is the primary document you must follow.

  • EPA Hazardous Waste Regulations: The EPA defines hazardous waste based on specific characteristics (ignitability, corrosivity, reactivity, toxicity) or by listing specific chemical types[5][7]. While this compound is not explicitly listed, its irritant properties require it to be managed as a hazardous waste. The final determination and assignment of a specific EPA waste code must be done in consultation with your institution's Environmental Health and Safety (EHS) department[7][8].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final collection. The core principle is waste segregation —the self-validating system that prevents dangerous reactions and ensures proper treatment.

3.1. Personal Protective Equipment (PPE):

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as a primary barrier against exposure[1].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is mandatory.

3.2. Waste Segregation and Collection:

This is the most critical step for ensuring safety and compliance.

  • Step 1: Designate a Waste Stream. This compound should be disposed of in a dedicated "Non-halogenated Organic Solid Waste" container. Because it is a solid irritant, it must not be mixed with liquid waste streams or other incompatible chemical classes.

  • Step 2: Select a Compatible Container. Use a container made of a material that will not react with the chemical, such as high-density polyethylene (HDPE)[9]. The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap[5][9].

  • Step 3: Label the Container. Proper labeling is a cornerstone of the RCRA regulations. As soon as the first particle of waste enters the container, it must be labeled with the words "Hazardous Waste" and a clear identification of its contents[10]. List "this compound" and its approximate concentration or quantity.

3.3. On-Site Accumulation and Storage:

Laboratories typically operate under the Satellite Accumulation Area (SAA) regulations, which allow for the collection of hazardous waste at or near the point of generation[9][10].

  • Step 1: Establish the SAA. Designate a specific, secondary containment area within your laboratory for the waste container. This area must be under the direct control of laboratory personnel[5][7].

  • Step 2: Keep the Container Closed. The waste container must remain securely capped at all times, except when you are actively adding waste to it[9]. This minimizes the release of any dust or vapors and prevents spills.

  • Step 3: Monitor Fill Level. Do not overfill the waste container. A safe maximum is 90% of its capacity to allow for expansion and prevent spills during handling and transport[7][9].

  • Step 4: Arrange for Pickup. Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers, though institutional policies may be stricter), contact your EHS department to have it removed to a central accumulation area[9]. Full containers must typically be removed from the SAA within three days[9].

Diagram 1: Decision Workflow for Disposal

This diagram illustrates the logical steps from chemical use to final disposal, emphasizing safety and compliance checks.

G cluster_0 Pre-Disposal Phase cluster_1 Waste Handling & Segregation cluster_2 Satellite Accumulation Area (SAA) Management cluster_3 Final Disposal a Use of 1-Benzyl-6- oxopiperidine-3-carboxylic acid b Review Safety Data Sheet (SDS) [Hazards: H315, H319, H335] [Incompatibilities: Strong Oxidizers] a->b Generates Waste c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c Identify Risks d Select Compatible Container (HDPE, Screw Cap) c->d Prepare for Disposal e Label Container: 'Hazardous Waste' + Chemical Name d->e f Place Waste in Container e->f g Store in Designated SAA (Secondary Containment) f->g h Keep Container Securely Closed g->h i Monitor Fill Level (<90%) h->i j Is Container Full? i->j j->h No k Contact EHS for Pickup j->k Yes l Transfer to Approved Waste Disposal Facility k->l EHS Action

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • For Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to minimize dust generation[1].

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into your designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • For Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area.

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its hazards, adhering to a strict segregation protocol, and complying with institutional and federal regulations, you build a self-validating system of safety. This procedural guide serves as a foundational resource, but it must be supplemented by your institution's specific Chemical Hygiene Plan and direct consultation with your EHS department. This commitment to meticulous chemical handling and disposal not only protects you and your colleagues but also upholds the scientific community's duty of environmental stewardship.

References

A Researcher's Guide to the Safe Handling of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational plan for the safe handling of 1-Benzyl-6-oxopiperidine-3-carboxylic acid, moving beyond a simple checklist to instill a risk-based safety mindset. The protocols outlined here are designed to protect you, your colleagues, and the integrity of your research.

Part 1: Hazard Analysis and Risk Assessment

Understanding the specific hazards of this compound is the critical first step in developing a robust safety protocol. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications indicate that the primary routes of exposure are through skin contact, eye contact, and inhalation of the solid particulate.[1] The carboxylic acid functional group suggests corrosive properties, while the piperidine core, common in many bioactive molecules, requires careful handling.[3] Therefore, our safety strategy must be centered on creating reliable barriers to these exposure routes.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk level. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace for hazards and provide appropriate PPE to protect employees.[4][5]

Core PPE Ensemble (Minimum Requirement for All Handling)

For any task involving this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated chemical splash goggles.[6]Protects against splashes of solutions and airborne particles from all angles. Standard safety glasses do not offer sufficient protection from splashes.[7]
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil).Provides a barrier against skin contact and irritation.[8] Nitrile is recommended for its resistance to a broad range of chemicals, including weak acids.[8]
Protective Clothing Cotton lab coat with long sleeves and snap closures.Shields skin and personal clothing from minor spills and contamination.[6][7]
Footwear Closed-toe shoes.Protects feet from spills and dropped objects.[7]

Enhanced PPE for High-Risk Operations

Certain procedures increase the risk of exposure and require additional protective measures.

High-Risk OperationAdditional PPE RequiredRationale
Weighing Solid Compound N95 Respirator, Face ShieldThe fine powder can easily become airborne, creating a significant inhalation hazard.[1] A face shield worn over goggles provides an extra layer of protection for the entire face.[7]
Preparing Solutions Chemical-resistant apron, double-glovingHandling larger quantities of the solid and solvent increases the risk of splashes and spills. An apron protects against larger volume spills, and double-gloving provides additional protection during the task.
Heating Solutions Face ShieldElevated temperatures can increase the volatility of solvents and the reactivity of the compound, heightening the risk of splashes.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Execution & Post-Task Start Start: Plan Laboratory Task AssessTask Assess Task Hazard (e.g., Weighing, Dissolving, Heating) Start->AssessTask LowRisk Low-Risk Task (e.g., Handling sealed container) AssessTask->LowRisk Low HighRisk High-Risk Task (e.g., Weighing powder, making solutions) AssessTask->HighRisk High CorePPE Don Core PPE Ensemble: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes LowRisk->CorePPE HighRisk->CorePPE EnhancedPPE Add Enhanced PPE: - N95 Respirator - Face Shield - Chemical Apron - Double Gloves CorePPE->EnhancedPPE PerformTask Perform Laboratory Task CorePPE->PerformTask EnhancedPPE->PerformTask DoffPPE Doff PPE Correctly PerformTask->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Decision workflow for selecting appropriate PPE.

Part 3: Operational and Disposal Plans

A safe environment is maintained not only by what you wear, but by how you work and manage waste.

Step-by-Step Handling Protocol

  • Preparation: Before handling the chemical, ensure your work area is clean and uncluttered. Locate the nearest eyewash station and safety shower. Confirm that a chemical spill kit is readily available.

  • Donning PPE: Put on your PPE in the following order: lab coat, respirator (if needed), chemical splash goggles, face shield (if needed), and finally, gloves.

  • Handling the Chemical:

    • When handling the solid, especially outside of a vial, perform the work within a certified chemical fume hood to mitigate inhalation risks.[1]

    • Use a spatula for transfers to minimize dust creation. Avoid pouring the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely cap the container and wipe it down with a damp cloth to remove any residual powder before returning it to its designated storage location.

    • Decontaminate the work surface thoroughly.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves, face shield, apron, goggles, lab coat, and respirator. Dispose of single-use items immediately.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Storage and Waste Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored in a dedicated cabinet for corrosive materials, segregated from bases and oxidizing agents to prevent incompatible reactions.[3][9][10]

  • Disposal: All waste, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.

    • Collect all solid and liquid waste in designated, clearly labeled hazardous waste containers.[11][12]

    • Never dispose of this chemical down the drain or in the regular trash.[13]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.[14][15]

By integrating these detailed safety protocols into your daily laboratory practice, you build a culture of safety that protects both the researcher and the research itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.